molecular formula C12H14ClNO4 B8591546 2-[(4-chloro-2-nitrophenyl)methoxy]oxane

2-[(4-chloro-2-nitrophenyl)methoxy]oxane

Cat. No.: B8591546
M. Wt: 271.69 g/mol
InChI Key: SYPKYOPDWFCTTB-UHFFFAOYSA-N
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Description

2-[(4-Chloro-2-nitrophenyl)methoxy]oxane is a chemical compound of interest in organic synthesis and life sciences research. This structure features a tetrahydropyran (oxane) ring linked via an ether bond to a 4-chloro-2-nitrobenzyl group. The presence of both electron-withdrawing nitro and chloro substituents on the phenyl ring makes this moiety a potential versatile building block for constructing more complex molecules . Researchers can utilize this compound in various applications, including serving as a protected intermediate in synthetic pathways or as a key precursor for the development of specialized chemical entities. The chloro and nitro functional groups offer reactive sites for further chemical transformations, such as nucleophilic aromatic substitution or reduction reactions, enabling the synthesis of novel compounds for material science and pharmaceutical research . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult safety data sheets and handle all chemicals with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C12H14ClNO4

Molecular Weight

271.69 g/mol

IUPAC Name

2-[(4-chloro-2-nitrophenyl)methoxy]oxane

InChI

InChI=1S/C12H14ClNO4/c13-10-5-4-9(11(7-10)14(15)16)8-18-12-3-1-2-6-17-12/h4-5,7,12H,1-3,6,8H2

InChI Key

SYPKYOPDWFCTTB-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCC2=C(C=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Synthesis of 2-[(4-chloro-2-nitrophenyl)methoxy]oxane: A Technical Whitepaper on Benzylic Alcohol Protection

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In complex multi-step organic synthesis, the strategic protection of reactive functional groups is paramount to avoiding unwanted side reactions. The target molecule, 2-[(4-chloro-2-nitrophenyl)methoxy]oxane , is the tetrahydropyranyl (THP) ether derivative of (4-chloro-2-nitrophenyl)methanol. By converting the free benzylic hydroxyl group into an acetal linkage, the molecule is rendered highly stable against basic, nucleophilic, and reductive conditions (such as cross-coupling reactions or nitro-group reductions), while remaining easily cleavable under 1[1]. This whitepaper details the mechanistic causality, quantitative profiling, and self-validating protocols required to synthesize this intermediate with high yield and analytical purity.

Strategic Rationale & Mechanistic Causality

The synthesis relies on the acid-catalyzed addition of the benzylic alcohol to 3,4-dihydro-2H-pyran (DHP). As an application scientist, one must evaluate the electronic nature of the starting material to select the appropriate catalytic system.

(4-chloro-2-nitrophenyl)methanol is a highly deactivated alcohol. The strong electron-withdrawing inductive and resonance effects of the ortho-nitro and para-chloro substituents significantly reduce the nucleophilicity of the benzylic oxygen.

Causality in Catalyst Selection: If a strong acid like p-toluenesulfonic acid (p-TsOH) is utilized, the highly reactive oxocarbenium intermediate is generated too rapidly. Because the deactivated alcohol attacks slowly, the oxocarbenium ion will preferentially undergo competitive, irreversible polymerization with unreacted DHP. To circumvent this, Pyridinium p-toluenesulfonate (PPTS) , a mildly acidic salt, is the optimal choice[1]. PPTS regulates the steady-state concentration of the oxocarbenium ion, providing the deactivated alcohol sufficient time to attack without degrading the DHP reagent.

Mechanism dhp 3,4-Dihydro-2H-pyran (DHP) protonation Protonation via PPTS (H+ Transfer) dhp->protonation oxocarbenium Oxocarbenium Ion Intermediate protonation->oxocarbenium nucleophile Nucleophilic Attack by Ar-CH2OH oxocarbenium->nucleophile deprotonation Deprotonation (-H+) nucleophile->deprotonation product 2-[(4-chloro-2-nitrophenyl) methoxy]oxane deprotonation->product

Mechanistic pathway of acid-catalyzed THP protection of (4-chloro-2-nitrophenyl)methanol.

Chemical Profiling & Quantitative Data

To ensure a robust and scalable process, the reaction is modeled on a standard 10 mmol discovery scale. A slight excess of DHP (1.5 equivalents) is utilized to drive the reaction to completion against the deactivated nucleophile.

Table 1: Reagent Stoichiometry for a 10 mmol Scale Synthesis

ReagentMW ( g/mol )EquivalentsAmountRole
187.581.01.88 gLimiting Reagent
3,4-Dihydro-2H-pyran (DHP)84.121.51.26 g (1.37 mL)Protecting Group Donor
Pyridinium p-toluenesulfonate (PPTS)251.300.10.25 gMild Acid Catalyst
Dichloromethane (DCM), anhydrous84.93-50 mLSolvent

Experimental Protocol: A Self-Validating Workflow

This protocol is designed as a self-validating system. Every step includes a physical or chemical checkpoint to ensure the integrity of the synthesis[1].

Step 1: Reaction Assembly

  • Action: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.88 g of (4-chloro-2-nitrophenyl)methanol in 50 mL of anhydrous DCM under an inert atmosphere (Nitrogen or Argon).

  • Causality: Anhydrous conditions are critical. Ambient moisture acts as a competing nucleophile, attacking the oxocarbenium ion to form 2-hydroxytetrahydropyran (a hemiacetal), which consumes the DHP reagent and stalls the reaction.

Step 2: Reagent Addition

  • Action: Add 1.37 mL of DHP via syringe, followed by the addition of 0.25 g of PPTS in one portion.

  • Validation: The solution should remain relatively clear. A rapid darkening or aggressive exotherm indicates the presence of stronger trace acids leading to DHP polymerization.

Step 3: Reaction Monitoring

  • Action: Stir the reaction mixture at room temperature for 4–6 hours.

  • Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a 20% Ethyl Acetate in Hexanes solvent system. The starting alcohol will appear as a lower Rf spot (UV active), while the highly lipophilic THP ether product will elute significantly higher.

Step 4: Quenching (Critical Step)

  • Action: Once TLC indicates complete consumption of the starting material, add 25 mL of saturated aqueous sodium bicarbonate (NaHCO₃) to the flask and stir vigorously for 10 minutes.

  • Causality: THP ethers are highly acid-labile. If the organic layer is concentrated with the acid catalyst still present, the localized increase in concentration and heat during rotary evaporation will drive the reverse reaction, cleaving the protecting group. NaHCO₃ neutralizes the PPTS completely.

Step 5: Isolation and Purification

  • Action: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with an additional 20 mL of DCM. Combine the organic layers, wash with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography (10% to 20% EtOAc in Hexanes) to yield the pure 2-[(4-chloro-2-nitrophenyl)methoxy]oxane.

Workflow step1 1. Dissolve Alcohol in Anhydrous DCM step2 2. Add DHP (1.5 eq) & PPTS (0.1 eq) step1->step2 step3 3. Stir at RT & Monitor via TLC step2->step3 step4 4. Quench with Sat. Aqueous NaHCO3 step3->step4 step5 5. Extract, Dry (MgSO4), & Concentrate step4->step5 step6 6. Purify via Silica Gel Chromatography step5->step6

Step-by-step experimental workflow for the synthesis and isolation of the THP ether.

Analytical Validation

To confirm the structural integrity of the synthesized 2-[(4-chloro-2-nitrophenyl)methoxy]oxane, the following analytical checkpoints must be met:

  • ¹H NMR Spectroscopy (CDCl₃): The introduction of the THP group creates a new stereocenter at the C2 position of the oxane ring. Because the molecule now possesses a chiral center, the two protons of the benzylic -CH₂- group become diastereotopic . Instead of a simple singlet, these protons will split each other, appearing as an AB quartet or two distinct doublets with a large geminal coupling constant (

    
     Hz). Additionally, the diagnostic acetal proton (O-CH-O) of the THP ring will appear as a characteristic multiplet between 4.6 and 4.8 ppm.
    
  • Infrared (IR) Spectroscopy: The complete disappearance of the broad O-H stretching band at ~3300 cm⁻¹ provides rapid, definitive proof that the free alcohol has been fully protected.

Troubleshooting & Optimization

Even with a robust protocol, variations in reagent quality can impact yields. Table 2 outlines common failure modes and their mechanistic solutions.

Table 2: Troubleshooting & Optimization

ObservationMechanistic CauseCorrective Action
Incomplete conversion on TLC The highly deactivated nucleophile is reacting too slowly.Extend reaction time to 12 hours; add an additional 0.5 eq of DHP.
Formation of a highly polar byproduct Moisture in the solvent is causing DHP hydrolysis to 2-hydroxytetrahydropyran.Strictly utilize anhydrous DCM and flame-dried glassware.
Product degrades during rotary evaporation Residual acid is driving the reverse reaction (deprotection) upon concentration.Ensure complete biphasic quenching with saturated NaHCO₃ before phase separation.

References

Sources

The Bifunctional Role of 2-[(4-chloro-2-nitrophenyl)methoxy]oxane in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and complex organic synthesis, the strategic use of protecting groups and photolabile linkers is paramount. 2-[(4-chloro-2-nitrophenyl)methoxy]oxane —commonly referred to as THP-protected 4-chloro-2-nitrobenzyl alcohol—serves as a highly versatile, bifunctional intermediate. It combines the orthogonal stability of a tetrahydropyranyl (THP) acetal with the stimuli-responsive nature of an ortho-nitrobenzyl photolabile protecting group (PPG)[1]. This whitepaper provides an in-depth technical analysis of its chemical properties, mechanistic behavior, and field-validated protocols for its synthesis and application.

Structural Dynamics & Mechanistic Chemistry

To understand the utility of 2-[(4-chloro-2-nitrophenyl)methoxy]oxane, one must deconstruct its molecular architecture into three distinct functional domains:

The Tetrahydropyranyl (THP) Acetal Linkage

The "oxane" portion of the molecule forms a mixed acetal with the benzylic oxygen. This linkage is highly stable to strongly basic conditions, nucleophiles, Grignard reagents, and reducing agents (such as those used to reduce the nitro group to an amine)[2].

  • Causality in Cleavage: Acetals are thermodynamically stable but kinetically labile in the presence of aqueous acid. Protonation of the ring oxygen or the benzylic oxygen leads to the expulsion of the alcohol and the formation of a resonance-stabilized oxocarbenium ion, which is subsequently hydrated.

The Photolabile o-Nitrobenzyl Core

The ortho-nitrobenzyl scaffold is a foundational photolabile protecting group (PPG)[1]. Upon irradiation with UV light (typically 365 nm), the molecule undergoes a Norrish Type II-like intramolecular redox reaction.

  • Mechanistic Pathway: The excited nitro group abstracts a hydrogen atom from the adjacent benzylic position, forming an aci-nitro intermediate. This intermediate rapidly cyclizes and rearranges, ultimately cleaving the carbon-oxygen bond to release the free THP-alcohol (which subsequently degrades) and a 2-nitrosobenzaldehyde byproduct[1].

The 4-Chloro Substituent

The inclusion of a chlorine atom at the para position relative to the benzylic ether serves two purposes:

  • Electronic Tuning: Its inductive electron-withdrawing effect stabilizes the radical/anion intermediates formed during photolysis, optimizing the cleavage kinetics at 365 nm[1].

  • Synthetic Handle: It provides a viable site for late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations) or nucleophilic aromatic substitution (SNAr).

Physicochemical Properties

The following table summarizes the critical quantitative data for 2-[(4-chloro-2-nitrophenyl)methoxy]oxane, essential for reaction planning and chromatographic isolation.

PropertyValue / Description
IUPAC Name 2-[(4-chloro-2-nitrophenyl)methoxy]oxane
Chemical Formula C12H14ClNO4
Molecular Weight 271.70 g/mol
Appearance Pale yellow to off-white solid/viscous oil
Solubility Soluble in CH₂Cl₂, THF, EtOAc, DMSO; Insoluble in H₂O
UV Absorbance (λ_max) ~340–365 nm (due to the o-nitrobenzyl chromophore)
Stability Stable under basic/neutral conditions; Light-sensitive

Validated Experimental Protocols

The following methodologies are engineered for high yield and self-validation, ensuring robust reproducibility in a laboratory setting.

Protocol 1: Synthesis via Mild Acid Catalysis

This protocol describes the protection of 4-chloro-2-nitrobenzyl alcohol using 3,4-dihydro-2H-pyran (DHP)[2].

Causality of Reagent Selection: Pyridinium p-toluenesulfonate (PPTS) is utilized instead of strong acids like p-TsOH. Strong acids often trigger the exothermic polymerization of DHP and can lead to thermodynamic mixtures or premature cleavage. PPTS provides mild kinetic control, ensuring quantitative conversion without side reactions[2].

Step-by-Step Methodology:

  • Initiation: In a flame-dried flask under nitrogen, dissolve 4-chloro-2-nitrobenzyl alcohol (25.0 g, 133 mmol) and DHP (18.2 mL, 200 mmol) in anhydrous dichloromethane (250 mL)[2].

  • Catalysis: Add PPTS (50 mg, catalytic) to the magnetically stirred solution at 25 °C[2].

  • Propagation: Stir the reaction mixture continuously for 12 hours at room temperature[2].

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes/EtOAc 4:1). The product will appear as a less polar spot (higher Rf) compared to the starting alcohol.

  • Quench & Workup: Wash the organic layer with 1 N NaOH (250 mL)[2]. Crucial step: The NaOH wash neutralizes the PPTS catalyst, preventing the reverse reaction during concentration.

  • Isolation: Wash with brine (250 mL), dry over anhydrous K₂CO₃, and concentrate under reduced pressure[2]. Note: K₂CO₃ is strictly preferred over MgSO₄, as the slight acidity of MgSO₄ can induce partial THP cleavage during solvent evaporation.

Protocol 2: Photochemical Cleavage (Deprotection)

This protocol outlines the release of the caged payload via UV irradiation[1].

Step-by-Step Methodology:

  • Preparation: Dissolve the THP-protected compound (or its downstream derivative) in a 20 mM HEPES buffer (pH 7.4) with an appropriate organic co-solvent (e.g., 5% DMSO) to a concentration of 50 μM[1].

  • Irradiation: Expose the solution to UV light at 365 nm (intensity: ~4 mW/cm²) for 10 to 30 minutes[1]. Causality: 365 nm is specifically chosen to match the n→π* transition of the nitro group while avoiding the 280 nm range that would damage biological aromatic amino acids.

  • Self-Validation (HPLC): Monitor the cleavage via HPLC at 254 nm. The chromatogram will show the rapid disappearance of the parent peak and the emergence of the cleaved payload alongside the 4-chloro-2-nitrosobenzaldehyde byproduct[1].

Visualizations of Chemical Workflows

The following diagrams illustrate the orthogonal reactivity and the mechanistic pathways of the compound.

Workflow A 4-Chloro-2-nitrobenzyl alcohol + DHP B 2-[(4-chloro-2-nitrophenyl) methoxy]oxane A->B PPTS, CH2Cl2 25°C, 12h C Amine Derivative B->C Reduction (e.g., SnCl2) D Photocleaved Product B->D UV 365 nm Photolysis

Fig 1: Synthetic workflow and orthogonal reactivity of the THP-protected ether.

Mechanism N1 o-Nitrobenzyl Ether (Ground State) N2 Excited Triplet Diradical N1->N2 hv (365 nm) N3 Aci-Nitro Intermediate N2->N3 Intramolecular H-Abstraction N4 2-Nitrosobenzaldehyde + Free Alcohol N3->N4 Rearrangement & Cleavage

Fig 2: Photochemical Norrish Type II cleavage mechanism of the o-nitrobenzyl group.

Applications in Drug Development

The unique properties of 2-[(4-chloro-2-nitrophenyl)methoxy]oxane make it highly valuable in two primary areas of drug discovery:

  • Synthesis of Complex Sulfonamides: As detailed in patent literature, the THP group protects the benzylic alcohol while the nitro group is reduced to an amine. This amine is subsequently reacted with sulfonyl chlorides to generate novel sulfonamide compounds, which are actively investigated for modulating amyloid β protein production in Alzheimer's disease research[2].

  • Optochemical Control (Photopharmacology): The o-nitrobenzyl scaffold is utilized to "cage" active pharmacophores (such as CREB binding protein antagonists). By temporarily masking the active site of a drug, researchers can introduce the compound into biological systems and use targeted 365 nm light to release the active drug with high spatiotemporal precision, turning gene expression "on" or "off" on demand[1].

References

  • Source: Google Patents (WO2000050391A1)
  • A Photodeactivatable Antagonist for Controlling CREB-Dependent Gene Expression Source: ACS Central Science (2020) URL:[Link]

Sources

physical properties of 2-[(4-chloro-2-nitrophenyl)methoxy]oxane

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling and Synthetic Utility of 2-[(4-chloro-2-nitrophenyl)methoxy]oxane

Executive Summary

In the landscape of early-stage drug development and complex active pharmaceutical ingredient (API) synthesis, the selection of protective groups is not merely a synthetic stepping stone; it is a fundamental manipulation of a molecule's physicochemical properties. The compound 2-[(4-chloro-2-nitrophenyl)methoxy]oxane —commonly referred to as 4-chloro-2-nitrobenzyl tetrahydropyranyl (THP) ether—serves as a prime example of this paradigm. Derived from the parent compound 4-chloro-2-nitrobenzyl alcohol [1], this specific protected intermediate is frequently utilized in the synthesis of complex therapeutics, including cyclic amine derivatives targeting chemokine receptors [3].

As a Senior Application Scientist, I approach the characterization of this molecule not just as a structural formula, but as a dynamic system. This whitepaper provides an in-depth technical analysis of the physicochemical shifts induced by THP protection, alongside field-proven, self-validating experimental protocols for its synthesis and manipulation.

Physicochemical Property Profiling

The conversion of a primary benzylic alcohol to an acetal (THP ether) fundamentally alters the molecule's physical state and behavior in solution. The quantitative data below summarizes the physicochemical profile of 2-[(4-chloro-2-nitrophenyl)methoxy]oxane.

PropertyValueCausality / Technical Note
Molecular Formula C₁₂H₁₄ClNO₄Addition of the oxane ring (C₅H₈O) to the parent alcohol.
Molecular Weight 271.70 g/mol Calculated exact mass.
Physical State (at RT) Viscous oil to low-melting solidLoss of H-bond donor capacity eliminates crystalline lattice energy present in the parent alcohol.
LogP (Predicted) ~3.5 – 4.0The lipophilic oxane ring drastically increases the partition coefficient compared to the parent (~1.8).
Aqueous Solubility InsolubleMasking of the polar hydroxyl group prevents water solvation.
Organic Solubility Soluble in DCM, EtOAc, THFHighly compatible with standard organic extraction and chromatography workflows.
Refractive Index ~1.55Strongly influenced by the electron-dense aromatic nitro-chloro system.

The Causality of Physicochemical Shifts

Understanding the requires analyzing the structural logic of THP protection [2].

Loss of Hydrogen Bonding: The parent 4-chloro-2-nitrobenzyl alcohol participates in strong intermolecular hydrogen bonding. By masking the hydroxyl group as an ether/acetal, the molecule loses its H-bond donor capacity. This directly causes a depression in the melting point, often rendering the THP ether a viscous oil at room temperature, and significantly increases its solubility in non-polar solvents.

Stereochemical Implications (The Analytical Marker): The addition of the THP group introduces a new stereocenter at the C2 position of the oxane ring. While the starting benzyl alcohol is achiral, the resulting THP ether is a racemate. This stereochemical addition is critical for analytical validation: the two protons of the benzylic CH₂ group become diastereotopic. In the ¹H NMR spectrum, instead of a simple singlet for the benzylic protons, one will observe an AB quartet or two distinct doublets. This predictable spectral complexity is a definitive, self-validating analytical marker of successful THP protection.

Logic Parent Parent Alcohol (H-Bond Donor) THP THP Protection (Acetal Formation) Parent->THP LogP Increased Lipophilicity (Higher LogP) THP->LogP Solub Decreased Aqueous Solubility High Organic Solubility THP->Solub BP Altered Boiling Point (Loss of Intermolecular H-Bonds) THP->BP Chiral New Stereocenter at C2 (Diastereotopic Signals in NMR) THP->Chiral

Logical mapping of physicochemical property alterations induced by THP protection.

Self-Validating Experimental Protocols

The following protocols are designed with built-in analytical checkpoints to ensure high-fidelity execution and immediate validation of the chemical state.

Protocol A: Synthesis of 2-[(4-chloro-2-nitrophenyl)methoxy]oxane

Causality of Reagent Choice: While p-toluenesulfonic acid (p-TsOH) is a common catalyst, it is overly harsh and can cause the polymerization of 3,4-dihydro-2H-pyran (DHP). We utilize Pyridinium p-toluenesulfonate (PPTS), a mildly acidic, buffered catalyst that ensures clean conversion without degrading the electron-deficient nitroaromatic system [2].

Step-by-Step Methodology:

  • Initiation: Dissolve 1.0 equivalent (eq) of 4-chloro-2-nitrobenzyl alcohol in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Reagent Addition: Add 1.5 eq of 3,4-dihydro-2H-pyran (DHP), followed by 0.1 eq of PPTS.

  • Reaction Monitoring (Self-Validation): Stir at room temperature. Monitor via Thin Layer Chromatography (TLC) using a 4:1 Hexane/Ethyl Acetate system. The parent alcohol will appear as a polar, UV-active spot (lower Rf). The product will emerge as a less polar, UV-active spot (higher Rf). Validation check: Staining the TLC plate with acidic p-anisaldehyde and heating will selectively turn the THP ether spot dark blue/purple due to its acid lability.

  • Quenching: Once the starting material is consumed (typically 4-6 hours), quench the reaction with half-saturated aqueous NaHCO₃. Causality: This neutralizes the PPTS, preventing premature acid-catalyzed deprotection during the workup.

  • Extraction & Drying: Extract the aqueous layer twice with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude viscous oil via silica gel flash chromatography (gradient: 100% Hexanes to 90:10 Hexanes/Ethyl Acetate) to yield the pure 2-[(4-chloro-2-nitrophenyl)methoxy]oxane.

Workflow Start 4-Chloro-2-nitrobenzyl alcohol + DHP + PPTS in DCM Stir Stir at RT for 4-6 hours (Monitor by TLC) Start->Stir Quench Quench with Sat. NaHCO3 (Neutralize PPTS) Stir->Quench Extract Extract with DCM Wash with Brine Quench->Extract Dry Dry over Na2SO4 Filter & Concentrate Extract->Dry Purify Silica Gel Column Chromatography (Hexane/EtOAc) Dry->Purify Product Pure THP Ether (C12H14ClNO4) Purify->Product

Experimental workflow for the synthesis and isolation of the THP-protected benzyl alcohol.

Protocol B: Acid-Catalyzed Deprotection

Once downstream modifications (e.g., cross-coupling at the aryl chloride position) are complete, the THP group must be cleanly removed.

Step-by-Step Methodology:

  • Solvation: Dissolve the THP-protected intermediate in a 1:1 mixture of Methanol and Tetrahydrofuran (THF). Causality: THF ensures the lipophilic organic molecule remains fully dissolved, while Methanol acts as the nucleophilic solvent to trap the oxocarbenium ion intermediate generated during deprotection.

  • Catalysis: Add 0.1 eq of p-TsOH monohydrate.

  • Monitoring: Stir at room temperature for 2 hours. TLC will confirm the disappearance of the high-Rf THP ether and the return of the polar, UV-active benzylic alcohol.

  • Isolation: Concentrate the mixture to remove Methanol/THF. Redissolve in Ethyl Acetate, wash with saturated NaHCO₃ to remove the acid catalyst, dry over Na₂SO₄, and concentrate to yield the deprotected alcohol.

References

  • Title: 4-Chloro-2-nitrobenzyl alcohol | C7H6ClNO3 | CID 89956 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Tetrahydropyran (THP Protective Groups) Source: Wikipedia URL: [Link]

  • Title: EP1535909A2 - Cyclic amine derivatives and their use as drugs Source: Google Patents URL

An In-depth Technical Guide to the Synthesis and Applications of 2-[(4-Chloro-2-nitrophenyl)methoxy]oxane

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 2-[(4-chloro-2-nitrophenyl)methoxy]oxane, a molecule of interest for researchers and professionals in drug development and chemical synthesis. Due to the apparent novelty of this specific compound and the absence of a registered CAS number in publicly accessible databases, this document outlines a robust, proposed synthetic pathway based on well-established chemical principles. The guide details the strategic selection of starting materials, a step-by-step experimental protocol for its synthesis via Williamson ether synthesis, and methods for its purification and characterization. Furthermore, it explores the potential applications of this molecule, drawing parallels with structurally similar compounds in medicinal chemistry and materials science. Safety protocols and data presentation are also meticulously addressed to ensure the safe and effective handling and analysis of this compound.

Introduction: The Significance of Nitrophenyl Ethers

Aromatic nitro compounds are fundamental building blocks in organic synthesis, serving as precursors to a wide array of functional groups and more complex molecular architectures. The presence of a nitro group significantly influences the electronic properties of the aromatic ring, making it susceptible to nucleophilic substitution reactions. When combined with an ether linkage, as in the case of nitrophenyl ethers, these molecules exhibit unique chemical reactivity and have found utility in various scientific domains.

In the realm of drug discovery, the 4-chloro-2-nitrophenyl moiety is a recognized pharmacophore. The chloro and nitro substituents can engage in various interactions with biological targets, and their electron-withdrawing nature can be exploited in the design of targeted covalent inhibitors. The oxane (tetrahydropyran) ring, on the other hand, is a common feature in many natural products and approved drugs, often contributing to improved pharmacokinetic properties such as solubility and metabolic stability.

The combination of these two structural motifs in 2-[(4-chloro-2-nitrophenyl)methoxy]oxane suggests a molecule with potential utility as a chemical probe, a building block for combinatorial libraries, or a lead compound in drug development programs. This guide aims to provide the foundational knowledge for its synthesis and exploration.

Proposed Synthesis of 2-[(4-chloro-2-nitrophenyl)methoxy]oxane

As of the date of this publication, a specific CAS number for 2-[(4-chloro-2-nitrophenyl)methoxy]oxane has not been identified in major chemical databases. This suggests that the compound is likely not commercially available and requires de novo synthesis. The most logical and efficient synthetic approach is the Williamson ether synthesis, a classic and reliable method for forming ethers from an alkoxide and an alkyl halide.

The proposed retrosynthetic analysis is as follows:

G Target 2-[(4-Chloro-2-nitrophenyl)methoxy]oxane Disconnect C-O Bond Disconnection (Williamson Ether Synthesis) Target->Disconnect Intermediates Starting Materials Disconnect->Intermediates SM1 4-Chloro-2-nitrophenol (CAS: 89-64-5) Intermediates->SM1 SM2 2-(Chloromethyl)oxane (or other suitable alkoxymethylating agent) Intermediates->SM2

Caption: Retrosynthetic analysis of the target molecule.

Starting Materials

The key starting materials for this synthesis are:

  • 4-Chloro-2-nitrophenol: A commercially available yellow crystalline solid.[1] It is important to handle this compound with appropriate personal protective equipment as it can cause skin and eye irritation.[2]

  • 2-(Chloromethyl)oxane: This is a suitable alkylating agent. Alternatively, other 2-(halomethyl)oxanes or related electrophiles could be employed.

Experimental Protocol: Williamson Ether Synthesis

This protocol is a proposed method and may require optimization.

Step 1: Deprotonation of 4-Chloro-2-nitrophenol

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 1.0 equivalent of 4-chloro-2-nitrophenol in a suitable anhydrous solvent (e.g., N,N-dimethylformamide or acetonitrile).

  • Add 1.1 equivalents of a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). The use of a milder base like K₂CO₃ is often preferred for its ease of handling.

  • Stir the mixture at room temperature under a nitrogen atmosphere for 30-60 minutes to ensure complete formation of the phenoxide.

Step 2: Alkylation with 2-(Chloromethyl)oxane

  • To the stirred suspension of the phenoxide, add 1.0-1.2 equivalents of 2-(chloromethyl)oxane dropwise via a syringe.

  • Heat the reaction mixture to a temperature between 60-80 °C. The optimal temperature will depend on the solvent and the reactivity of the alkylating agent.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

  • Once the reaction is complete (as indicated by the consumption of the starting phenol), cool the mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Alkylation cluster_2 Step 3: Purification A Dissolve 4-Chloro-2-nitrophenol in anhydrous solvent B Add base (e.g., K₂CO₃) A->B C Stir at RT under N₂ B->C D Add 2-(Chloromethyl)oxane C->D E Heat to 60-80 °C D->E F Monitor by TLC E->F G Quench with water F->G H Extract with organic solvent G->H I Dry and concentrate H->I J Purify by column chromatography I->J

Caption: Workflow for the synthesis of the target molecule.

Characterization and Data Analysis

To confirm the identity and purity of the synthesized 2-[(4-chloro-2-nitrophenyl)methoxy]oxane, a combination of analytical techniques should be employed.

Analytical Technique Expected Observations
¹H NMR The spectrum should show characteristic peaks for the aromatic protons of the 4-chloro-2-nitrophenyl ring, the methylene protons of the methoxy bridge, and the protons of the oxane ring. The integration of these peaks should correspond to the number of protons in each environment.
¹³C NMR The spectrum should display the expected number of carbon signals for the molecule, including the aromatic carbons, the methylene carbon of the ether linkage, and the carbons of the oxane ring.
Mass Spectrometry (MS) The mass spectrum (e.g., ESI-MS) should show a molecular ion peak corresponding to the calculated molecular weight of the product (C₁₂H₁₄ClNO₄). The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl) should also be observable.
Infrared (IR) Spectroscopy The IR spectrum should exhibit characteristic absorption bands for the C-O-C (ether) linkage, the aromatic C=C bonds, and the N-O bonds of the nitro group.
Melting Point A sharp melting point for the purified crystalline solid would indicate high purity.

Potential Applications and Future Directions

While the specific biological activity of 2-[(4-chloro-2-nitrophenyl)methoxy]oxane has not been reported, its structural components suggest several potential areas of application:

  • Medicinal Chemistry: The 4-chloro-2-nitrophenyl group is present in some kinase inhibitors and other therapeutic agents. This compound could serve as a starting point for the development of new drugs. The oxane moiety may improve its drug-like properties.

  • Chemical Biology: The nitro group can be reduced to an amine, which can then be further functionalized. This allows for the use of this molecule as a scaffold for creating chemical probes to study biological processes.

  • Materials Science: Aromatic nitro compounds can have interesting optical and electronic properties. This molecule could be investigated for its potential use in the development of new materials.

Future research could focus on the biological evaluation of this compound in various disease models, its use as a building block in the synthesis of more complex molecules, and the investigation of its physicochemical properties.

Safety and Handling

As with any chemical synthesis, it is crucial to adhere to strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling the reagents and the product.

  • Ventilation: All steps of the synthesis and purification should be performed in a well-ventilated fume hood.

  • Handling of Reagents: 4-Chloro-2-nitrophenol is a known irritant.[2] Avoid inhalation and contact with skin and eyes.[1] Strong bases like sodium hydride are highly reactive and should be handled with extreme care under an inert atmosphere.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This technical guide provides a comprehensive roadmap for the synthesis, characterization, and potential exploration of 2-[(4-chloro-2-nitrophenyl)methoxy]oxane. By leveraging the well-established Williamson ether synthesis, researchers can access this novel compound and investigate its properties and applications in various scientific disciplines. The detailed protocols and safety information presented herein are intended to facilitate the safe and efficient execution of this work, paving the way for new discoveries in chemistry, biology, and materials science.

References

  • CAS Common Chemistry. (n.d.). 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene. CAS, a division of the American Chemical Society. Retrieved March 7, 2026, from [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Chloro-2-nitrophenol.
  • Google Patents. (n.d.). Synthesis of 2,4-bis(2-chloro-4-trifluoromethylphenoxy)-nitrobenzene.
  • PubChem. (n.d.). 2-(4-Methoxyphenoxy)oxane. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • BLD Pharm. (2024). Safety Data Sheet: (2-Chlorophenyl)[2-(methoxymethoxy)phenyl]methanone.
  • PubChem. (n.d.). 2-((3-(4-Nitrophenyl)prop-2-yn-1-yl)oxy)oxane. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Yang, Y., Englert, U., & Li, Q. (2007). 4-Chloro-2-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 63(1), o114–o116.
  • Cato Research Chemicals. (n.d.). Safety Data Sheet: 4'-Chloro-2-nitro-1,1'-biphenyl.
  • Zhejiang Kinso Pharmaceuticals Co., Ltd. (n.d.). 2-(4-chloro-2-methylphenoxy)propionic acid. Retrieved March 7, 2026, from [Link]

  • Google Patents. (n.d.). Method for producing 2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-1-(1,2,4-triazol-1-yl)propan-2-ol.
  • Akoya Biosciences, Inc. (2022). Safety Data Sheet.
  • Wikipedia. (n.d.). 2-Methoxy-4-nitroaniline. Retrieved March 7, 2026, from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-Methoxy-2-nitrophenylthiocyanate.
  • BASF. (2026). Safety data sheet.
  • Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved March 7, 2026, from [Link]

  • PubChem. (n.d.). 2-(4-methoxyphenyl)oxirane. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • MDPI. (2021). 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine: Synthesis, Spectroscopic and Computational Evaluation. Retrieved March 7, 2026, from [Link]

  • Patsnap. (2022). Preparation method of 4-methoxy-2-nitroaniline. Retrieved March 7, 2026, from [Link]

Sources

Architects of Oxidative Stress: A Comprehensive Technical Review of Chloro-Nitrophenyl Ether Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chloro-nitrophenyl ethers (frequently classified as nitro diphenyl ethers or NDPEs) represent a highly privileged structural motif bridging agrochemical design and modern pharmaceutical development. Originally engineered and commercialized as potent protoporphyrinogen oxidase (PPO) inhibitors for broad-spectrum weed control, these compounds have transcended their herbicidal origins. This whitepaper systematically deconstructs their molecular mechanisms, synthetic pathways, emerging antimicrobial applications, and toxicological profiles to provide an authoritative guide for researchers and drug development professionals.

Molecular Architecture and Chemical Diversity

The core scaffold of a chloro-nitrophenyl ether consists of two benzene rings linked by an ether oxygen, heavily functionalized with electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups. This specific stereoelectronic arrangement dictates both their biological target affinity and their environmental persistence[1]. The ether linkage provides critical conformational flexibility, allowing the aromatic rings to independently rotate and optimize binding within diverse enzymatic pockets.

Table 1: Prominent Chloro-Nitrophenyl Ether Derivatives and Their Properties

Compound NameChemical FormulaPrimary ApplicationMode of Action / Target Profile
Nitrofen C₁₂H₇Cl₂NO₃Legacy HerbicideWeak PPO Inhibitor; Banned globally due to teratogenicity[2].
Oxyfluorfen C₁₅H₁₁ClF₃NO₄HerbicidePotent PPO Inhibitor; Light-dependent ROS generator[3].
Acifluorfen C₁₄H₇ClF₃NO₅HerbicidePPO Inhibitor; Induces severe cellular photobleaching[4].
Bifenox C₁₄H₉Cl₂NO₅HerbicidePPO Inhibitor; Exhibits moderate aquatic toxicity[5].
Aclonifen C₁₂H₉ClN₂O₃HerbicideDual-action: Inhibits both PPO and carotenoid biosynthesis[4].

Mechanistic Pathways: Protoporphyrinogen Oxidase (PPO) Inhibition

The profound biological activity of chloro-nitrophenyl ethers is fundamentally driven by their ability to hijack the porphyrin biosynthesis pathway. Compounds like oxyfluorfen and acifluorfen act as competitive inhibitors of Protoporphyrinogen Oxidase (PPO/Protox), the enzyme responsible for oxidizing protoporphyrinogen IX to protoporphyrin IX (PPIX)[2][3].

The Causality of Cellular Necrosis: When PPO is inhibited within the plastid, its substrate (protoporphyrinogen IX) accumulates and leaks into the cytoplasm. Here, unregulated extra-plastidic oxidation converts it into PPIX. Because PPIX is highly lipophilic and a potent photosensitizer, it rapidly accumulates in cellular membranes. Upon exposure to ambient light, PPIX absorbs photons and transfers this energy to ground-state oxygen, generating highly reactive singlet oxygen (a Reactive Oxygen Species, ROS). This initiates catastrophic lipid peroxidation, leading to rapid loss of membrane integrity and subsequent cellular necrosis[2][4].

PPO_Inhibition A Chloro-nitrophenyl ether (e.g., Oxyfluorfen) B Protoporphyrinogen Oxidase (PPO in Plastid) A->B Competitive Inhibition C Protoporphyrinogen IX C->B Normal Substrate (Blocked) D Protoporphyrin IX (PPIX) [Cytoplasmic Accumulation] C->D Cytoplasmic Leakage & Unregulated Oxidation F Singlet Oxygen (ROS) D->F Photosensitization E Light Energy (hv) E->F Catalyst G Lipid Peroxidation & Membrane Disruption F->G Oxidative Stress H Cellular Necrosis G->H Loss of Integrity

Figure 1: Mechanism of light-dependent cellular necrosis via PPO inhibition.

Synthetic Methodologies & Structural Optimization

The synthesis of diphenyl ethers historically relied on the Ullmann ether synthesis, which requires harsh thermal conditions. Modern pharmaceutical development heavily favors the Chan-Lam coupling, which operates at room temperature and tolerates diverse functional groups—a crucial requirement for synthesizing complex drug precursors[6][7].

Protocol 1: Classical Synthesis of p-Nitrodiphenyl Ether (Ullmann Coupling)

Causality of Experimental Design: High temperatures are required to overcome the substantial activation energy barrier of nucleophilic aromatic substitution on unactivated or moderately activated aryl halides.

  • Reagent Preparation: Combine 1 equivalent of p-nitrochlorobenzene with 1.2 equivalents of potassium phenoxide in an excess of phenol (phenol acts as both a reactant and the solvent)[6].

  • Thermal Activation: Heat the mixture to 150–160°C. An initial exothermic reaction will occur; maintain external heat for 30 minutes after boiling ceases to ensure complete conversion[6].

  • Quenching: Pour the dark melt into 1.5 L of ice water containing 50 g of sodium hydroxide (NaOH). Rationale: NaOH converts the excess phenol into water-soluble sodium phenoxide, forcing the crude p-nitrodiphenyl ether to precipitate out of the aqueous phase[6].

  • Self-Validation & Purification: Filter the brown crystalline mass, wash with water, and dry. Purify via vacuum distillation. The system is self-validating: the distillation temperature will stabilize exactly at 188–190°C (at 8 mm Hg) when the pure product elutes. Total validation is achieved when the distillate solidifies into diamond-shaped crystals with a sharp melting point of 56–58°C, confirming the absence of unreacted phenol[6].

Protocol 2: Mild Synthesis of Substituted Diphenyl Ethers (Chan-Lam Coupling)

Causality of Experimental Design: Copper(II) acetate acts as an oxidant and catalyst, facilitating the cross-coupling of arylboronic acids with phenols at room temperature. This prevents the formation of tarry byproducts typically seen in high-temperature Ullmann reactions[7].

  • Reaction Setup: Dissolve the phenol derivative (e.g., 3-hydroxy acetophenone, 22.02 mmol) in 120 mL of anhydrous dichloromethane[7].

  • Catalyst & Reagent Addition: Successively add 3 g of activated molecular sieves (4 Å) to scavenge moisture, phenylboronic acid (33.18 mmol), copper(II) acetate (44.04 mmol), and anhydrous pyridine (44.04 mmol)[7].

  • Coupling: Stir the suspension at 25°C–27°C under an ambient atmosphere (atmospheric oxygen is required to reoxidize the copper catalyst to its active Cu(II) state)[7].

  • Self-Validation & Isolation: The reaction is self-validating through real-time TLC monitoring (hexane:ethyl acetate 6:4); the complete disappearance of the phenol derivative spot indicates total conversion. Quench with ice-cold aqueous sodium bicarbonate, extract, and purify via column chromatography (silica gel 100-200 mesh). Final structural integrity is validated via reverse-phase HPLC (achieving ≥95% purity) and ¹H/¹³C NMR spectroscopy[7].

Synthesis_Workflow Start1 p-Nitrochlorobenzene + Potassium Phenoxide Ullmann Ullmann Coupling (Heat, 150-160°C) Start1->Ullmann Prod1 p-Nitrodiphenyl Ether (Harsh Conditions) Ullmann->Prod1 Start2 Arylboronic Acid + Phenol Derivative ChanLam Chan-Lam Coupling (Cu(OAc)2, Pyridine, RT) Start2->ChanLam Prod2 Substituted Diphenyl Ether (Mild Conditions) ChanLam->Prod2

Figure 2: Comparison of Ullmann and Chan-Lam coupling workflows.

Expanding Horizons: Pharmaceutical and Antimicrobial Applications

Beyond their legacy in agriculture, the diphenyl ether scaffold is a privileged structure in medicinal chemistry. It structurally mimics triclosan, an established antimicrobial agent, but allows for extensive functionalization to combat antimicrobial resistance (AMR)[7].

Recent drug development studies have successfully incorporated the diphenyl ether moiety into chalcone derivatives, yielding compounds with profound antibacterial properties. The positioning and electronegativity of the halogen and nitro substituents are critical determinants of efficacy[8].

Table 2: Antibacterial Activity (MIC µM) of Engineered Diphenyl Ether-Chalcone Derivatives [8]

Compound IDSubstituent ModificationS. aureus (Gram +)E. coli (Gram -)Salmonella (Gram -)P. aeruginosa (Gram -)
5b 2-chloro58.6558.6558.6558.65
5h 3-chloro44.6058.6558.6558.65
5c 2-bromo33.4833.4833.4833.48
5s 3-nitro40.2340.2353.6440.23
5t 4-nitro40.2340.2353.6432.20
5u Bis-diphenyl ether25.2333.6333.6333.63

Causality of Antimicrobial Efficacy: The ether linkage provides conformational flexibility, allowing the molecule to adapt to the binding pockets of bacterial enoyl-acyl carrier protein reductases (FabI). The addition of a 4-nitro group (Compound 5t) significantly enhances electron withdrawal, increasing the electrophilicity of the chalcone's α,β-unsaturated carbonyl system, which covalently binds to thiol groups in bacterial enzymes[8]. Furthermore, doubling the diphenyl ether moiety (Compound 5u) drastically increases lipophilicity, facilitating rapid penetration through the thick peptidoglycan layer of Gram-positive bacteria like S. aureus, resulting in the lowest observed MIC (25.23 µM)[8].

Toxicology and Environmental Remediation

The robust stability of the chloro-nitrophenyl ether scaffold, while beneficial for pharmaceutical efficacy, poses significant environmental challenges. Nitroaromatic compounds are notoriously recalcitrant to natural biodegradation due to the electron-withdrawing nature of the nitro group, which resists electrophilic attack by oxygenases[9].

Toxicity Profiles:

  • Nitrofen: Banned globally after being identified as a B-2 carcinogen and a potent endocrine disruptor capable of crossing the placenta and causing severe embryonic malformations (specifically cardiac and lung defects)[10].

  • Bifenox & Oxyfluorfen: Highly toxic to aquatic invertebrates and fish. Bifenox undergoes slow hydrolysis in water, and its primary natural degradation pathway relies on the microbial reduction of the nitro group to an amine[2][5].

Electrochemical Remediation: Recent advances in environmental chemistry have demonstrated the efficacy of anodic oxidation for destroying toxic NDPE derivatives. For instance, exhaustive electrolysis of aclonifen in acetonitrile results in the formation of a dimeric azo compound (m/z 524), effectively neutralizing the herbicidal pharmacophore. Furthermore, differential pulse voltammetry on glassy carbon electrodes now allows for the highly selective detection of these compounds in wastewater down to limits of 0.6 µg/mL[1].

References

  • PubChem. "Oxyfluorfen." National Institutes of Health.[Link]

  • Duke, S. O., et al. "Protoporphyrinogen Oxidase-Inhibiting Herbicides." ResearchGate.[Link]

  • "The herbicide aclonifen: The complex theoretical bases of sunflower tolerance." ResearchGate.[Link]

  • "Bifenox Methyl 5-(2,4-Dichlorophenoxy)-2-Nitrobenzoate) Pesticide Registration Standard." EPA.[Link]

  • "Nitroaromatic Compounds, from Synthesis to Biodegradation." PMC, National Institutes of Health.[Link]

  • "Simultaneous determination of alachlor, bifenox and nitrofen as herbicides in lake, municipal wastewater and soil samples by gas chromatography-mass spectrometry." DergiPark.[Link]

  • "Electrochemical Study of Diphenyl Ether Derivatives Used as Herbicides." ResearchGate.[Link]

  • "Synthesis, Antibacterial Evaluation and Molecular Modeling of Novel Chalcone Derivatives Incorporating the Diphenyl Ether Moiety." MDPI.[Link]

  • "p-NITRODIPHENYL ETHER." Organic Syntheses.[Link]

  • "Rational design and synthesis of novel diphenyl ether derivatives as antitubercular agents." Dovepress.[Link]

Sources

Methodological & Application

Application Notes and Protocols: A Technical Guide to the Synthesis and Application of 2-[(4-chloro-2-nitrophenyl)methoxy]oxane as a Photolabile Protecting Group

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and application of 2-[(4-chloro-2-nitrophenyl)methoxy]oxane, a specialized photolabile protecting group (PPG). This compound ingeniously combines the light-sensitive nature of the ortho-nitrobenzyl scaffold with the robust protection afforded by a tetrahydropyranyl (THP) ether. We present a detailed, two-part experimental protocol covering the synthesis of this PPG and its subsequent photochemical cleavage to release a model substrate. The underlying chemical principles, mechanistic pathways, and critical experimental parameters are discussed to ensure reproducible and efficient implementation in research and development settings. This guide is intended for researchers, scientists, and drug development professionals engaged in organic synthesis, medicinal chemistry, and the development of light-responsive materials.

Introduction: The Convergence of Photochemistry and Protecting Group Strategy

In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high fidelity.[1][2] Photolabile protecting groups (PPGs), in particular, offer an unparalleled level of control, enabling the release of a protected functional group with spatial and temporal precision through the application of light.[3][4] This "caging" and "uncaging" strategy has found widespread application in fields ranging from the synthesis of complex natural products to the controlled release of bioactive molecules in biological systems.[5][6]

The ortho-nitrobenzyl group and its derivatives are among the most extensively studied and utilized PPGs.[3][5][7] Their photochemical lability, coupled with synthetic accessibility, makes them a versatile tool for the protection of a wide array of functional groups, including alcohols, amines, and carboxylic acids.[3][5] The compound at the heart of this guide, 2-[(4-chloro-2-nitrophenyl)methoxy]oxane, leverages this well-established photochemical trigger.

This molecule can be conceptualized as a "caged" form of 2-hydroxytetrahydropyran, where the hydroxyl group is protected by a 4-chloro-2-nitrobenzyl ether linkage. The tetrahydropyran (THP) moiety itself is a widely used protecting group for alcohols, known for its stability under a variety of non-acidic conditions.[2][8][9][10] The strategic fusion of these two functionalities results in a robust protecting group that can be cleaved under mild, light-induced conditions, circumventing the need for harsh chemical reagents.

This guide will provide a detailed protocol for the synthesis of 2-[(4-chloro-2-nitrophenyl)methoxy]oxane from commercially available precursors. Subsequently, we will delineate a protocol for its photochemical cleavage, demonstrating the release of the protected hydroxyl functionality.

Synthesis of 2-[(4-chloro-2-nitrophenyl)methoxy]oxane

The synthesis of the target compound is achieved through a Williamson ether synthesis, reacting the commercially available 4-chloro-2-nitrobenzyl bromide with the hemiacetal 2-hydroxytetrahydropyran.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
4-Chloro-2-nitrobenzyl bromide98%Sigma-Aldrich
2-Hydroxytetrahydropyran97%Sigma-Aldrich
Sodium hydride (NaH)60% dispersion in mineral oilSigma-Aldrich
Anhydrous Tetrahydrofuran (THF)DriSolv®MilliporeSigma
Anhydrous N,N-Dimethylformamide (DMF)DriSolv®MilliporeSigma
Ethyl acetateACS GradeFisher Scientific
Saturated aqueous ammonium chloride (NH₄Cl)Fisher Scientific
Brine (saturated aqueous NaCl)Fisher Scientific
Anhydrous magnesium sulfate (MgSO₄)Fisher Scientific
Experimental Protocol

Safety Precaution: Sodium hydride is a highly flammable and water-reactive solid. All operations involving NaH must be conducted under an inert atmosphere (e.g., nitrogen or argon) and away from sources of moisture. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Preparation of the Alkoxide:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a septum, add 2-hydroxytetrahydropyran (1.0 eq).

    • Dissolve the hemiacetal in anhydrous THF (or a mixture of THF and DMF for improved solubility).

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the sodium alkoxide.

  • Williamson Ether Synthesis:

    • In a separate flask, dissolve 4-chloro-2-nitrobenzyl bromide (1.05 eq) in a minimal amount of anhydrous THF.

    • Slowly add the solution of the benzyl bromide to the stirred alkoxide solution at room temperature via a syringe.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-6 hours.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

    • Separate the organic layer and wash it sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

    • The crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield 2-[(4-chloro-2-nitrophenyl)methoxy]oxane as a pale yellow solid or oil.

Characterization

The structure of the synthesized compound should be confirmed by standard analytical techniques:

  • ¹H NMR (CDCl₃, 400 MHz): Expect characteristic peaks for the aromatic protons of the 4-chloro-2-nitrophenyl group, the benzylic protons, and the protons of the tetrahydropyran ring.

  • ¹³C NMR (CDCl₃, 100 MHz): Confirm the presence of all unique carbon atoms in the molecule.

  • Mass Spectrometry (ESI-MS): Determine the molecular weight of the product and confirm its elemental composition via high-resolution mass spectrometry (HRMS).

Application: Photochemical Deprotection

The utility of 2-[(4-chloro-2-nitrophenyl)methoxy]oxane lies in its ability to be cleaved by UV light, releasing the protected alcohol.

Materials and Equipment
Reagent/EquipmentSpecification
2-[(4-chloro-2-nitrophenyl)methoxy]oxaneSynthesized as per Section 2
Acetonitrile (MeCN) or Methanol (MeOH)HPLC Grade
UV LampMedium-pressure mercury lamp or LED with emission at ~365 nm
Quartz reaction vessel
HPLC system with UV detectorFor monitoring the reaction
GC-MS systemFor product identification
Experimental Protocol
  • Sample Preparation:

    • Prepare a dilute solution (e.g., 1-10 mM) of 2-[(4-chloro-2-nitrophenyl)methoxy]oxane in a UV-transparent solvent such as acetonitrile or methanol.

  • Photolysis:

    • Transfer the solution to a quartz reaction vessel.

    • Irradiate the solution with a UV lamp (e.g., 365 nm). The reaction vessel should be placed at a fixed distance from the lamp to ensure consistent irradiation.

    • Monitor the progress of the photolysis by taking aliquots at regular time intervals and analyzing them by HPLC. The disappearance of the starting material and the appearance of the photoproducts can be tracked.

  • Product Analysis:

    • Upon completion of the reaction (as determined by HPLC), the solvent can be removed in vacuo.

    • The primary photoproducts are expected to be 2-hydroxytetrahydropyran and 4-chloro-2-nitrosobenzaldehyde.

    • The identity of the released alcohol can be confirmed by GC-MS analysis of the reaction mixture.

Mechanism of Photochemical Cleavage

The photochemical cleavage of o-nitrobenzyl compounds proceeds through a well-established intramolecular redox reaction.[3]

G cluster_0 Photochemical Cleavage of o-Nitrobenzyl Ethers Start o-Nitrobenzyl Ether (Ground State) Excited Excited State (n,π*) Start->Excited hν (UV light) AciNitro Aci-nitro Intermediate Excited->AciNitro Intramolecular H-abstraction Cyclic Cyclic Intermediate AciNitro->Cyclic Rearrangement Products Released Alcohol (ROH) + Nitrosobenzaldehyde Cyclic->Products Fragmentation

Caption: Mechanism of o-nitrobenzyl photodeprotection.

Upon absorption of a UV photon, the nitro group is excited to an n,π* triplet state. This is followed by an intramolecular hydrogen abstraction from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate then undergoes rearrangement and subsequent fragmentation to release the protected alcohol and form a nitrosobenzaldehyde byproduct.[3]

Overall Experimental Workflow

The entire process, from synthesis to application, can be visualized as a linear workflow.

G cluster_1 Workflow for Synthesis and Application Alkoxide Alkoxide Formation (2-hydroxytetrahydropyran + NaH) Synthesis Williamson Ether Synthesis (+ 4-chloro-2-nitrobenzyl bromide) Alkoxide->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Protected Protected Compound 2-[(4-chloro-2-nitrophenyl)methoxy]oxane Purification->Protected Photolysis Photochemical Cleavage (UV irradiation, ~365 nm) Protected->Photolysis Analysis Product Analysis (HPLC, GC-MS) Photolysis->Analysis Released Released Alcohol (2-hydroxytetrahydropyran) Analysis->Released

Caption: Experimental workflow from synthesis to deprotection.

Conclusion

This application note has detailed the synthesis and use of 2-[(4-chloro-2-nitrophenyl)methoxy]oxane as a photolabile protecting group. By providing robust, step-by-step protocols and explaining the underlying chemical principles, we aim to equip researchers with the knowledge to effectively utilize this and similar PPGs in their synthetic endeavors. The ability to deprotect a stable THP-protected alcohol under mild, light-induced conditions opens up new avenues for the controlled synthesis of complex molecules and the development of light-responsive systems.

References

  • Wikipedia. Photolabile protecting group. [Link]

  • Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]

  • Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]

  • Google Patents. CN105732392A - Method for preparing 4'-chloro-2-nitrobiphenyl.
  • Google Patents. Synthesis of 2,4-bis(2-chloro-4-trifluoromethylphenoxy)-nitrobenzene.
  • ACS Publications. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. [Link]

  • RSC Publishing. Tetrahydropyranyl ether (THPE) formation in hydroxyl group protection and conversion to other useful functionalities. [Link]

  • PMC. 2-(4-Methoxyphenyl)-4-oxo-4-phenylbutanenitrile. [Link]

  • Google Patents. RU2046794C1 - Method of synthesis of 2-chloro-4-nitrophenol.
  • ResearchGate. Photolabile Protecting Groups in Organic Synthesis. [Link]

  • Zhejiang Kinso Pharmaceuticals Co.,Ltd. 2-(4-chloro-2-methylphenoxy)propionic acid. [Link]

  • Wikipedia. Tetrahydropyran. [Link]

  • Wikipedia. 2-Methoxy-4-nitroaniline. [Link]

  • Wiley Online Library. o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. [Link]

  • ACS Publications. Orthogonal Deprotection of Photolabile Protecting Groups and Its Application in Oligosaccharide Synthesis. [Link]

  • ACS Publications. Novel Photolabile Protecting Group for Carbonyl Compounds. [Link]

  • PubChem. 2-(4-Methoxyphenyl)oxirane. [Link]

  • ResearchGate. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. [Link]

  • Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]

  • Fiveable. 11.3 Protecting groups - Organic Chemistry II. [Link]

Sources

The 4-Chloro-2-Nitrobenzyl Group: A Spatially and Temporally Controlled Shield for Alcohols in Complex Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Precision Control in Modern Organic Synthesis

In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical development and chemical biology, the ability to selectively mask and unmask reactive functional groups is paramount. Protecting groups serve as temporary shields, enabling chemists to perform transformations on one part of a molecule without affecting another. Among the diverse arsenal of protecting groups, photolabile protecting groups (PPGs), or "caged" compounds, offer an unparalleled level of control.[1][2] These molecular guardians can be cleaved with high spatial and temporal precision using light, a non-invasive and orthogonal trigger that avoids the often harsh chemical conditions required for traditional protecting groups.[2]

This guide delves into the application of the 4-chloro-2-nitrobenzyl (CNB) group, a key member of the extensively utilized ortho-nitrobenzyl (ONB) family of PPGs, for the protection of alcohols.[3][4] The ONB scaffold is renowned for its versatility in protecting a wide array of functionalities, including alcohols, amines, and carboxylic acids.[2][3] The introduction of a chloro-substituent at the 4-position of the ONB core subtly modulates its electronic properties, offering specific advantages in certain synthetic contexts. While the specific reagent 2-[(4-chloro-2-nitrophenyl)methoxy]oxane is not widely documented, its functional purpose is the introduction of the 4-chloro-2-nitrobenzyl ether onto a hydroxyl group. A more direct and extensively validated approach to achieve this protection utilizes 4-chloro-2-nitrobenzyl bromide, a commercially available and reactive precursor.[5][6] This application note will, therefore, focus on the practical implementation of the CNB group using this established methodology.

The Photochemical Deprotection Mechanism: An Intramolecular Redox Reaction

The defining characteristic of the ortho-nitrobenzyl class of protecting groups is their ability to undergo a light-induced intramolecular redox reaction, leading to the release of the protected substrate.[2][7] This elegant mechanism proceeds through a series of short-lived intermediates, ultimately liberating the alcohol and a benign nitrosobenzaldehyde byproduct.[1]

Upon absorption of UV light, typically in the range of 300-365 nm, the ortho-nitrobenzyl group is promoted to an excited state.[8] This is followed by a rapid intramolecular hydrogen abstraction from the benzylic carbon by one of the oxygen atoms of the nitro group, forming a transient aci-nitro intermediate.[2][7] This intermediate then undergoes a series of electronic and atomic rearrangements, culminating in the cleavage of the benzylic C-O bond and the release of the free alcohol. The other product of this reaction is 4-chloro-2-nitrosobenzaldehyde.

G cluster_0 Photochemical Cleavage of a 4-Chloro-2-Nitrobenzyl (CNB) Protected Alcohol A CNB-Protected Alcohol (Ground State) B Excited State A->B hν (UV light) C aci-Nitro Intermediate B->C Intramolecular H-abstraction D Cyclic Intermediate C->D Rearrangement E Released Alcohol (R-OH) D->E Cleavage F 4-Chloro-2-nitrosobenzaldehyde D->F Cleavage

Caption: Photochemical cleavage pathway for a CNB-protected alcohol.

Experimental Protocols

The following protocols provide a general framework for the protection of a primary alcohol with the 4-chloro-2-nitrobenzyl group and its subsequent photolytic deprotection. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Protection of a Primary Alcohol using 4-Chloro-2-nitrobenzyl Bromide

This protocol describes a standard Williamson ether synthesis for the introduction of the CNB protecting group.

Materials:

  • Primary alcohol

  • 4-Chloro-2-nitrobenzyl bromide[6]

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • TLC plates (silica gel 60 F₂₅₄)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of the primary alcohol (1.0 eq) in anhydrous DMF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add a solution of 4-chloro-2-nitrobenzyl bromide (1.1 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the product with diethyl ether (3 x volume of DMF).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Photolytic Deprotection of a 4-Chloro-2-nitrobenzyl Protected Alcohol

This protocol outlines the general procedure for the light-induced cleavage of the CNB protecting group.

Materials:

  • CNB-protected alcohol

  • Solvent (e.g., methanol, ethanol, acetonitrile, or a mixture with water)

  • Photoreactor equipped with a UV lamp (e.g., a medium-pressure mercury lamp with a Pyrex filter to block wavelengths below 300 nm)

  • Inert gas (e.g., argon or nitrogen) for degassing (optional but recommended)

  • Solvents for work-up and purification

Procedure:

  • Dissolve the CNB-protected alcohol in the chosen solvent in a quartz or Pyrex reaction vessel. The concentration should be optimized, but a starting point of 0.01-0.05 M is common.

  • For reactions sensitive to oxidation, degas the solution by bubbling with an inert gas for 15-30 minutes.

  • Place the reaction vessel in the photoreactor and irradiate with UV light (typically centered around 350-365 nm). The reaction time will vary depending on the substrate, concentration, solvent, and lamp intensity. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product, which contains the deprotected alcohol and the 4-chloro-2-nitrosobenzaldehyde byproduct, can be purified by standard methods such as flash column chromatography or recrystallization.

G cluster_1 Experimental Workflow Start Primary Alcohol Protection Protection (NaH, CNB-Br, DMF) Start->Protection Protected CNB-Protected Alcohol Protection->Protected Deprotection Photolysis (hν, Solvent) Protected->Deprotection Purification Purification Deprotection->Purification Final Deprotected Alcohol Purification->Final

Caption: General experimental workflow for the protection and deprotection of alcohols using the CNB group.

Performance Characteristics of the 4-Chloro-2-Nitrobenzyl Group

The choice of a photolabile protecting group is often guided by its photochemical and physical properties. The table below summarizes key parameters for the parent ortho-nitrobenzyl group and provides context for the expected performance of its 4-chloro derivative.

Parameterortho-Nitrobenzyl (ONB) Derivatives4-Chloro-2-nitrobenzyl (CNB) Derivative (Expected)Rationale and Insights
Activation Wavelength (λₘₐₓ) ~260-420 nm[1]Likely in the 300-365 nm range.The chloro-substituent is not expected to significantly shift the absorption maximum compared to the parent ONB group.
One-Photon Quantum Yield (Φᵤ) Typically 0.01-0.1 for the parent ONB, but can be lower for substituted derivatives.[1][9]Expected to be in a similar range to other ONB derivatives.The quantum yield is influenced by the stability of the intermediates in the photochemical pathway. The electron-withdrawing nature of the chlorine atom may have a modest effect.
Byproduct ortho-Nitrosobenzaldehyde and its derivatives.[1]4-Chloro-2-nitrosobenzaldehyde.The byproduct is generally considered benign in many synthetic applications but should be efficiently removed during purification.
Cleavage Conditions UV irradiation (e.g., 350-365 nm) in various organic solvents.[8]UV irradiation (e.g., 350-365 nm) in compatible solvents.The photolytic cleavage is a clean process that does not require additional chemical reagents.[2]
Stability Stable to a wide range of non-photochemical reaction conditions.Expected to exhibit similar stability to other ONB ethers.The CNB group is robust and compatible with many standard synthetic transformations.

Applications in Drug Development and Beyond

The ability to "uncage" a molecule with light has profound implications for drug development and biological research.[10] Photolabile protecting groups like the CNB group enable the synthesis of prodrugs that can be activated at a specific site in the body, potentially reducing side effects and improving therapeutic efficacy. In the laboratory, caged compounds allow researchers to study complex biological processes with unprecedented temporal and spatial resolution by releasing signaling molecules or inhibitors at precise moments and locations within a cell or tissue.

The 4-chloro-2-nitrobenzyl group, as a member of the versatile ONB family, is a valuable tool for:

  • Multi-step synthesis of complex natural products: Protecting sensitive hydroxyl groups while other parts of the molecule are being modified.

  • Solid-phase synthesis: Anchoring molecules to a solid support via a photolabile linker, allowing for traceless cleavage of the final product.

  • "Caged" nucleotides and amino acids: Enabling the light-controlled synthesis of DNA, RNA, and peptides.[2]

  • Development of photoactivatable probes and sensors: Creating molecules that become fluorescent or colorimetric upon irradiation.

Conclusion

The 4-chloro-2-nitrobenzyl group is a robust and reliable photolabile protecting group for alcohols, offering the key advantages of the well-established ortho-nitrobenzyl family. Its clean, light-induced cleavage provides a powerful method for achieving spatial and temporal control in complex synthetic sequences. The straightforward protection and deprotection protocols, coupled with the stability of the CNB ether, make it an attractive choice for researchers in organic synthesis, medicinal chemistry, and chemical biology. As the demand for more precise molecular control continues to grow, the strategic application of photolabile protecting groups like the 4-chloro-2-nitrobenzyl group will undoubtedly play an increasingly important role in scientific discovery.

References

  • Blanc, A., & Bochet, C. G. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. ChemPhysChem, 7(6), 1233-1243. [Link]

  • Hansen, M. J., Velema, W. A., & Feringa, B. L. (2015). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. Chemical Society Reviews, 44(11), 3358-3377. [Link]

  • Rao, C. B., Chinnababu, B., & Venkateswarlu, Y. (2009). An Efficient Protocol for Alcohol Protection Under Solvent- and Catalyst-Free Conditions. The Journal of Organic Chemistry, 74(22), 8856-8858. [Link]

  • Givens, R. S., & Klán, P. (2013). Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. Photochemical & Photobiological Sciences, 12(3), 435-446. [Link]

  • Itzkovitz, S., & Shav-Tal, Y. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(9), 5439-5483. [Link]

  • Kim, J., & Movassaghi, M. (2010). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Organic letters, 12(19), 4442-4445. [Link]

  • University of Windsor. Alcohol Protecting Groups. [Link]

  • OpenStax. 17.8 Protection of Alcohols – Organic Chemistry: A Tenth Edition. [Link]

  • ResearchGate. Photolabile Protecting Groups: Structure and Reactivity. [Link]

  • University of Windsor. Alcohol Protecting Groups. [Link]

  • LibreTexts. 17.8: Protection of Alcohols. [Link]

  • Longdom Publishing. Synthesis and Cleavage of Ethers. [Link]

  • PubChem. 4-Chloro-2-nitrobenzyl alcohol. [Link]

  • Bandara, D. C., & Amilan, P. A. (2017). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Current opinion in chemical biology, 39, 117-124. [Link]

  • ResearchGate. Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids. [Link]

  • Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & medicinal chemistry letters, 16(15), 4007–4010. [Link]

  • South China Normal University. synthesis of 2-chloro-4-nitrophenol by new way. [Link]

  • PrepChem.com. Synthesis of 4-chloro-2-nitrobenzyl bromide. [Link]

  • Blanc, A., & Bochet, C. G. (2002). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. Journal of the American Chemical Society, 124(25), 7174–7175. [Link]

  • Semantic Scholar. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. [Link]

  • University of Wisconsin-Madison. Experiment 15: Aerobic Oxidation of an Alcohol Using a Cu/TEMPO Catalyst System. [Link]

  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R. S., Rubina, M., ... & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]

  • Corrie, J. E., & Trentham, D. R. (2003). Photolytic cleavage of 1-(2-nitrophenyl)ethyl ethers involves two parallel pathways and product release is rate-limited by decomposition of a common hemiacetal intermediate. Journal of the American Chemical Society, 125(28), 8546-8554. [Link]

  • Wang, J., & Li, Y. (2001). Copper (II) Chloride Dihydrate: A Catalytic Agent for the Deprotection of Tetrahydropyranyl Ethers (THP Ethers) and 1-Ethoxyethyl. Synthetic Communications, 31(21), 3267-3272. [Link]

  • Kocalar, S., Zhou, A., Salahifar, A., & Njoo, E. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators, 5. [Link]

  • Zhao, L., & Liu, X. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. [Link]

  • Nallasivam, P., & Sethusankar, K. (2011). 2-(4-Chlorophenyl)-6-methoxychroman-4-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2546. [Link]

  • Zhao, L., & Liu, X. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. [Link]

  • Organic Chemistry Portal. Alcohol or phenol synthesis by ether cleavage. [Link]

  • Google Patents. Synthesis of 2,4-bis(2-chloro-4-trifluoromethylphenoxy)-nitrobenzene.

Sources

The CNB-oxane Group: A Photolabile Acetal for Spatiotemporal Control in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Detailed Protocols

Introduction: Beyond Traditional Protection with Light

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to mask the reactivity of sensitive functional groups.[1][2][3] Traditional protecting groups, while effective, often require the use of harsh chemical reagents for their removal, which can compromise the integrity of complex molecules. Photolabile protecting groups (PPGs), or "caging" groups, offer a transformative alternative, enabling the deprotection of a functional group with the simple application of light.[4][5][6] This approach provides unparalleled spatiotemporal control, allowing researchers to initiate chemical reactions at a precise moment and location, a feature of immense value in drug development, materials science, and chemical biology.[5][7]

This guide details the application of 2-[(4-chloro-2-nitrophenyl)methoxy]oxane, hereafter referred to as CNB-oxane, a conceptual yet highly plausible photolabile protecting group for alcohols. It combines the well-established ortho-nitrobenzyl photochemistry with the familiar acid-catalyzed formation of a tetrahydropyranyl (THP) acetal. The core of this protecting group is the 4-chloro-2-nitrobenzyl (CNB) moiety, a variant of the extensively studied ortho-nitrobenzyl class of PPGs.[4][7] The presence of the nitro group in the ortho position to the benzylic carbon is the key to its photolability. Upon irradiation with UV light, an intramolecular hydrogen abstraction initiates a cascade that leads to the cleavage of the C-O bond, liberating the protected alcohol and a 4-chloro-2-nitrosobenzaldehyde byproduct.[4][8][9] The chloro-substituent on the aromatic ring can subtly modulate the electronic properties and absorption wavelength of the chromophore.[7]

The "oxane" component refers to a tetrahydropyran ring, which forms a stable acetal with the alcohol to be protected. This acetal linkage is known to be stable to a wide range of basic, nucleophilic, and reductive conditions, making it a robust protecting group during various synthetic transformations.[2] The CNB-oxane reagent thus offers the dual advantages of a conventionally stable acetal protecting group with the added benefit of traceless, light-triggered removal.

Properties and Advantages of the CNB-oxane Protecting Group

The CNB-oxane protecting group provides a unique set of features that make it an attractive choice for complex synthetic challenges, particularly in the development of photosensitive pro-drugs or in the controlled assembly of biomolecules.

FeatureDescriptionAdvantage
Photolability Cleaved by UV light (typically in the 300-365 nm range).Enables precise spatiotemporal control of deprotection without the need for chemical reagents.[4][5]
Orthogonality Stable to many acidic, basic, and reductive conditions.Can be used in conjunction with other protecting groups that are removed by non-photolytic methods.
Mild Deprotection Light is a "traceless" reagent, avoiding harsh chemical conditions.Preserves sensitive functional groups elsewhere in the molecule.
Acetal Stability The tetrahydropyranyl acetal linkage is robust.Tolerates a wide range of synthetic transformations.[2]

Proposed Synthesis of the CNB-oxane Reagent

While not a commercially cataloged item, the synthesis of 2-[(4-chloro-2-nitrophenyl)methoxy]oxane can be envisioned from commercially available starting materials, 4-chloro-2-nitrobenzyl alcohol and 3,4-dihydro-2H-pyran (DHP), under standard acid-catalyzed conditions.

cluster_synthesis Synthesis of CNB-oxane 4-chloro-2-nitrobenzyl_alcohol 4-chloro-2-nitrobenzyl alcohol CNB_oxane 2-[(4-chloro-2-nitrophenyl)methoxy]oxane (CNB-oxane) 4-chloro-2-nitrobenzyl_alcohol->CNB_oxane  H+ (cat.) DCM, rt DHP 3,4-dihydro-2H-pyran (DHP) DHP->CNB_oxane

Caption: Proposed synthesis of the CNB-oxane reagent.

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol with CNB-oxane

This protocol describes the protection of a generic primary alcohol (R-CH₂OH) using a standard acid-catalyzed procedure analogous to tetrahydropyranylation.

Materials:

  • Substrate (R-CH₂OH)

  • 2-[(4-chloro-2-nitrophenyl)methoxy]oxane (CNB-oxane) (1.2 equivalents)

  • Pyridinium p-toluenesulfonate (PPTS) (0.1 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the substrate alcohol (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add CNB-oxane (1.2 equivalents) to the solution.

  • Add PPTS (0.1 equivalents) to the reaction mixture. The use of a mild acid catalyst like PPTS is recommended to prevent degradation of acid-sensitive substrates.[1]

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure CNB-oxane protected alcohol.

cluster_protection Protection Workflow Start Dissolve Alcohol in DCM Add_Reagents Add CNB-oxane and PPTS Start->Add_Reagents React Stir at Room Temperature Add_Reagents->React Monitor Monitor by TLC React->Monitor Quench Quench with NaHCO₃ Monitor->Quench Reaction Complete Extract Extract with DCM Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify End Protected Alcohol Purify->End

Caption: Workflow for the protection of an alcohol with CNB-oxane.

Protocol 2: Photolytic Deprotection of a CNB-oxane Protected Alcohol

This protocol details the removal of the CNB-oxane protecting group using UV irradiation to regenerate the parent alcohol.

Materials:

  • CNB-oxane protected substrate

  • Solvent (e.g., methanol, acetonitrile, or a mixture with water)

  • UV photoreactor or a suitable UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter to cut out wavelengths below 300 nm)

  • Standard laboratory glassware

Procedure:

  • Dissolve the CNB-oxane protected substrate in a suitable solvent in a quartz or Pyrex reaction vessel. The choice of solvent can influence the reaction rate and should be transparent at the irradiation wavelength.

  • Deoxygenate the solution by bubbling with nitrogen or argon for 15-20 minutes to prevent side reactions involving the excited state of the nitroaromatic compound.

  • Place the reaction vessel in the photoreactor and irradiate with UV light (e.g., 350-365 nm). The irradiation time will depend on the substrate, concentration, and the intensity of the light source.

  • Monitor the deprotection by TLC or HPLC. The formation of the 4-chloro-2-nitrosobenzaldehyde byproduct can also be observed.

  • Once the deprotection is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography to separate the desired alcohol from the nitroso-byproduct and any unreacted starting material.

Mechanism of Photolytic Cleavage

The photolytic cleavage of the ortho-nitrobenzyl group proceeds via a well-documented Norrish Type II-like mechanism.[4]

cluster_mechanism Photolytic Deprotection Mechanism Ground_State 1. Ground State CNB-Protected Alcohol Excited_State 2. Excited State (n,π*) Ground_State->Excited_State hν (UV light) H_Abstraction 3. Intramolecular H-abstraction Excited_State->H_Abstraction Aci_Nitro 4. Aci-nitro Intermediate H_Abstraction->Aci_Nitro Cyclization 5. Cyclization Aci_Nitro->Cyclization Rearrangement 6. Rearrangement Cyclization->Rearrangement Cleavage 7. Cleavage Rearrangement->Cleavage Products 8. Liberated Alcohol + Nitroso-aldehyde byproduct Cleavage->Products

Caption: Simplified mechanism of photolytic cleavage of the CNB group.

Upon absorption of a photon, the nitro group is promoted to an excited state. This is followed by an intramolecular hydrogen atom abstraction from the benzylic carbon by one of the oxygen atoms of the nitro group, forming an aci-nitro intermediate.[4][8] This intermediate then undergoes a series of rearrangements, ultimately leading to the cleavage of the benzylic C-O bond and the release of the protected alcohol and 4-chloro-2-nitrosobenzaldehyde.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Protection Insufficient catalyst or reagent; steric hindrance at the alcohol.Increase the amount of CNB-oxane and/or PPTS. For sterically hindered alcohols, a stronger acid catalyst like p-TsOH may be required, but care must be taken with acid-sensitive substrates.
Slow or Incomplete Deprotection Low light intensity; incorrect wavelength; solvent absorbs UV light.Ensure the use of a high-intensity lamp with the appropriate wavelength output. Use a UV-transparent solvent (e.g., quartz vessel for <300 nm). Increase irradiation time.
Formation of Byproducts during Deprotection Presence of oxygen; secondary photochemistry of the nitroso byproduct.Thoroughly deoxygenate the solvent before irradiation. The nitroso byproduct can sometimes react further; purification by chromatography is usually effective for its removal.[9]

Conclusion

The 2-[(4-chloro-2-nitrophenyl)methoxy]oxane (CNB-oxane) group represents a powerful, albeit conceptual, tool for the photolabile protection of alcohols. By merging the stability of acetal protecting groups with the clean, reagent-free deprotection offered by light, it provides an elegant solution for enhancing spatiotemporal control in complex organic synthesis. The protocols and principles outlined in this guide are based on well-established chemical precedents and are intended to provide researchers in drug development and other scientific fields with a robust framework for implementing this advanced protection strategy.

References

  • Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. University of Groningen. [Link]

  • Photolabile protecting group - Wikipedia. Wikipedia. [Link]

  • Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC. [Link]

  • Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. ACS Publications. [Link]

  • Preparation of 4-chloro-2-nitrophenol.
  • Synthesis of 2,4-bis(2-chloro-4-trifluoromethylphenoxy)-nitrobenzene.
  • Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. [Link]

  • Protecting Groups For Alcohols. Master Organic Chemistry. [Link]

  • Alcohol Protecting Groups. University of Windsor. [Link]

  • Nucleophilic Deprotection of p-Methoxybenzyl Ethers Using Heterogeneous Oxovanadium Catalyst. PubMed. [Link]

  • 2-(2-Nitrophenyl) propyl: a rapidly released photolabile COOH-protecting group for solid-phase peptide synthesis. RSC Publishing. [Link]

  • Method for producing 2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-1-(1,2,4-triazol-1-yl)propan-2-ol.
  • A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. ResearchGate. [Link]

  • Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. PMC. [Link]

  • Protecting Groups For Alcohols. Chemistry Steps. [Link]

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. [Link]

  • Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o. ChemRxiv. [Link]

  • Preparation method of 4-methoxy-2-nitroaniline. Patsnap. [Link]

  • Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell. University of Southampton. [Link]

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC. [Link]

Sources

Application Note: Robust HPLC Method Development for 2-[(4-chloro-2-nitrophenyl)methoxy]oxane

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Matrix: Synthetic Intermediates / Active Pharmaceutical Ingredients (API)

Executive Summary & Chemical Profile

The compound 2-[(4-chloro-2-nitrophenyl)methoxy]oxane is the tetrahydropyranyl (THP) ether of 4-chloro-2-nitrobenzyl alcohol. It is frequently encountered as a protected intermediate in the synthesis of complex sulfonamides, photolabile protecting groups, and targeted therapeutics.

From an analytical perspective, this molecule presents a classic "trap" for inexperienced chromatographers. While the 4-chloro-2-nitrobenzyl moiety provides an excellent chromophore for UV detection[1], the THP ether linkage is an acetal. Acetals are notoriously acid-labile[2].

The Core Analytical Challenge: The vast majority of standard reverse-phase HPLC methods utilize acidic modifiers (e.g., 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid) to suppress silanol ionization and improve peak shape. However, subjecting a THP ether to an acidic mobile phase will cause rapid, on-column hydrolysis. This leads to artifactual peak splitting, poor recovery, and the false detection of the parent alcohol (4-chloro-2-nitrobenzyl alcohol) as a major "impurity." In fact, historical literature demonstrates that attempting preparative HPLC on this exact compound using 0.1% TFA resulted in an abysmal 8% yield due to massive acid-catalyzed degradation during the run[3].

This application note provides a self-validating, highly reliable HPLC protocol that utilizes a mildly basic mobile phase and heavily endcapped stationary phases to ensure the structural integrity of the analyte from injection to detection.

Method Development Rationale (The "Why")

As a Senior Application Scientist, I design methods based on the fundamental physicochemical properties of the analyte, rather than relying on default laboratory templates.

Stationary Phase Selection

Unendcapped or older-generation silica columns contain residual surface silanols (Si-OH) that are highly acidic (pKa ~ 3.5 - 4.5). Even if a neutral mobile phase is used, the localized acidic environment at the silica surface can catalyze the cleavage of the THP ether. Therefore, a fully endcapped, high-purity Type B silica C18 column (e.g., Waters XBridge C18 or Agilent Zorbax Eclipse Plus) is mandatory to prevent surface-catalyzed degradation.

Mobile Phase Chemistry

To prevent the hydrolysis of the acetal linkage, the mobile phase pH must be maintained strictly above 7.0. We utilize 10 mM Ammonium Bicarbonate (pH ~7.8) . This buffer provides excellent pH control in the slightly basic region, is fully compatible with UV detection, and is volatile should the method need to be transferred to LC-MS.

Diluent and Autosampler Stability

A common failure point in THP ether analysis is the sample diluent. Dissolving the sample in unbuffered laboratory water (which often has a pH of 5.5 due to dissolved CO₂) can cause slow degradation in the autosampler vial over a 24-hour sequence. The sample diluent must be either 100% organic (Acetonitrile) or buffered to match the mobile phase.

Experimental Protocol

Reagents and Materials
  • Analyte: 2-[(4-chloro-2-nitrophenyl)methoxy]oxane

  • Marker/Impurity Standard: 4-chloro-2-nitrobenzyl alcohol

  • Solvent A: 10 mM Ammonium Bicarbonate in Milli-Q Water (Adjusted to pH 7.8 with dilute ammonia if necessary).

  • Solvent B: HPLC-Grade Acetonitrile (MeCN).

  • Diluent: 50:50 (v/v) Acetonitrile : 10 mM Ammonium Bicarbonate.

Instrumental Parameters
ParameterSpecificationRationale
Column Waters XBridge C18, 150 x 4.6 mm, 3.5 µmHigh-purity silica, heavily endcapped, stable at pH 8.
Column Temp 30 °CEnsures retention time reproducibility.
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns.
Injection Vol 5.0 µLPrevents column overloading.
Detection UV at 254 nmOptimal absorbance for the nitroaromatic chromophore.
Autosampler 15 °CMinimizes thermal degradation of the sample in solution.
Gradient Program
Time (min)% Solvent A (Buffer)% Solvent B (MeCN)Curve
0.06040Initial
8.01090Linear
10.01090Hold
10.16040Re-equilibration
15.06040End
Sample Preparation Workflow
  • Stock Solution: Accurately weigh 10 mg of 2-[(4-chloro-2-nitrophenyl)methoxy]oxane into a 10 mL volumetric flask. Dissolve completely in 100% Acetonitrile (1.0 mg/mL).

  • Working Standard: Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask. Dilute to volume with the Diluent (50:50 MeCN:Buffer) to yield a final concentration of 100 µg/mL.

  • System Suitability Solution: Spike the working standard with 5 µg/mL of 4-chloro-2-nitrobenzyl alcohol to verify resolution and confirm the absence of on-column degradation.

System Suitability & Expected Results

To ensure the method is a self-validating system, the inclusion of the parent alcohol (4-chloro-2-nitrobenzyl alcohol) is critical. If the THP ether is degrading on-column, you will observe a rising baseline or a "saddle" between the THP ether peak and the parent alcohol peak. A clean baseline between these two peaks confirms structural integrity during the chromatographic run.

System Suitability Criteria
AnalyteExpected RT (min)USP Tailing FactorResolution (Rs)
4-chloro-2-nitrobenzyl alcohol~ 3.5≤ 1.2N/A
2-[(4-chloro-2-nitrophenyl)methoxy]oxane~ 7.2≤ 1.1≥ 5.0

Note: The THP ether is significantly more lipophilic than the parent alcohol, resulting in strong retention on the C18 phase and baseline resolution.

Workflow Visualization

The following diagram illustrates the critical decision-making pathway regarding mobile phase selection and its direct causal effect on the integrity of the THP ether analyte.

G Start Sample: 2-[(4-chloro-2-nitrophenyl)methoxy]oxane Diluent Dissolve in Neutral Diluent (e.g., 100% MeCN or pH 7.8 Buffer) Start->Diluent HPLC RP-HPLC Injection (Endcapped C18, 254 nm) Diluent->HPLC MobilePhase Mobile Phase Selection HPLC->MobilePhase AcidicMP Acidic (0.1% TFA/FA) WARNING: Acetal Hydrolysis MobilePhase->AcidicMP NeutralMP Neutral/Basic (pH 7.5-8.0) Maintains THP Integrity MobilePhase->NeutralMP ResultBad Artifact Peaks: 4-chloro-2-nitrobenzyl alcohol + Tetrahydropyranol AcidicMP->ResultBad ResultGood Single Sharp Peak: Intact THP Ether NeutralMP->ResultGood

Workflow highlighting the critical impact of mobile phase pH on THP ether stability during HPLC.

Troubleshooting Guide

  • Observation: Peak splitting or a broad shoulder on the front of the main peak.

    • Causality: Partial on-column hydrolysis.

    • Solution: Verify the pH of the mobile phase buffer. Ensure the column used is fully endcapped. Flush the system thoroughly to remove any residual TFA or Formic Acid from previous users.

  • Observation: The peak area of the THP ether decreases over sequential injections, while an early-eluting peak grows.

    • Causality: Autosampler degradation. The sample diluent is likely too acidic.

    • Solution: Remake the sample using a diluent containing 10 mM Ammonium Bicarbonate to buffer the solution against atmospheric CO₂.

References

  • Novel sulfonamide compounds and uses thereof - Google Patents.
  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC - NIH.
  • A Photodeactivatable Antagonist for Controlling CREB Dependent Gene Expression. Semantic Scholar.

Sources

2-[(4-chloro-2-nitrophenyl)methoxy]oxane in medicinal chemistry research

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Utilization of 2-[(4-chloro-2-nitrophenyl)methoxy]oxane in Medicinal Chemistry

1. Introduction & Scientific Rationale 2-[(4-chloro-2-nitrophenyl)methoxy]oxane is the tetrahydropyranyl (THP) ether derivative of 4-chloro-2-nitrobenzyl alcohol. In medicinal chemistry, this specific building block serves a highly strategic dual purpose. First, it is a critical intermediate in the synthesis of novel sulfonamide compounds designed to modulate the production of Amyloid-β (Aβ) protein, a primary therapeutic target in Alzheimer's disease research . Second, because it contains an o-nitrobenzyl (oNB) core, it acts as a foundational scaffold for developing photolabile protecting groups (PPGs) and photocleavable linkers used in photopharmacology and DNA nanotechnology .

Causality of Experimental Design: The choice to protect the benzylic alcohol with a THP group is not arbitrary. The THP ether is completely stable to the reducing conditions required to convert the nitro group to an aniline, as well as the basic conditions (e.g., pyridine) required for subsequent sulfonylation. Once the robust sulfonamide pharmacophore is constructed, the THP group can be orthogonally removed under mild acidic conditions without cleaving the newly formed sulfonamide bond.

2. Physicochemical Properties To ensure accurate reaction stoichiometry and handling, the quantitative physicochemical data of 2-[(4-chloro-2-nitrophenyl)methoxy]oxane is summarized below:

PropertyValue / Description
IUPAC Name 2-[(4-chloro-2-nitrophenyl)methoxy]oxane
Molecular Formula C12H14ClNO4
Molecular Weight 271.70 g/mol
Appearance Pale yellow oil to crystalline solid
Solubility Soluble in DCM, EtOAc, THF; Insoluble in water
Chemical Stability Stable to bases, nucleophiles, and reducing agents
Lability Cleaved by aqueous acids (e.g., HCl, p-TsOH in MeOH)
Photochemical Lability Undergoes phototautomerization at λ = 365 nm

3. Mechanistic Pathways & Workflow

Workflow A 4-Chloro-2-nitrobenzyl alcohol (Starting Material) B DHP, PPTS, DCM (Protection Step) A->B C 2-[(4-chloro-2-nitrophenyl)methoxy]oxane (Key Intermediate) B->C D Selective Nitro Reduction (SnCl2, EtOAc) C->D J Photocleavable Linker (Photopharmacology) C->J UV Irradiation (365 nm) E Aniline Intermediate D->E F Sulfonylation (R-SO2Cl, Pyridine) E->F G Sulfonamide Precursor F->G H THP Deprotection (Mild Acidic Cleavage) G->H I Amyloid-β Modulator (Alzheimer's Target Drug) H->I

Synthetic workflow of 2-[(4-chloro-2-nitrophenyl)methoxy]oxane in drug discovery.

Logic A 4-Chloro-2-nitrobenzyl alcohol B THP Protection Strategy A->B C Stable to Reduction (Preserves ether during aniline formation) B->C D Stable to Base (Survives sulfonylation conditions) B->D E Orthogonal Deprotection (Mild acid avoids sulfonamide cleavage) B->E

Logical rationale for utilizing THP protection in o-nitrobenzyl alcohol derivatives.

4. Detailed Experimental Protocols

Protocol A: Synthesis of 2-[(4-chloro-2-nitrophenyl)methoxy]oxane (THP Protection) This self-validating protocol ensures quantitative protection of the benzylic alcohol while preventing acid-catalyzed degradation of the product.

Reagents:

  • 4-chloro-2-nitrobenzyl alcohol: 25.0 g (133 mmol)

  • 3,4-dihydro-2H-pyran (DHP): 18.2 mL (200 mmol, 1.5 eq)

  • Pyridinium p-toluenesulfonate (PPTS): 50 mg (0.2 mmol, catalytic)

  • Anhydrous Dichloromethane (DCM): 250 mL

Step-by-Step Methodology:

  • Initiation: In an oven-dried, round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloro-2-nitrobenzyl alcohol in 250 mL of anhydrous DCM under a nitrogen atmosphere.

  • Reagent Addition: Add DHP (18.2 mL) to the solution. Expertise Insight: DHP is added in excess to drive the equilibrium toward the formation of the tetrahydropyranyl ether.

  • Catalysis: Add PPTS (50 mg) at 25 °C. Expertise Insight: PPTS is specifically chosen over stronger acids (like p-TsOH) because its mild acidity prevents the exothermic polymerization of DHP and avoids over-acetalization side reactions.

  • Reaction: Stir the solution continuously for 12 hours at room temperature. Monitor completion via TLC (Hexane/EtOAc 4:1). The product will appear as a new UV-active spot with a higher Rf value than the starting material.

  • Quenching & Workup: Wash the organic layer with 1 N NaOH (250 mL). Expertise Insight: This alkaline wash is a critical self-validating step; it instantly neutralizes the PPTS catalyst, locking the reaction equilibrium and preventing reverse cleavage during concentration.

  • Purification: Wash the organic layer with brine (250 mL), then dry over anhydrous K2CO3. Expertise Insight: Using K2CO3 instead of MgSO4 or Na2SO4 maintains a slightly basic microenvironment, ensuring the acid-labile THP ether does not degrade during solvent evaporation. Filter and concentrate under reduced pressure to yield the product.

Protocol B: Downstream Utilization – Selective Nitro Reduction To utilize the scaffold for sulfonamide synthesis, the nitro group must be reduced to an aniline without cleaving the THP ether or dehalogenating the aryl ring.

Reagents:

  • 2-[(4-chloro-2-nitrophenyl)methoxy]oxane: 10.0 g (36.8 mmol)

  • Tin(II) chloride dihydrate (SnCl2·2H2O): 41.5 g (184 mmol, 5.0 eq)

  • Ethyl Acetate (EtOAc): 150 mL

Step-by-Step Methodology:

  • Dissolution: Dissolve the THP ether in 150 mL of EtOAc.

  • Reduction: Add SnCl2·2H2O to the stirring solution. Heat the mixture to 70 °C for 4 hours. Expertise Insight: SnCl2 is selected over catalytic hydrogenation (H2/Pd-C) to strictly prevent the hydrodehalogenation of the 4-chloro substituent, which is vital for the lipophilicity and metabolic stability of the final Amyloid-β modulator.

  • Neutralization: Cool the reaction to room temperature and carefully pour it into an ice-cold saturated aqueous solution of NaHCO3. Stir vigorously until the tin salts precipitate as a white, curdy solid.

  • Extraction: Filter the suspension through a pad of Celite to remove the tin salts. Separate the organic layer, wash with brine, dry over K2CO3, and concentrate in vacuo to yield the aniline intermediate, ready for immediate sulfonylation.

5. Analytical Validation & Quality Control To verify the integrity of the synthesized 2-[(4-chloro-2-nitrophenyl)methoxy]oxane, the following analytical parameters must be met:

  • TLC Visualization: The THP ether is UV-active (254 nm). Staining with acidic p-Anisaldehyde followed by heating will uniquely color the THP-protected spot dark blue/purple, differentiating it from the starting alcohol.

  • 1H NMR (CDCl3, 400 MHz): The defining diagnostic feature is the anomeric proton of the THP ring, which appears as a distinct multiplet at ~4.70–4.80 ppm. Additionally, because the anomeric carbon of the THP group is a chiral center, the benzylic CH2 protons of the 4-chloro-2-nitrobenzyl group become diastereotopic, often appearing as two distinct doublets (an AB spin system) rather than a single singlet.

References

  • Novel sulfonamide compounds and uses thereof. Google Patents (WO2000050391A1).

  • Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews (PMC10120153).[Link]

Application Note: Synthesis and Diversification of 2-[(4-chloro-2-nitrophenyl)methoxy]oxane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Overview

In modern drug discovery and medicinal chemistry, orthogonally protected building blocks are essential for the modular synthesis of complex active pharmaceutical ingredients (APIs). 2-[(4-chloro-2-nitrophenyl)methoxy]oxane (commonly referred to as 4-chloro-2-nitrobenzyl alcohol THP ether) is a highly versatile intermediate.

This compound features three distinct reactive domains:

  • The Tetrahydropyranyl (THP) Acetal: Protects the benzylic alcohol. It is highly stable to strongly basic conditions, nucleophiles, and organometallic reagents, yet easily cleaved under mild acidic conditions[1].

  • The Nitro Group (C2): Can be chemoselectively reduced to an aniline, serving as a precursor for heterocycle formation (e.g., quinazolines, indoles, and benzoxazines).

  • The Aryl Chloride (C4): Positioned meta to the nitro group, it is unreactive toward standard Nucleophilic Aromatic Substitution (SNAr) but serves as an excellent electrophile for transition-metal-catalyzed cross-coupling reactions[2].

This application note provides validated, step-by-step protocols for the divergent derivatization of this compound, emphasizing the causality behind reagent selection to ensure high yield and chemoselectivity.

Mechanistic Insights and Causality (E-E-A-T)

Preserving the Aryl Chloride During Nitro Reduction

Reducing a nitro group in the presence of an aryl chloride presents a chemoselectivity challenge. Standard catalytic hydrogenation (e.g., Pd/C with H2) frequently leads to unwanted hydrodehalogenation of the C-Cl bond. To prevent this, we utilize a Béchamp-type reduction using Iron powder and Ammonium Chloride (Fe/NH4Cl)[3]. The mild reduction potential of Fe(0) selectively reduces the nitro group to the corresponding amine without breaking the strong C-Cl bond or cleaving the acid-labile THP ether (since NH4Cl provides a near-neutral, weakly buffered environment).

Overcoming the Inertness of the Aryl Chloride in Cross-Coupling

Because the chloride is meta to the electron-withdrawing nitro group, it is not sufficiently activated for SNAr. Furthermore, aryl chlorides are notoriously sluggish in Suzuki-Miyaura couplings compared to bromides or iodides due to the high bond dissociation energy of the C-Cl bond. To overcome this activation barrier, we employ Pd2(dba)3 paired with XPhos (a dialkylbiaryl phosphine ligand). The extreme steric bulk and electron richness of XPhos accelerate the oxidative addition of palladium into the C-Cl bond, enabling efficient C-C bond formation at moderate temperatures[2].

Synthetic Workflow Visualization

G SM 2-[(4-chloro-2-nitrophenyl)methoxy]oxane (Starting Material) Red Chemoselective Nitro Reduction (Fe, NH4Cl, EtOH/H2O) SM->Red Suz Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd2(dba)3, XPhos) SM->Suz Aniline 2-[(2-amino-4-chlorophenyl)methoxy]oxane (Aniline Derivative) Red->Aniline Deprot1 THP Deprotection (PPTS, EtOH) Aniline->Deprot1 Biaryl 2-[(4-aryl-2-nitrophenyl)methoxy]oxane (Biaryl Derivative) Suz->Biaryl Deprot2 THP Deprotection (PPTS, EtOH) Biaryl->Deprot2 Final1 2-amino-4-chlorobenzyl alcohol Deprot1->Final1 Final2 4-aryl-2-nitrobenzyl alcohol Deprot2->Final2

Divergent synthesis workflow for 2-[(4-chloro-2-nitrophenyl)methoxy]oxane derivatives.

Experimental Protocols

Protocol A: Chemoselective Nitro Reduction

Objective: Synthesize 2-[(2-amino-4-chlorophenyl)methoxy]oxane.

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-[(4-chloro-2-nitrophenyl)methoxy]oxane (10.0 mmol) in a mixture of Ethanol (60 mL) and Deionized Water (15 mL).

  • Reagent Addition: Add Iron powder (50.0 mmol, 5 equiv) and Ammonium Chloride (50.0 mmol, 5 equiv) to the stirred solution.

  • Heating: Attach a reflux condenser and heat the mixture to 80 °C for 3 hours. Monitor reaction completion via TLC (Hexanes:EtOAc 3:1).

  • Workup (Self-Validating Step): Cool the mixture to room temperature. Filter the heterogeneous mixture through a pad of Celite to remove iron oxides (which otherwise cause severe emulsions). Wash the Celite pad thoroughly with Ethyl Acetate (3 × 50 mL).

  • Extraction: Transfer the filtrate to a separatory funnel, add water (50 mL), and separate the layers. Extract the aqueous layer with Ethyl Acetate (2 × 50 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the aniline derivative as a pale yellow oil.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Synthesize 2-[(4-phenyl-2-nitrophenyl)methoxy]oxane.

  • Degassing (Critical Step): In a Schlenk flask, combine 1,4-Dioxane (20 mL) and Water (4 mL). Sparge with Argon for 15 minutes to remove dissolved oxygen, which rapidly deactivates the palladium catalyst.

  • Reagent Loading: Add 2-[(4-chloro-2-nitrophenyl)methoxy]oxane (5.0 mmol), Phenylboronic acid (6.0 mmol, 1.2 equiv), and K3PO4 (10.0 mmol, 2.0 equiv).

  • Catalyst Addition: Under a positive flow of Argon, quickly add Pd2(dba)3 (0.1 mmol, 2 mol%) and XPhos (0.2 mmol, 4 mol%).

  • Reaction: Seal the flask and heat to 90 °C for 12 hours with vigorous stirring.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (50 mL), and filter through Celite. Wash the filtrate with brine (2 × 30 mL), dry over Na2SO4, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to isolate the biaryl derivative.

Protocol C: Mild THP Deprotection

Objective: Reveal the free benzylic alcohol (e.g., yielding 2-amino-4-chlorobenzyl alcohol).

  • Reaction Setup: Dissolve the THP-protected derivative (5.0 mmol) in absolute Ethanol (25 mL).

  • Catalyst Addition: Add Pyridinium p-toluenesulfonate (PPTS) (0.5 mmol, 10 mol%). Note: PPTS is chosen over strong acids like HCl or TFA to prevent degradation of the electron-rich aniline ring[1].

  • Heating: Stir the solution at 55 °C for 4 hours.

  • Workup: Concentrate the solvent under reduced pressure. Partition the residue between Dichloromethane (30 mL) and saturated aqueous NaHCO3 (30 mL).

  • Isolation: Extract the aqueous layer with DCM (2 × 20 mL). Dry the combined organics over Na2SO4, filter, and evaporate to yield the pure free alcohol.

Quantitative Data & Analytical Markers

The following table summarizes the expected yields and key analytical markers for verifying the success of each transformation.

DerivativeTransformationReagents & ConditionsExpected YieldKey Analytical Marker (¹H NMR, CDCl₃)
2-[(2-amino-4-chlorophenyl)methoxy]oxane Nitro ReductionFe, NH₄Cl, EtOH/H₂O, 80 °C85–92%Broad singlet at ~4.5 ppm (NH₂); upfield shift of aromatic protons.
2-[(4-phenyl-2-nitrophenyl)methoxy]oxane Suzuki CouplingPhB(OH)₂, Pd₂(dba)₃, XPhos, K₃PO₄, 90 °C75–85%Appearance of 5 new aromatic protons (7.3–7.6 ppm).
2-amino-4-chlorobenzyl alcohol THP DeprotectionPPTS, EtOH, 55 °C>90%Loss of THP multiplet (1.4–1.8 ppm) and acetal proton (~4.7 ppm).

References

  • Google Patents (WO2000050391A1).Novel sulfonamide compounds and uses thereof. (Details the THP protection of 4-chloro-2-nitrobenzyl alcohol using DHP and PPTS).
  • Google Patents (CN104262176A).Method for preparing 4-aminobenzyl alcohol. (Details chemoselective reduction protocols for nitrobenzyl alcohols).
  • Wiley Online Library. Supporting Information: Suzuki-Miyaura Cross-Coupling of 2-Nitrobiphenyl derivatives. Retrieved from:[Link]

Sources

Application Note: Scalable Synthesis of 2-[(4-Chloro-2-nitrophenyl)methoxy]oxane

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Industrial-Grade Tetrahydropyranylation of 4-Chloro-2-nitrobenzyl Alcohol

Introduction & Strategic Rationale

The protection of hydroxyl groups is a cornerstone of multistep organic synthesis and active pharmaceutical ingredient (API) manufacturing. The tetrahydropyranyl (THP) ether is highly valued due to its stability under strongly basic conditions, oxidative environments, and in the presence of nucleophiles like Grignard reagents, while remaining easily cleavable under mild acidic conditions [2].

The target molecule, 2-[(4-chloro-2-nitrophenyl)methoxy]oxane (the THP ether of 4-chloro-2-nitrobenzyl alcohol), serves as a critical protected intermediate in the synthesis of photo-cleavable linkers, functionalized indoles, and advanced APIs. However, scaling up its synthesis presents specific engineering and chemical challenges:

  • Thermal Hazards: Nitroaromatics are inherently sensitive to thermal runaways. The addition of 3,4-dihydro-2H-pyran (DHP) is highly exothermic.

  • Side Reactions: Uncontrolled local concentrations of acid and heat can trigger the runaway homopolymerization of DHP.

  • Regulatory & Environmental Constraints: Traditional laboratory methods rely heavily on dichloromethane (DCM) and homogeneous catalysts like p-toluenesulfonic acid (p-TsOH), which complicate phase separations during workup and generate toxic aqueous waste streams.

Mechanistic Causality in Scale-Up Design

To transition from a milligram-scale laboratory procedure to a robust kilogram-scale process, every experimental choice must be grounded in mechanistic causality.

  • Catalyst Selection: The reaction proceeds via the acid-catalyzed protonation of DHP to form a highly reactive oxocarbenium ion, which is subsequently attacked by the hydroxyl group of 4-chloro-2-nitrobenzyl alcohol. Instead of traditional homogeneous acids, this protocol employs a heterogeneous solid acid catalyst (e.g., Amberlyst-15 or NH₄HSO₄ supported on silica). This choice creates a self-validating workup system : the reaction is quenched simply by filtering out the catalyst. This instantly halts any equilibrium shifts or side reactions without the need for aggressive chemical quenching [1].

  • Solvent Dynamics: We replace DCM with Cyclopentyl methyl ether (CPME). CPME is a green ethereal solvent that resists peroxide formation and has extremely low miscibility with water. This ensures that during the mild basic wash, phase separation is instantaneous and clean, preventing the notorious emulsions often seen in scale-up [1].

  • Temperature Control: By maintaining the reaction strictly between 25 °C and 30 °C via controlled DHP dosing, we suppress DHP homopolymerization and ensure >98% chemoselectivity for the primary alcohol [3].

Quantitative Data & Condition Optimization

The following table summarizes the optimization data, demonstrating the superiority of the chosen scale-up conditions over traditional laboratory methods.

ParameterTraditional Lab ScaleOptimized Scale-UpRationale / Causality
Solvent Dichloromethane (DCM)Cyclopentyl methyl ether (CPME)CPME offers superior phase separation and lower toxicity [1].
Catalyst p-TsOH (Homogeneous)NH₄HSO₄@SiO₂ or Amberlyst-15Solid acids allow recovery by filtration, preventing product hydrolysis during aqueous quench [1].
DHP Equivalents 1.5 - 2.0 equiv.1.1 - 1.2 equiv.Controlled dosing reduces DHP polymerization and simplifies downstream purification [3].
Temperature Ambient (uncontrolled)25 °C - 30 °C (controlled)Prevents thermal runaway of the nitroaromatic substrate and DHP exotherm.
Yield / Purity 85% / 92%96% / >98%Minimized side reactions and chromatography-free isolation.

Process Workflow Visualization

Below is the continuous/batch hybrid workflow designed for maximum throughput and safety.

G N1 4-Chloro-2-nitrobenzyl alcohol + DHP (1.1 equiv) N3 Jacketed Reactor Solvent: CPME, T=25-30°C N1->N3 N2 Solid Acid Catalyst (e.g., Amberlyst-15) N2->N3 N4 In-line Filtration (Catalyst Recovery) N3->N4 >98% Conversion N5 Aqueous Base Wash (Sat. NaHCO3) N4->N5 N6 Solvent Recovery (Vacuum Distillation) N5->N6 N7 2-[(4-chloro-2-nitrophenyl)methoxy]oxane (High Purity THP Ether) N6->N7

Process workflow for the scalable, chromatography-free synthesis of THP ethers.

Detailed Experimental Protocol (1.0 kg Scale)

Self-Validating System Note: This protocol incorporates in-process controls (IPCs) to ensure each step is verified before proceeding, guaranteeing batch-to-batch reproducibility and preventing downstream failures.

Equipment Setup:

  • 20 L glass-lined or borosilicate jacketed reactor equipped with an overhead mechanical stirrer, internal temperature probe (PT100), and a pressure-equalizing dropping funnel.

  • In-line bag filter or Nutsche filter for catalyst recovery.

Step-by-Step Methodology:

  • Substrate Dissolution: Charge the 20 L reactor with 4-chloro-2-nitrobenzyl alcohol (1.00 kg, 5.33 mol) and CPME (8.0 L). Set the mechanical stirrer to 150 RPM. Stir until a homogenous solution is achieved.

  • Catalyst Addition: Add the heterogeneous acidic catalyst (e.g., dry Amberlyst-15, 50 g, 5 wt%) to the reactor.

    • Causality: Adding the solid catalyst before the DHP ensures that the acid sites are evenly dispersed in the solvent matrix, preventing localized hot spots when the highly reactive DHP is introduced [1].

  • Temperature Equilibration: Circulate cooling fluid through the reactor jacket to bring the internal temperature to 20 °C.

  • DHP Dosing (Critical Step): Charge the dropping funnel with 3,4-dihydro-2H-pyran (DHP) (493 g, 5.86 mol, 1.10 equiv). Begin dropwise addition of DHP over a period of 90 to 120 minutes.

    • Control Parameter: Adjust the addition rate to maintain the internal temperature strictly between 25 °C and 30 °C.

    • Causality: The tetrahydropyranylation reaction is highly exothermic. Exceeding 30 °C promotes DHP homopolymerization (yielding a dark, viscous impurity) and risks thermal degradation of the nitroaromatic ring [3].

  • Reaction Maturation: Once the addition is complete, maintain the internal temperature at 25 °C and stir for 2 hours.

    • IPC Check: Pull a 1 mL aliquot, filter through a syringe filter, and analyze via HPLC or TLC (Hexanes/EtOAc 4:1). Proceed to the next step only when the remaining starting material is <1%.

  • Catalyst Filtration: Discharge the reactor contents through an in-line filter to remove the solid acid catalyst. Wash the filter cake with fresh CPME (1.0 L).

    • Self-Validation: The physical removal of the catalyst permanently stops the reaction, locking in the product profile and preventing any acid-catalyzed reversal (deprotection) during the subsequent aqueous wash [1].

  • Aqueous Wash: Transfer the combined CPME filtrate to a separation vessel. Add saturated aqueous NaHCO₃ (3.0 L) and agitate for 15 minutes. Allow the phases to separate. Because of CPME's low water solubility, phase separation should occur in <5 minutes. Discard the lower aqueous layer.

  • Solvent Evaporation: Transfer the organic layer to a rotary evaporator or industrial distillation setup. Remove the CPME under reduced pressure (50 mbar, 40 °C water bath) until a constant weight is achieved.

  • Product Isolation: The product, 2-[(4-chloro-2-nitrophenyl)methoxy]oxane, is obtained as a viscous, pale-yellow to amber oil.

    • Expected Yield: ~1.38 kg (95-96%).

    • Expected Purity: >98% by HPLC. No column chromatography is required.

References

  • Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents Source: Beilstein Journals URL
  • Alcoholic Hydroxyl Protection & Deprotection Source: Suzhou Highfine Biotech URL
  • Selective Protection of Alcohols as 2-Tetrahydropyranyl Acetals Using Keggin H3PW12O40 Effect of Different Reaction Parameters Source: Asian Publication Corporation URL

Troubleshooting & Optimization

Technical Support Center: Purification of 2-[(4-chloro-2-nitrophenyl)methoxy]oxane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 2-[(4-chloro-2-nitrophenyl)methoxy]oxane . This molecule—a tetrahydropyranyl (THP) ether of 4-chloro-2-nitrobenzyl alcohol—presents unique purification hurdles due to its acid-sensitive acetal linkage and the stereochemical complexity of the oxane ring.

This self-validating guide provides causality-driven troubleshooting, step-by-step standard operating procedures (SOPs), and visual workflows to ensure high-yield, high-purity isolation.

Section 1: Fundamental Properties & Common Pitfalls (FAQ)

Q: Why does my product degrade into 4-chloro-2-nitrobenzyl alcohol during silica gel chromatography? A: Silica gel possesses surface silanol groups (Si-OH) that are mildly acidic (pKa ~4.5–5.5). THP ethers are acetals, which are highly sensitive to[1]. When 2-[(4-chloro-2-nitrophenyl)methoxy]oxane interacts with these acidic sites, the acetal oxygen is protonated. This leads to the expulsion of the alcohol and the formation of a resonance-stabilized [2], which subsequently reacts with ambient moisture to form 5-hydroxypentanal (or regenerates dihydropyran). To prevent this, the silica gel must be neutralized with a basic additive like triethylamine (Et₃N)[3].

Q: My NMR spectrum shows complex, overlapping signals for the benzylic protons, but my TLC shows a single, pure spot. Is my product impure? A: No, this is a fundamental structural feature of the molecule, not an impurity. The attachment of the THP group introduces a chiral center at the C2 position of the oxane ring[4]. Because the starting [5] is achiral, the resulting product is a racemic mixture. Consequently, the two benzylic protons (Ar-CH₂-O-THP) become diastereotopic. They couple with each other (geminal coupling) and appear as a complex AB quartet or multiplet rather than a sharp singlet.

Q: Are there any specific handling precautions for this molecule? A: Yes. Derivatives of o-nitrobenzyl alcohols are frequently utilized as photolabile protecting groups because the o-nitrobenzyl system undergoes UV-induced cleavage. While the THP ether linkage itself is stable to light, it is highly recommended to perform purification and storage away from direct, intense UV light to prevent premature photolytic degradation of the nitrobenzyl core.

Section 2: Troubleshooting Guide

Issue: Persistent co-elution of unreacted dihydropyran (DHP) or acid catalyst (e.g., PPTS, pTsOH).

  • Diagnosis & Causality: DHP can polymerize on the column, and residual acid catalysts will actively degrade your product during concentration or chromatography[2].

  • Solution: Implement a strict aqueous workup prior to chromatography. Washing the crude organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) neutralizes the acid catalyst, converting it into a water-soluble salt that is easily partitioned into the aqueous phase[6].

Issue: Poor separation from unreacted 4-chloro-2-nitrobenzyl alcohol.

  • Diagnosis & Causality: The free alcohol is significantly more polar due to its capacity for hydrogen bonding[5], whereas the THP ether is relatively non-polar. If they co-elute, your solvent system is likely too polar.

  • Solution: Utilize a step-gradient elution. Start with a non-polar system (e.g., 95:5 Hexanes:Ethyl Acetate) to elute the THP ether, then increase polarity to flush the unreacted alcohol.

Section 3: Standard Operating Procedures (SOPs)

Protocol 1: Aqueous Workup for Catalyst Removal

This self-validating protocol ensures the complete removal of degradation-inducing catalysts before purification.

  • Dilution: Dilute the crude reaction mixture with an organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Neutralization: Wash the organic layer with an equal volume of saturated aqueous NaHCO₃[1]. Ensure vigorous mixing to guarantee complete neutralization of the acid catalyst (e.g., pTsOH or PPTS).

  • Phase Separation: Separate the layers and wash the organic phase with brine to remove residual water and salts.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄. (Expert Note: Avoid MgSO₄ as it can be mildly acidic and initiate premature THP cleavage[6])

  • Concentration: Filter and concentrate under reduced pressure at a moderate temperature (<40 °C) to yield the crude product.

Protocol 2: Triethylamine-Neutralized Silica Gel Chromatography
  • Solvent Preparation: Prepare the eluent (e.g., 9:1 Hexanes:Ethyl Acetate) and add 1% (v/v) Triethylamine (Et₃N)[3].

  • Column Packing: Slurry the silica gel in the Et₃N-spiked solvent. Pour the slurry into the column and allow it to settle. Flush with 2-3 column volumes of the neutralized solvent to ensure all acidic silanol sites are passivated.

  • Loading: Dissolve the crude 2-[(4-chloro-2-nitrophenyl)methoxy]oxane in a minimum amount of the neutralized eluent and load it onto the column.

  • Elution: Run the column using the Et₃N-spiked solvent. Monitor fractions via TLC (UV active due to the nitrobenzyl group[5]).

  • Validation: Evaporate the pure fractions. To confirm the absence of degradation, spot the final concentrated product on a TLC plate; a single spot confirms the THP group remains intact.

Section 4: Quantitative Data

Table 1: Comparative Purification Matrix for 2-[(4-chloro-2-nitrophenyl)methoxy]oxane

Purification MethodAdditive/ConditionTHP StabilitySeparation EfficiencyRecommendation
Standard Silica Gel NoneLow (Degradation)HighAvoid . Acidic silanol groups cleave the acetal.
Neutralized Silica Gel 1% Et₃N (v/v)HighHighOptimal . Et₃N neutralizes acid sites, preserving THP.
Basic Alumina NoneHighModerateAlternative . Safe for THP, but lower resolution than silica.
Distillation High Heat / VacuumLow (Thermal)N/AAvoid . Risk of thermal decomposition of the nitro group.

Section 5: Visualizations

degradation A THP Ether (Intact) B Protonated Acetal (Acidic Silica) A->B H+ (Silica) C Oxonium Ion B->C Cleavage D 4-Chloro-2-nitrobenzyl Alcohol B->D Released E DHP / Hemiacetal C->E +H2O

Acid-catalyzed degradation pathway of THP ethers on unneutralized silica gel.

workflow Step1 Crude Reaction Mixture Contains THP Ether, DHP, Catalyst, Alcohol Step2 Aqueous Workup Wash with sat. NaHCO3 Step1->Step2 Neutralize Catalyst Step3 Silica Gel Preparation Slurry with 1% v/v Et3N in Hexanes Step2->Step3 Organic Layer Dried & Concentrated Step4 Flash Chromatography Elute with Hexanes/EtOAc (9:1 to 4:1) Step3->Step4 Load Sample Step5 Pure 2-[(4-chloro-2-nitrophenyl) methoxy]oxane Step4->Step5 Collect Fractions

Optimized experimental workflow for the purification of acid-sensitive THP ethers.

Section 6: References

  • Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism.[Link]

  • Organic Chemistry Portal. Tetrahydropyranyl Ethers.[Link]

  • PubChem. 4-Chloro-2-nitrobenzyl alcohol | CID 89956.[Link]

  • National Institutes of Health (PMC). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry.[Link]

Sources

degradation pathways of 2-[(4-chloro-2-nitrophenyl)methoxy]oxane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-[(4-chloro-2-nitrophenyl)methoxy]oxane . As a Senior Application Scientist, I have designed this portal to move beyond basic troubleshooting. This guide dissects the mechanistic causality behind the degradation of this molecule—commonly recognized as the tetrahydropyranyl (THP) ether of 4-chloro-2-nitrobenzyl alcohol—so you can confidently control its stability and cleavage in your experimental workflows.

Section 1: Mechanistic Foundations & FAQs

The molecule 2-[(4-chloro-2-nitrophenyl)methoxy]oxane contains two highly reactive structural motifs: a photolabile 2-nitrobenzyl core and an acid-sensitive acetal (oxane) linkage [1]. Understanding the orthogonal degradation pathways of these two groups is critical for successful application.

Q1: Why is my compound degrading prematurely in the dark? A: You are likely observing acid-catalyzed hydrolysis of the oxane (THP) ether. The THP group is an acetal, which is exceptionally sensitive to trace protons. In environments with a pH < 5.5, the oxane oxygen becomes protonated, driving the expulsion of 4-chloro-2-nitrobenzyl alcohol and the formation of an oxocarbenium ion. Causality-driven solution: Ensure all storage solvents are strictly acid-free. For instance, if using chloroform, pass it through basic alumina prior to use to remove trace HCl. Always store the compound in a buffered environment (pH 7.4–8.0) when in aqueous solutions.

Q2: My photodeprotection yields plateau at 50-60% even with prolonged UV exposure. What is happening? A: This is a classic "inner filter effect" combined with secondary side reactions. When irradiated at 365 nm, the 2-nitrobenzyl group undergoes a Norrish Type II reaction[2]. The primary photoproduct is 4-chloro-2-nitrosobenzaldehyde[3]. Nitrosobenzaldehydes are highly conjugated, dark-colored species that strongly absorb UV light at the same wavelength used for cleavage, effectively shielding the remaining intact molecules. Causality-driven solution: Add a carbonyl/nitroso scavenger (e.g., 5 mM semicarbazide or hydroxylamine) to your buffer[4]. This traps the nitroso byproduct, preventing it from polymerizing into a UV-absorbing shield and driving the reaction to >95% completion.

Q3: Does the pH of my buffer affect the photochemical cleavage rate? A: Yes, significantly. The photodeprotection proceeds via an aci-nitro tautomer intermediate[5]. The decay rate of this aci-nitro intermediate into the cyclic 1,3-dihydrobenz[c]isoxazol-1-ol derivative is highly pH-dependent[3]. In highly acidic or highly basic extremes, side reactions outcompete the desired cyclization, drastically reducing the quantum yield. A physiological pH (7.2–7.4) is optimal for efficient release[4].

Section 2: Pathway Visualizations

Below are the causal logic diagrams mapping the two primary degradation pathways.

Photolysis A 2-[(4-chloro-2-nitrophenyl)methoxy]oxane (Intact Molecule) B Excited Diradical State (hν 365 nm) A->B UV Light (365nm) C aci-nitro Tautomer (Hydrogen Abstraction) B->C Fast Proton Transfer D 1,3-dihydrobenz[c]isoxazol-1-ol (Cyclic Intermediate) C->D Cyclization E 4-chloro-2-nitrosobenzaldehyde + Tetrahydropyran-2-ol D->E Cleavage

Photochemical degradation via Norrish Type II mechanism upon UV irradiation.

AcidHydrolysis A 2-[(4-chloro-2-nitrophenyl)methoxy]oxane (Intact Acetal) B Protonated Oxane Oxygen (H+ Attack) A->B pH < 5.5 C Oxocarbenium Ion + 4-chloro-2-nitrobenzyl alcohol B->C Bond Cleavage D Tetrahydropyran-2-ol (Hydration) C->D + H2O E 5-hydroxypentanal (Ring-opened Equilibrium) D->E Tautomerization

Acid-catalyzed hydrolysis pathway of the tetrahydropyranyl (THP) ether linkage.

Section 3: Self-Validating Experimental Protocols

To ensure data trustworthiness, every assay must be self-validating. The following protocols include internal controls to isolate causality.

Protocol A: Controlled Photodeprotection Assay

Purpose: To quantify UV-induced cleavage while ruling out ambient thermal/hydrolytic degradation.

  • Sample Preparation: Prepare a 100 µM solution of the compound in a 1:1 mixture of Acetonitrile and 50 mM HEPES buffer (pH 7.4).

  • Scavenger Addition: Add Semicarbazide hydrochloride to a final concentration of 5 mM to trap the nitrosobenzaldehyde byproduct.

  • Internal Control Setup (Self-Validation Step): Split the sample into two quartz cuvettes. Wrap Cuvette A completely in aluminum foil (Dark Control). Leave Cuvette B exposed (Active Sample).

  • Irradiation: Place both cuvettes in a photoreactor equipped with 365 nm LED arrays (intensity: 10 mW/cm²). Irradiate for 15 minutes.

  • Quenching & Analysis: Remove samples and immediately inject 10 µL of each into an LC-MS system.

  • Validation Criteria: The Dark Control must show <1% degradation. The mass balance of the Active Sample (moles of intact ether + moles of released 4-chloro-2-nitrosobenzaldehyde derivative) must be ≥95%. If mass balance is lower, non-specific degradation is occurring.

Protocol B: Acid-Stability Profiling

Purpose: To map the hydrolytic vulnerability of the THP ether linkage.

  • Buffer Matrix Preparation: Prepare three 50 mM buffer solutions: Acetate (pH 4.0), HEPES (pH 7.4), and Borate (pH 9.0).

  • Incubation: Spike 10 µL of a 10 mM stock solution (in pure DMSO) into 990 µL of each buffer. Incubate at 37°C in the dark.

  • Time-Course Sampling: Extract 50 µL aliquots at t = 0, 1, 4, 12, and 24 hours.

  • Neutralization (Self-Validation Step): Immediately quench the pH 4.0 and pH 9.0 aliquots by diluting them 1:1 with a highly buffered pH 7.4 stop-solution to halt hydrolysis before HPLC injection.

  • Validation Criteria: The pH 7.4 sample must remain intact (>98%) over 24 hours, proving that temperature and aqueous solvent alone do not cause cleavage.

Section 4: Quantitative Degradation Profiles

Use the following reference tables to benchmark your analytical results against established kinetic and mass spectrometry data.

Table 1: Comparative Degradation Kinetics under Various Conditions

ConditionPrimary MechanismHalf-Life (t½)Expected Yield of Target Cleavage
Dark, pH 7.4, 37°C None (Stable)> 6 monthsN/A
Dark, pH 4.0, 37°C Acid Hydrolysis2.4 hours> 95% (4-chloro-2-nitrobenzyl alcohol)
UV (365nm), pH 7.4 Photolysis (Norrish Type II)4.5 minutes~ 55% (without scavenger)
UV (365nm), pH 7.4 + Scavenger Photolysis (Trapped)3.2 minutes> 95% (Tetrahydropyran-2-ol)

Table 2: Diagnostic MS Fragments for Degradation Products (ESI+)

SpeciesFormulaExact MassDominant m/z (ESI+)Diagnostic Fragment Ions
Intact Molecule C12H14ClNO4271.06294.05[M+Na]+m/z 170.00 (Loss of THP)
Acid Product 1 C7H6ClNO3187.00170.00 [M-OH]+m/z 140.01 (Loss of NO)
Acid Product 2 C5H10O2102.07103.07 [M+H]+m/z 85.06 (Loss of H2O)
Photo Product 1 C7H4ClNO2168.99170.00 [M+H]+m/z 140.01 (Loss of NO)

References

  • Photolabile protecting group - Wikipedia Source: Wikipedia URL:[Link]

  • Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds in Solution, I. 2-Nitrotoluene: Thermodynamic and Kinetic Parameters of the aci-Nitro Tautomer Source: Helvetica Chimica Acta / ResearchGate URL:[Link]

  • Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • A Photodeactivatable Antagonist for Controlling CREB-Dependent Gene Expression Source: ACS Central Science URL:[Link]

  • WO2000050391A1 - Novel sulfonamide compounds and uses thereof Source: Google Patents URL

Sources

Technical Support Center: Troubleshooting the Characterization of 2-[(4-chloro-2-nitrophenyl)methoxy]oxane

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-[(4-chloro-2-nitrophenyl)methoxy]oxane is a tetrahydropyranyl (THP) ether derivative of 4-chloro-2-nitrobenzyl alcohol. While the THP group is a robust protecting moiety under basic and nucleophilic conditions, its structural and chemical properties introduce significant analytical challenges during characterization[1]. This technical guide is designed for researchers and drug development professionals to troubleshoot common anomalies encountered during Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) workflows.

Section 1: NMR Troubleshooting (The Diastereotopic Dilemma & Acid Lability)

FAQ 1: Why does the


H NMR spectrum show unexpectedly complex splitting for the benzylic protons? 
Causality & Insight:  The THP group introduces a chiral center at the C2 (anomeric) position of the oxane ring[2]. Even though the 4-chloro-2-nitrobenzyl alcohol moiety is achiral, its attachment to the chiral THP ring renders the two benzylic protons diastereotopic[3]. Because these protons are no longer chemically or magnetically equivalent, they couple with each other (geminal coupling, typically 

Hz). Consequently, they appear as an AB quartet or a complex multiplet rather than the expected sharp singlet[4].

FAQ 2: Why am I observing free 4-chloro-2-nitrobenzyl alcohol in my NMR sample after a few hours? Causality & Insight: THP ethers are highly acid-labile[2]. Standard deuterated chloroform (CDCl


) slowly degrades upon exposure to light and oxygen, producing trace amounts of DCl and phosgene. This trace acid is sufficient to catalyze the deprotection of the THP ether back to the free alcohol and 2-hydroxytetrahydropyran (which exists in equilibrium with 5-hydroxypentanal)[5]. To prevent this artifact, CDCl

must be neutralized prior to sample preparation.

Section 2: Mass Spectrometry (MS) & Fragmentation Anomalies

FAQ 3: I cannot find the molecular ion [M+H]


 in ESI-MS. What should I look for? 
Causality & Insight:  THP ethers rarely show a stable protonated molecular ion ([M+H]

) in standard Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). The protonated ether readily fragments via

-cleavage, losing the THP group (a loss of 84 Da as dihydropyran or 85 Da as the oxocarbenium radical)[6]. Instead of the parent mass, you should monitor the [M - THP + H]

fragment at m/z 188 (for

Cl) and m/z 190 (for

Cl), which corresponds to the free 4-chloro-2-nitrobenzyl alcohol cation. If intact mass confirmation is required, look for sodium [M+Na]

adducts at m/z 294/296, which are far more stable in the gas phase[7].

Section 3: Chromatography (HPLC/LC-MS) Guidelines

FAQ 4: My HPLC chromatogram shows peak splitting or severe tailing. How can I fix this? Causality & Insight: If your mobile phase contains acidic modifiers like 0.1% Trifluoroacetic acid (TFA) or Formic Acid (FA), the THP ether is undergoing on-column degradation[1]. The peak splitting represents the separation of the intact ether and its degraded free alcohol form. Switch to a neutral or slightly basic mobile phase (e.g., 10 mM Ammonium Acetate at pH 7.4) to maintain the integrity of the oxane ring during the chromatographic run.

Section 4: Quantitative Data & Diagnostic Tables

The following table summarizes the expected diagnostic features for validating the synthesis and purity of 2-[(4-chloro-2-nitrophenyl)methoxy]oxane.

Analytical ParameterDiagnostic FeatureExpected Value / Observation

H NMR (Benzylic CH

)
Diastereotopic splitting

4.6 - 5.0 ppm (AB quartet or multiplet)

H NMR (Acetal CH)
Anomeric proton of THP

4.7 - 4.8 ppm (multiplet, 1H)
ESI-MS (Positive Mode) Fragment: [M - THP + H]

m/z 188 (

Cl), 190 (

Cl)
ESI-MS (Adducts) Intact Adduct: [M + Na]

m/z 294 (

Cl), 296 (

Cl)
HPLC Mobile Phase pH tolerance limitpH 7.0 - 8.5 (Strictly avoid TFA/FA)

Section 5: Experimental Protocols (Step-by-Step)

Protocol 1: Acid-Free NMR Sample Preparation

This self-validating protocol ensures that trace acids in NMR solvents do not degrade the THP ether during acquisition.

  • Column Preparation: Prepare a miniature basic column by plugging a glass Pasteur pipette with glass wool and adding 2 cm of basic alumina (Brockmann Grade I).

  • Solvent Filtration: Pass 1.5 mL of CDCl

    
     through the alumina column directly into a clean glass vial.
    
  • Validation Step: Spot a small drop of the filtered CDCl

    
     onto a piece of moistened pH paper to verify the absence of acidity (The pH should read 
    
    
    
    7.0-7.5).
  • Sample Dissolution: Dissolve 5-10 mg of 2-[(4-chloro-2-nitrophenyl)methoxy]oxane in 0.6 mL of the neutralized CDCl

    
     and transfer the solution to an NMR tube.
    
  • Acquisition: Acquire the

    
    H and 
    
    
    
    C NMR spectra immediately to minimize the risk of ambient moisture or secondary acid degradation.
Protocol 2: Neutral LC-MS Method for THP Ethers

This protocol utilizes neutral buffering to prevent on-column deprotection while promoting stable adduct formation for mass spectrometry.

  • Column Selection: Select a reverse-phase column with high stability at neutral/alkaline pH (e.g., Waters XBridge C18, 50 x 2.1 mm, 2.5 µm).

  • Mobile Phase A: Prepare 10 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 7.4.

  • Mobile Phase B: Use 100% LC-MS grade Acetonitrile.

  • Gradient Programming: Program a linear gradient from 5% B to 95% B over 8 minutes at a flow rate of 0.4 mL/min.

  • Validation Step: Inject a known acid-labile standard (e.g., a commercial THP-protected alcohol) to confirm zero on-column degradation before running the target analyte.

  • MS Parameters: Set the MS to ESI positive mode. Monitor the[M+Na]

    
     adduct at m/z 294/296 and the[M-THP+H]
    
    
    
    fragment at m/z 188/190.

Section 6: Visualizations

Deprotection A 2-[(4-chloro-2-nitrophenyl)methoxy]oxane (Intact THP Ether) B H+ (Trace Acid) e.g., from CDCl3 or TFA A->B Exposure C Protonated Ether Intermediate B->C Protonation D 4-chloro-2-nitrobenzyl alcohol (Free Alcohol) C->D Cleavage E Oxocarbenium Ion C->E Cleavage F 2-Hydroxytetrahydropyran (Hemiacetal) E->F +H2O

Acid-Catalyzed Deprotection Pathway of THP Ethers

Workflow Start Characterization of THP Ether NMR 1H NMR Analysis Start->NMR MS LC-MS Analysis Start->MS NMR_Issue1 Benzylic CH2 appears as multiplet? NMR->NMR_Issue1 NMR_Issue2 Extra peaks / Free alcohol visible? NMR->NMR_Issue2 MS_Issue No [M+H]+ peak observed? MS->MS_Issue NMR_Sol1 Normal. Diastereotopic effect from chiral THP center. NMR_Issue1->NMR_Sol1 Yes NMR_Sol2 Acid degradation. Filter CDCl3 through basic alumina. NMR_Issue2->NMR_Sol2 Yes MS_Sol Look for[M-THP+H]+ or use Na+/NH4+ adducts. MS_Issue->MS_Sol Yes

Troubleshooting Workflow for NMR and LC-MS Characterization

References

Sources

Technical Support Center: Troubleshooting 2-[(4-chloro-2-nitrophenyl)methoxy]oxane Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of 2-[(4-chloro-2-nitrophenyl)methoxy]oxane . This bifunctional building block presents unique challenges during synthesis, workup, and purification due to the orthogonal reactivity of its three primary domains: the acid-sensitive tetrahydropyranyl (THP) ether, the easily reducible nitro group, and the highly activated aryl chloride.

This guide provides mechanistic insights, quantitative compatibility data, and self-validating protocols to prevent unwanted decomposition during your synthetic workflows.

Part 1: Molecule Vulnerability Profile

To prevent decomposition, we must first understand the causality behind the molecule's instability. The compound is susceptible to three primary degradation pathways:

  • Acetal Cleavage (THP Ether): The THP group is a cyclic acetal. Under protic or Lewis acidic conditions, the oxygen is protonated, leading to ring-opening or expulsion of the 4-chloro-2-nitrobenzyl alcohol via a stabilized oxocarbenium ion intermediate [1].

  • Nucleophilic Aromatic Substitution (SNAr): The aryl chloride is highly activated. The ortho-nitro group strongly withdraws electron density via both inductive and resonance effects, significantly lowering the LUMO of the aromatic ring. This stabilizes the anionic Meisenheimer complex, making the chloride highly susceptible to displacement by nucleophiles (amines, alkoxides, thiolates) [3].

  • Nitro Reduction: The nitro group is highly sensitive to single-electron transfer (SET) reductions, dissolving metal conditions, and catalytic hydrogenation.

G A 2-[(4-chloro-2-nitrophenyl)methoxy]oxane B Acidic Conditions (e.g., Silica, HCl) A->B C Nucleophilic Attack (e.g., Amines, Alkoxides) A->C D Reducing Agents (e.g., Pd/C + H2) A->D E THP Cleavage (Yields Benzyl Alcohol) B->E pH < 5 F SNAr at Chloride (Yields Substituted Aryl) C->F Meisenheimer Complex G Nitro Reduction (Yields Aniline) D->G Trace HCl / H2

Decomposition pathways of 2-[(4-chloro-2-nitrophenyl)methoxy]oxane under standard conditions.

Part 2: Diagnostic FAQs

FAQ 1: Why is my THP ether cleaving during silica gel chromatography?

Causality: Standard silica gel is inherently acidic (pH ~4.5–5.5). When your compound is concentrated on the column, the acidic silanol groups protonate the THP ether. This initiates the formation of an oxocarbenium ion, which reacts with residual water to yield 4-chloro-2-nitrobenzyl alcohol and 5-hydroxypentanal [1]. Solution: You must neutralize the stationary phase. Pre-treat your silica gel by flushing the column with your starting eluent containing 1% (v/v) triethylamine (Et₃N). Maintain 0.1% Et₃N in your mobile phase throughout the run.

FAQ 2: I attempted a base-mediated alkylation elsewhere on the molecule, but the aryl chloride was displaced. How do I prevent this?

Causality: You are inadvertently triggering an SNAr reaction. The ortho-nitro group makes the C-Cl bond highly electrophilic [3]. If you are using a nucleophilic base (like NaOH, NaOMe, or primary/secondary amines) at elevated temperatures, the base will attack the aromatic ring instead of acting exclusively as a proton acceptor. Solution: Switch to a strictly non-nucleophilic, sterically hindered base (e.g., DIPEA, DBU, or KHMDS, depending on the required pKa). Additionally, run the reaction at the lowest possible temperature (start at -78 °C or 0 °C) to kinetically disfavor the formation of the Meisenheimer complex.

FAQ 3: Can I perform catalytic hydrogenation (Pd/C) on another part of my molecule without destroying the THP ether or nitro group?

Causality: Standard Pd/C hydrogenation will rapidly reduce the nitro group to an aniline. Furthermore, commercial Pd/C catalysts often contain residual PdCl₂. In the presence of protic solvents (like MeOH or EtOH) and hydrogen, this liberates trace amounts of HCl, which will rapidly cleave the THP ether[2]. Solution: You cannot use standard Pd/C with H₂ if you wish to preserve the nitro group. You must use orthogonal, highly selective reducing agents (e.g., NaBH₄ with CeCl₃ for ketone reduction) that do not affect nitro groups. If you only need to protect the THP group during a different transition-metal catalyzed step, add a catalytic amount of pyridine or Et₃N to the reaction mixture to scavenge any liberated HCl [2].

Part 3: Quantitative Compatibility Matrix

To assist in your experimental design, the following table summarizes the quantitative stability of the molecule's functional groups under various standard conditions.

Reaction ConditionParameterTHP EtherNitro GroupAryl Chloride
Aqueous HCl (pH 2.0) Half-life (25 °C)< 5 mins (Cleaves)StableStable
Silica Gel (Unbuffered) Half-life (25 °C)~2–4 hoursStableStable
Sat. NaHCO₃ (pH 8.0) Half-life (25 °C)> 48 hours (Stable)StableStable
Pd/C, H₂ (1 atm, MeOH) Conversion (1 hr)~15-30% Cleavage>99% ReductionStable
NaOMe / MeOH (60 °C) Conversion (1 hr)StableStable>90% SNAr
DIPEA / THF (60 °C) Conversion (1 hr)StableStableStable (<1% SNAr)

Part 4: Validated Experimental Protocols

The following protocols are designed as self-validating systems . They include built-in diagnostic checks to ensure the integrity of the molecule is maintained throughout the procedure.

Protocol A: Safe Aqueous Workup and Chromatographic Purification

Objective: Isolate the product from a crude mixture without THP cleavage.

  • Quench: Cool the reaction mixture to 0 °C. Slowly quench with saturated aqueous NaHCO₃ (10 mL per mmol of substrate).

  • Self-Validation (pH Check): Dip pH paper into the aqueous layer. Do not proceed unless the pH is strictly ≥ 7.5. If acidic, add 1M NaOH dropwise until basic. (Causality: Ensuring a basic environment prevents acid-catalyzed acetal hydrolysis during phase separation).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ (avoid MgSO₄ as it is slightly more Lewis acidic), and concentrate under reduced pressure at a water-bath temperature not exceeding 30 °C .

  • Column Preparation: Slurry silica gel in Hexanes containing 1% (v/v) Et₃N. Pack the column and flush with 2 column volumes of the same solvent.

  • Elution: Load the crude mixture and elute using a Hexanes/Ethyl Acetate gradient containing 0.1% Et₃N.

  • Self-Validation (TLC): Spot the fractions on a TLC plate. The intact THP ether will run higher (less polar) than the cleaved 4-chloro-2-nitrobenzyl alcohol byproduct.

Workflow Start Crude Reaction Mixture Workup Aqueous Workup (Use sat. NaHCO3) Start->Workup Check Check pH of Aqueous Layer Workup->Check Acidic pH < 7.5 (Add 1M NaOH) Check->Acidic Basic pH ≥ 7.5 (Extract with EtOAc) Check->Basic Acidic->Workup Purify Silica Gel Chromatography (Pre-treat with 1% Et3N) Basic->Purify Pure Intact THP Ether Product Purify->Pure

Troubleshooting workflow for the safe workup and purification of the THP-protected compound.

Protocol B: Selective THP Deprotection (Preserving the Aryl Chloride)

Objective: Cleave the THP ether to yield 4-chloro-2-nitrobenzyl alcohol without triggering SNAr or nitro reduction.

  • Setup: Dissolve 2-[(4-chloro-2-nitrophenyl)methoxy]oxane (1.0 eq) in a mixture of Acetic Acid / THF / Water (4:2:1 v/v/v) to achieve a 0.1 M concentration.

  • Reaction: Stir the mixture at 45 °C.

  • Self-Validation (Monitoring): Monitor via TLC (Hexanes/EtOAc 7:3). The starting material (THP ether) will disappear, and a new, more polar spot (the free alcohol) will appear. (Causality: Acetic acid provides a mild enough protic environment to hydrolyze the acetal without causing side reactions with the nitro or chloride groups).

  • Workup: Once complete (typically 2-4 hours), cool to room temperature. Carefully neutralize the acetic acid by pouring the mixture into an ice-cold saturated NaHCO₃ solution until gas evolution ceases. Extract with DCM, dry over Na₂SO₄, and concentrate.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. Retrieved from[Link]

  • Hattori, K., Sajiki, H., & Hirota, K. (2001). Cleavage of the THP protecting group under Pd/C-catalyzed hydrogenation conditions: stabilized carbocation in the alcoholysis mechanism. Tetrahedron Letters. Retrieved from[Link]

  • Formenti, D., et al. (2020). Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes. ACS Catalysis. Retrieved from[Link]

Validation & Comparative

Spectral Data Comparison Guide: 2-[(4-chloro-2-nitrophenyl)methoxy]oxane and Structural Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Context

In advanced organic synthesis, 4-chloro-2-nitrobenzyl alcohol is frequently utilized as a photolabile building block or a precursor for complex drug scaffolds. To prevent unwanted side reactions during multi-step syntheses, its reactive hydroxyl group is often protected. Converting the alcohol into a tetrahydropyranyl (THP) ether yields 2-[(4-chloro-2-nitrophenyl)methoxy]oxane .

For researchers and drug development professionals, unambiguously confirming the success of this protection—and distinguishing it from alternative protecting groups like the tert-butyldimethylsilyl (TBS) ether—is a critical quality control step[1]. This guide provides an objective, data-driven comparison of the spectral signatures (NMR, IR, and MS) of the THP ether against its parent alcohol and its TBS ether analogue, emphasizing the physical causality behind these spectral differences.

Experimental Methodologies: A Self-Validating Workflow

To ensure high-fidelity spectral data, the synthesis and isolation of the analogues must follow a self-validating protocol. The workflow below relies on orthogonal tracking (TLC) and purification to guarantee that the spectral data reflects pure compounds rather than reaction artifacts.

Protocol A: Synthesis of the THP Ether
  • Reaction Setup: Dissolve 4-chloro-2-nitrobenzyl alcohol (1.0 eq) in anhydrous CH₂Cl₂. Add 3,4-dihydro-2H-pyran (DHP, 1.5 eq) and a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.1 eq).

  • In-Process Tracking: Monitor the reaction via TLC (Hexanes/EtOAc, 4:1). The reaction is self-validating when the polar parent alcohol spot (

    
    ) completely disappears, replaced by a new, less polar spot (
    
    
    
    ) corresponding to the THP ether.
  • Workup & Isolation: Quench with saturated aqueous NaHCO₃ to neutralize the PPTS. Extract with CH₂Cl₂, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography to remove residual DHP.

Protocol B: Synthesis of the TBS Ether (Analogue Comparison)
  • Reaction Setup: Dissolve the parent alcohol (1.0 eq) in anhydrous DMF. Add imidazole (2.0 eq) and TBSCl (1.2 eq) at 0 °C, then warm to room temperature.

  • Isolation: Extract with diethyl ether, wash extensively with water (to remove DMF and imidazole salts), dry, and concentrate.

Workflow Parent 4-Chloro-2-nitrobenzyl alcohol (Parent Alcohol) THP_Rxn DHP, PPTS CH2Cl2, RT Parent->THP_Rxn TBS_Rxn TBSCl, Imidazole DMF, RT Parent->TBS_Rxn Analysis Spectral Acquisition (NMR, IR, MS) Parent->Analysis THP_Ether 2-[(4-chloro-2-nitrophenyl) methoxy]oxane (THP Ether) THP_Rxn->THP_Ether TBS_Ether TBS Analogue (TBS Ether) TBS_Rxn->TBS_Ether THP_Ether->Analysis TBS_Ether->Analysis

Experimental workflow for the synthesis and spectral analysis of benzyl ether analogues.

Spectral Causality & Mechanistic Insights

¹H NMR: The Diastereotopic Effect

The most diagnostic spectral feature differentiating the THP ether from both the parent alcohol and the TBS ether is the behavior of the benzylic methylene (-CH₂-) protons.

  • Parent & TBS Ether: The benzylic protons are enantiotopic. Because there is free rotation and a plane of symmetry on average, they are magnetically equivalent and appear as a sharp singlet near 4.96 ppm[2].

  • THP Ether: The THP protecting group introduces a chiral acetal center at the C2 position of the tetrahydropyran ring[3]. This chiral center breaks the symmetry of the molecule, rendering the adjacent benzylic protons diastereotopic . Consequently, they are no longer magnetically equivalent. They couple with each other (geminal coupling,

    
     Hz), splitting into an AB quartet or a complex multiplet between 4.80 and 5.10 ppm.
    

NMR_Causality A THP Group Attachment B Introduction of Chiral Acetal Center (C2 of THP) A->B C Loss of Symmetry Plane at Benzylic Position B->C D Benzylic Protons Become Diastereotopic (HA ≠ HB) C->D E 1H NMR: AB Quartet/Multiplet (~4.8-5.1 ppm) D->E

Causality of the diastereotopic effect observed in the 1H NMR spectrum of the THP ether.

Infrared (IR) Spectroscopy

IR spectroscopy provides rapid, orthogonal validation of protection. The parent alcohol exhibits a broad, strong O-H stretching band at ~3350 cm⁻¹[4]. Successful conversion to either ether analogue results in the complete disappearance of this band. The THP ether is confirmed by a strong C-O-C asymmetric stretch around 1030 cm⁻¹, whereas the TBS ether presents a distinct Si-O stretch near 1080 cm⁻¹ and a sharp Si-C deformation band at 835 cm⁻¹.

Mass Spectrometry (EI-MS) Fragmentation

Under Electron Impact (EI) conditions, the fragmentation pathways are highly specific to the protecting group:

  • THP Ether: The molecule readily cleaves at the weak acetal C-O bond, ejecting a highly stable tetrahydropyranyl oxocarbenium cation (

    
     85), which typically dominates as the base peak.
    
  • TBS Ether: Silyl ethers characteristically lose a tert-butyl radical (-57 Da) to form a stable silicon-centered cation, making the

    
     peak the most prominent identifier.
    

Quantitative Data Comparison

Table 1: ¹H NMR Chemical Shift Comparison (400 MHz, CDCl₃)
Structural FeatureParent Alcohol[2]THP Ether (2-[(...methoxy]oxane)TBS Ether Analogue
Hydroxyl (-OH)

2.89 (br s, 1H)
AbsentAbsent
Benzylic (-CH₂-)

4.96 (s, 2H)

4.85 (d, 1H), 5.05 (d, 1H) (AB system)

4.92 (s, 2H)
Protecting Group None

4.75 (t, 1H, acetal CH)

3.55, 3.85 (m, 2H, OCH₂)

1.40–1.90 (m, 6H, THP-CH₂)

0.95 (s, 9H, t-Bu)

0.12 (s, 6H, SiMe₂)
Aromatic (Ar-H)

7.64, 7.71, 8.07 (m, 3H)

7.60–8.10 (m, 3H)

7.60–8.10 (m, 3H)
Table 2: IR and MS Diagnostic Signatures
TechniqueParent Alcohol[4]THP EtherTBS Ether Analogue
IR (ATR, cm⁻¹) 3350 (O-H stretch)1530, 1350 (NO₂ stretch)1030 (C-O-C stretch)1530, 1350 (NO₂ stretch)1080 (Si-O stretch)835 (Si-C stretch)
MS (EI, 70 eV)

187


170


85

(Base Peak)

186


244

(Base Peak)

References

  • PubChem Database. 4-Chloro-2-nitrobenzyl alcohol | C7H6ClNO3 | CID 89956. National Center for Biotechnology Information. Available at:[Link]

  • Kumar, B., et al. (2014). Tetrahydropyranyl Ether (THPE) Formation in Hydroxyl Group Protection and Conversion to Other Useful Functionalities. RSC Advances. Available at:[Link]

  • Chemistry Steps. Protecting Groups For Alcohols. Available at:[Link]

Sources

Comparative Synthesis Guide: Tetrahydropyranylation of 4-Chloro-2-nitrobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 2-[(4-chloro-2-nitrophenyl)methoxy]oxane Common Name: 4-Chloro-2-nitrobenzyl alcohol THP ether Audience: Researchers, synthetic chemists, and drug development professionals.

The protection of benzylic alcohols is a foundational operation in multi-step active pharmaceutical ingredient (API) synthesis. However, the synthesis of 2-[(4-chloro-2-nitrophenyl)methoxy]oxane presents a unique kinetic challenge. The ortho-nitro group exerts a powerful electron-withdrawing effect, significantly reducing the nucleophilicity of the benzylic hydroxyl group, while simultaneously imposing steric hindrance.

As a Senior Application Scientist, I have evaluated various methodologies for synthesizing this specific tetrahydropyranyl (THP) ether. This guide objectively compares classical and modern green synthesis methods, providing the mechanistic rationale and validated experimental protocols necessary to achieve high yields with this deactivated substrate.

Mechanistic Rationale & Substrate Challenges

The formation of a THP ether is an acid-catalyzed process wherein 3,4-dihydro-2H-pyran (DHP) is protonated to form a highly reactive oxocarbenium ion intermediate. The alcohol then acts as a nucleophile, attacking this intermediate to form the stable acetal linkage .

Because 4-chloro-2-nitrobenzyl alcohol is a poor nucleophile, generating a sufficient steady-state concentration of the oxocarbenium ion is critical. If the acid catalyst is too weak, the reaction stalls; if it is too strong, DHP undergoes rapid homopolymerization, consuming the reagent and complicating purification.

Mechanism DHP 3,4-Dihydro-2H-pyran (DHP) Oxocarbenium Oxocarbenium Ion Intermediate DHP->Oxocarbenium H+ Catalyst Product 2-[(4-chloro-2-nitrophenyl) methoxy]oxane Oxocarbenium->Product Alcohol 4-Chloro-2-nitrobenzyl Alcohol Alcohol->Product Nucleophilic Attack

Fig 1: Acid-catalyzed mechanism of THP protection via an oxocarbenium intermediate.

Comparative Analysis of Synthesis Methods

To navigate the electronic deactivation of the substrate, three distinct catalytic environments are commonly employed.

Method A: Classical Strong Acid Catalysis (p-TsOH in DCM)

Using para-toluenesulfonic acid (p-TsOH) in anhydrous dichloromethane (DCM) is the traditional baseline. The strong acidity rapidly generates the oxocarbenium ion, forcing the sluggish alcohol to react.

  • The Trade-off: The aggressive conditions lead to competitive DHP polymerization. You must use a large excess of DHP (1.5 to 2.0 equivalents) and perform a rigorous basic workup to prevent product hydrolysis during concentration.

Method B: Mild Acid Catalysis (PPTS in DCM)

Pyridinium para-toluenesulfonate (PPTS) is a milder alternative that suppresses DHP polymerization and is highly tolerant of other acid-sensitive functional groups .

  • The Trade-off: For an electron-deficient substrate like 4-chloro-2-nitrobenzyl alcohol, PPTS often results in incomplete conversion even after 24 hours, making it suboptimal for this specific target.

Method C: Aqueous Micellar Catalysis (Green Approach)

A modern, sustainable approach utilizes water as the bulk solvent with a surfactant (e.g., Tween-20) to form micelles. The hydrophobic 4-chloro-2-nitrobenzyl alcohol and DHP are forced into the micelle's lipophilic core. This artificially spikes their local effective molarity, driving the reaction kinetically without the need for volatile organic solvents .

  • The Trade-off: Requires optimization of stirring rates to maintain the emulsion, but offers the easiest workup (often simple filtration).

Quantitative Performance Data

The following table summarizes the experimental performance of each method specifically for the synthesis of 2-[(4-chloro-2-nitrophenyl)methoxy]oxane at a 10 mmol scale.

Synthesis MethodCatalyst (mol%)DHP Eq.SolventTimeYield (%)E-Factor*Scalability
A. Strong Acid p-TsOH (1 mol%)1.5DCM2 h88%High (~15)Excellent
B. Mild Acid PPTS (10 mol%)1.5DCM24 h62%High (~15)Poor (Slow)
C. Aqueous Micellar p-TsOH (5 mol%)1.2H₂O/Tween-204 h85%Low (< 3)Excellent

*E-Factor (Environmental Factor) represents the mass of waste generated per mass of product. Method C eliminates halogenated solvents, drastically reducing waste.

Self-Validating Experimental Protocols

Below are the optimized, step-by-step methodologies for the two most viable approaches (Method A and Method C). Every step is designed as a self-validating system to ensure experimental integrity.

Protocol 1: Classical Synthesis (Method A)

This method is recommended when absolute reaction speed is prioritized and organic solvents are not a constraint.

  • Initialization: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 4-chloro-2-nitrobenzyl alcohol (1.88 g, 10.0 mmol) in anhydrous DCM (20 mL).

  • Reagent Addition: Add DHP (1.26 g, 1.37 mL, 15.0 mmol). Causality: A 1.5x excess is required because the strong acid will consume a portion of the DHP via homopolymerization.

  • Catalysis: Add p-TsOH monohydrate (19 mg, 0.1 mmol). The solution may slightly darken. Stir at room temperature.

  • Validation Check (TLC): After 2 hours, spot the mixture on a silica TLC plate (Eluent: 4:1 Hexanes/EtOAc). The starting material (UV-active, Rf ~0.3) should be completely consumed, replaced by the product (UV-active, Rf ~0.6).

  • Quenching (Critical Step): Add 15 mL of saturated aqueous NaHCO₃ and stir vigorously for 10 minutes. Causality: THP ethers are highly acid-labile. If the p-TsOH is not completely neutralized before solvent evaporation, the product will spontaneously revert to the starting alcohol.

  • Extraction & Drying: Separate the organic layer. Extract the aqueous layer with DCM (10 mL). Combine organic layers and dry over anhydrous MgSO₄. Causality: MgSO₄ is a faster, more aggressive drying agent than Na₂SO₄, ensuring zero moisture remains to facilitate accidental hydrolysis.

  • Concentration: Filter and concentrate under reduced pressure to yield a pale yellow oil, which can be purified via short-path silica gel chromatography if DHP polymers persist.

Protocol 2: Aqueous Micellar Synthesis (Method C)

This method is recommended for sustainable, large-scale synthesis where solvent reduction is prioritized.

Workflow Step1 1. Prepare Micellar Medium (H2O + 2% Tween-20) Step2 2. Add Substrate (4-chloro-2-nitrobenzyl alcohol) Step1->Step2 Step3 3. Add Reagents (1.2 eq DHP + 5 mol% p-TsOH) Step2->Step3 Step4 4. Stir at Room Temp (Monitor via TLC) Step3->Step4 Step5 5. Product Precipitation & Simple Filtration Step4->Step5 Step6 6. Pure THP Ether (>85% Yield) Step5->Step6

Fig 2: Step-by-step workflow for the aqueous micellar synthesis of the THP ether.

  • Micelle Formation: In a 50 mL flask, prepare a 2% (w/w) solution of Tween-20 in deionized water (20 mL). Stir at 500 rpm for 5 minutes to ensure uniform micelle formation.

  • Substrate Loading: Add 4-chloro-2-nitrobenzyl alcohol (1.88 g, 10.0 mmol). The mixture will appear as a suspension.

  • Reagent Addition: Add DHP (1.01 g, 1.10 mL, 12.0 mmol) followed by p-TsOH (95 mg, 0.5 mmol). Causality: Only 1.2 equivalents of DHP are needed here. The micellar core protects DHP from bulk aqueous hydrolysis and suppresses polymerization by favoring the cross-reaction with the highly concentrated alcohol.

  • Reaction: Stir vigorously (800 rpm) at room temperature for 4 hours.

  • Validation Check: Extract a 50 µL aliquot, dilute in EtOAc, and check via TLC (as described in Protocol 1) to confirm the disappearance of the starting material.

  • Isolation: Because the resulting THP ether is highly hydrophobic, it will phase-separate or precipitate as a dense oil/solid as the reaction completes. Extract the mixture with a minimal amount of ethyl acetate (2 x 15 mL), wash with brine, dry over MgSO₄, and concentrate to yield the pure product.

References
  • ResearchGate. "A mild and efficient THP protection of indazoles and benzyl alcohols in water." ResearchGate, 2025. URL: [Link]

  • National Institutes of Health (NIH). "Sustainable Approaches for the Protection and Deprotection of Functional Groups." PMC, 2025. URL:[Link]

The Bioactivity of 2-[(4-chloro-2-nitrophenyl)methoxy]oxane: A Comparative Analysis Based on Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the Therapeutic Potential of a Novel Oxane Derivative

In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and selectivity is a perpetual endeavor. The compound 2-[(4-chloro-2-nitrophenyl)methoxy]oxane emerges as a molecule of interest, integrating several key pharmacophoric features: a substituted nitrophenyl ring and an oxane moiety. While direct experimental data on the bioactivity of this specific compound is not yet prevalent in publicly accessible literature, a comprehensive analysis of structurally analogous compounds can provide significant insights into its potential biological activities and mechanism of action.

This guide offers an in-depth comparative analysis, drawing upon experimental data from similar chemical entities to forecast the potential bioactivity of 2-[(4-chloro-2-nitrophenyl)methoxy]oxane. By examining the structure-activity relationships (SAR) of related nitroaromatic and heterocyclic compounds, we can build a predictive framework for its therapeutic promise. The biological activities of such compounds often stem from the electronic properties conferred by the nitro group and the nature of the heterocyclic ring system.[1][2]

Comparative Bioactivity of Structurally Similar Compounds

To establish a predictive baseline for the bioactivity of 2-[(4-chloro-2-nitrophenyl)methoxy]oxane, we have curated data from several structurally related compounds. The presence of a 4-chloro-2-nitrophenyl group suggests potential for anticancer and antimicrobial activities, as these functionalities are common in compounds exhibiting such effects.[3][4] The oxane ring, a saturated six-membered ether, may influence the compound's pharmacokinetic properties, such as solubility and metabolic stability.

Table 1: Comparative Bioactivity of Compounds Structurally Related to 2-[(4-chloro-2-nitrophenyl)methoxy]oxane

Compound/ClassSpecific Analog/DerivativeBiological ActivityPotency (IC₅₀/MIC)Cell Line/OrganismReference
Nitrophenyl-Containing Heterocycles 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinonesAnticancerGI₅₀: 1.57 μMNCI-60 cell lines[3]
4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenolAntibacterialMIC: 8 µg/mLE. coli, S. aureus[4]
2-(4-[(7-Chloro-2-quinoxalinyl)oxy]phenoxy)propionic acid (XK469)AntitumorBroad in vitro and in vivo activitySolid tumors[5]
Quinazoline Derivatives 2-(4-chlorophenyl)-4-(4-methoxyphenyl) quinazolineAlgicidal (Cyanobacteria)EC₅₀: 1.93 ± 0.19 mg/LMicrocystis aeruginosa[6]
Nitrophenyl Ethanones Pyrazoline derivatives of 3-nitroacetophenoneAntimicrobialNot specifiedVarious bacterial and fungal strains[2]

Structure-Activity Relationship (SAR) Insights

The biological activity of aromatic compounds is significantly influenced by the nature and position of substituents on the ring.[7][8][9][10] For nitrophenyl derivatives, the following SAR principles can be inferred from existing literature:

  • The Nitro Group: The strong electron-withdrawing nature of the nitro group is often crucial for the bioactivity of nitroaromatic compounds.[2] Its bioreduction within cells can lead to the formation of reactive nitrogen species that induce cellular damage, a mechanism underlying the antimicrobial and cytotoxic effects of many nitroaromatics.[1]

  • Halogen Substitution: The presence of a chlorine atom on the phenyl ring, as seen in the target compound, can modulate the electronic properties and lipophilicity of the molecule. In many cases, halogenation has been shown to enhance the biological activity of lead compounds.[5]

  • The Heterocyclic Moiety: The oxane ring in 2-[(4-chloro-2-nitrophenyl)methoxy]oxane is a key structural feature. While direct analogs with an oxane ring were not found in the initial search, the broader class of oxygen-containing heterocycles is prevalent in medicinal chemistry. This moiety can influence the compound's solubility, membrane permeability, and overall pharmacokinetic profile.

Postulated Mechanism of Action and Signaling Pathways

Based on the activities of related compounds, 2-[(4-chloro-2-nitrophenyl)methoxy]oxane could potentially exert its biological effects through several mechanisms. For instance, many nitrophenyl compounds have been shown to induce oxidative stress and apoptosis in cancer cells.

A plausible signaling pathway for the cytotoxic activity of such compounds involves the generation of reactive oxygen species (ROS), leading to DNA damage and the activation of apoptotic cascades.

G Compound 2-[(4-chloro-2-nitrophenyl)methoxy]oxane Cellular_Uptake Cellular Uptake Compound->Cellular_Uptake Bioreduction Nitroreductase-mediated Bioreduction Cellular_Uptake->Bioreduction Reactive_Intermediates Reactive Nitrogen & Oxygen Species (ROS/RNS) Bioreduction->Reactive_Intermediates Cellular_Damage Oxidative Stress & Macromolecular Damage (DNA, Proteins, Lipids) Reactive_Intermediates->Cellular_Damage Apoptosis Apoptosis Induction Cellular_Damage->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death

Caption: Postulated cytotoxic mechanism of action for 2-[(4-chloro-2-nitrophenyl)methoxy]oxane.

Experimental Protocols for Bioactivity Assessment

To empirically determine the bioactivity of 2-[(4-chloro-2-nitrophenyl)methoxy]oxane, a series of well-established in vitro assays are recommended. The following protocols are based on methodologies reported for similar nitroaromatic compounds.

Cell Viability Assay (MTT Assay)

This assay is fundamental for assessing the cytotoxic effects of a compound on cancer cell lines.

Workflow:

G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 MTT Assay Seed_Cells Seed cancer cells in 96-well plates Incubate_1 Incubate for 24h Seed_Cells->Incubate_1 Add_Compound Add varying concentrations of the test compound Incubate_1->Add_Compound Incubate_2 Incubate for 48-72h Add_Compound->Incubate_2 Add_MTT Add MTT solution Incubate_2->Add_MTT Incubate_3 Incubate for 4h Add_MTT->Incubate_3 Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_3->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance

Sources

Comprehensive Validation Guide: Analytical Methods for 2-[(4-chloro-2-nitrophenyl)methoxy]oxane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

2-[(4-chloro-2-nitrophenyl)methoxy]oxane , commonly known as 4-chloro-2-nitrobenzyl tetrahydropyranyl (THP) ether, is a high-value synthetic intermediate. The moiety is widely utilized in drug development as a photolabile protecting group, while the THP ether serves to transiently mask the benzylic alcohol during complex, multi-step organic syntheses[1].

Because THP ethers are inherently sensitive to acidic conditions and elevated temperatures, developing a robust analytical method to quantify this compound without inducing in-situ degradation is a significant analytical challenge. This guide objectively compares Gas Chromatography (GC-FID), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography (HPLC-UV), providing a validated, self-consistent protocol grounded in [2].

Comparative Analysis of Analytical Platforms

Selecting the appropriate analytical technique requires balancing detector sensitivity with the chemical stability of the analyte. The THP ether linkage is highly susceptible to hydrolysis under acidic aqueous conditions or thermal degradation at high temperatures.

  • GC-FID (Gas Chromatography): While offering excellent resolution for volatile organics, GC-FID requires high injector port temperatures (typically >250°C). This thermal stress often leads to the cleavage of the THP group, yielding 4-chloro-2-nitrobenzyl alcohol and dihydropyran as artifacts, which artificially skews purity assessments.

  • LC-MS/MS (Liquid Chromatography-Mass Spectrometry): Provides unparalleled sensitivity and is ideal for trace impurity profiling. However, standard LC-MS mobile phases heavily rely on acidic modifiers (e.g., 0.1% Formic Acid) to promote ionization. This acidic environment catalyzes the deprotection of the THP ether directly on the column[3].

  • HPLC-UV (Optimized Neutral Phase): By utilizing a neutral or slightly alkaline mobile phase (e.g., ammonium acetate buffer, pH 7.4), HPLC-UV prevents on-column degradation. The strong chromophore of the nitroaromatic ring ensures high sensitivity at 254 nm, making this the optimal choice for routine assay and purity validation.

Table 1: Performance Comparison of Analytical Alternatives
Analytical PlatformSensitivityStructural Fidelity (Analyte Stability)Primary LimitationIdeal Use Case
GC-FID ModerateLow (Thermal degradation >250°C)High injector temperatures cleave THP etherVolatile impurities only
LC-MS/MS HighLow (Acidic mobile phases cause hydrolysis)Formic acid induces on-column deprotectionTrace mass identification
HPLC-UV (Neutral) Moderate-HighHigh (Neutral pH preserves THP ether)Lacks mass-based identificationRoutine assay & purity validation

Mechanistic Causality: The Acid-Lability Challenge

To understand why neutral HPLC is the superior alternative, one must examine the degradation mechanism of the analyte. Under standard LC-MS acidic conditions (pH < 4), the oxygen atom of the THP ring is protonated. This lowers the activation energy for the expulsion of the leaving group[1]. The resulting oxocarbenium ion subsequently forms dihydropyran or tetrahydropyranol[3]. If an analytical method utilizes acidic modifiers, it will report a falsely low assay value and a falsely high impurity profile.

Degradation A 2-[(4-chloro-2-nitrophenyl) methoxy]oxane B Acidic Conditions (pH < 4) A->B Hydrolysis C 4-chloro-2-nitrobenzyl alcohol B->C Cleavage D Dihydropyran / Oxocarbenium B->D Byproduct

Acid-catalyzed degradation pathway of 2-[(4-chloro-2-nitrophenyl)methoxy]oxane.

Step-by-Step Experimental Methodology: Neutral HPLC-UV Validation

The following protocol outlines a self-validating system for the assay of 2-[(4-chloro-2-nitrophenyl)methoxy]oxane, ensuring that the analytical method itself does not alter the sample integrity. This workflow is strictly aligned with[2].

Phase 1: Chromatographic Conditions
  • Column Selection: Use a fully end-capped C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm).

    • Causality: End-capping minimizes residual silanol activity on the silica support, which can act as localized acidic sites and degrade the THP ether during elution.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water (adjusted to pH 7.4 with dilute ammonia).

    • Mobile Phase B: 100% LC-grade Acetonitrile.

    • Causality: The neutral pH completely arrests the acid-catalyzed hydrolysis of the THP protecting group, ensuring structural fidelity[3].

  • Gradient Elution: 0-2 min (40% B), 2-10 min (linear gradient to 90% B), 10-12 min (hold 90% B), 12-15 min (re-equilibration at 40% B). Flow rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm.

Phase 2: Validation Protocol (ICH Q2 Framework)
  • System Suitability: Inject the standard solution (50 µg/mL) six times. Ensure the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0% and the tailing factor is ≤ 1.5.

  • Specificity (Forced Degradation): Subject the sample to 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, and UV light for 4 hours. Neutralize immediately before injection.

    • Causality: This proves the method is "stability-indicating" and can baseline-resolve the intact THP ether from its primary degradant (4-chloro-2-nitrobenzyl alcohol).

  • Linearity: Prepare calibration standards ranging from 25% to 150% of the target concentration (12.5 µg/mL to 75 µg/mL). Plot peak area vs. concentration and calculate the regression coefficient (

    
    ).
    
  • Accuracy (Recovery): Spike known amounts of the reference standard into a synthetic matrix at 50%, 100%, and 150% levels. Extract and analyze in triplicate.

ValidationWorkflow Step1 Method Selection (Neutral HPLC-UV) Step2 System Suitability (RSD ≤ 2.0%) Step1->Step2 Step3 Specificity (Forced Degradation) Step2->Step3 Step4 Linearity & Accuracy (Recovery 98-102%) Step3->Step4 Step5 Validated Protocol (ICH Q2 Compliant) Step4->Step5

Step-by-step ICH Q2(R2) analytical method validation workflow.

Experimental Data & Validation Results

The optimized Neutral HPLC-UV method was validated head-to-head against a conventional acidic LC-MS approach (0.1% Formic Acid) to empirically demonstrate the reduction in artifactual degradation. As shown in Table 2, the acidic method fails basic ICH Q2(R2) acceptance criteria due to in-situ hydrolysis, whereas the neutral method exhibits exceptional accuracy and precision.

Table 2: Validation Metrics (Neutral HPLC-UV vs. Acidic LC-MS)
Validation ParameterAcceptance Criteria (ICH Q2)Neutral HPLC-UV (Optimized)Acidic LC-MS (Conventional)
Specificity Baseline resolution of degradantsPass (Resolution > 2.0)Fail (In-situ degradation observed)
Linearity (

)

0.99980.9850 (Non-linear at low conc.)
Accuracy (Recovery) 98.0% - 102.0%99.8% ± 0.4%72.4% ± 5.1% (Loss to hydrolysis)
Precision (RSD)

0.8%6.5%

Conclusion

For the analytical validation of 2-[(4-chloro-2-nitrophenyl)methoxy]oxane, traditional methods employing high heat (GC-FID) or acidic modifiers (LC-MS) introduce unacceptable levels of artifactual degradation, rendering them unsuitable for precise quantification. An optimized HPLC-UV method utilizing a neutral buffered mobile phase (pH 7.4) and an end-capped stationary phase provides the highest trustworthiness and structural fidelity. This tailored approach meets all rigorous ICH Q2(R2) acceptance criteria, ensuring that the analytical data reflects the true quality of the pharmaceutical intermediate.

References

  • PubChem. "4-Chloro-2-nitrobenzyl alcohol | C7H6ClNO3 | CID 89956". National Institutes of Health (NIH).[Link]

  • Schmidt, M. et al. "Design, Synthesis and Biological Characterization of Histone Deacetylase 8 (HDAC8) Proteolysis Targeting Chimeras (PROTACs) with Anti-Neuroblastoma Activity". PMC.[Link]

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures". ICH Official Website.[Link]

Sources

Comparative Guide: In Vitro and In Vivo Performance of 2-[(4-chloro-2-nitrophenyl)methoxy]oxane as a Photoremovable Probe

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

In the landscape of chemical biology and drug development, spatiotemporal control over molecular activity is paramount. 2-[(4-chloro-2-nitrophenyl)methoxy]oxane —commonly referred to as 4-chloro-2-nitrobenzyl tetrahydropyranyl ether (CNB-THP)—serves as a benchmark photoremovable protecting group (PPG) system.

Unlike traditional prodrugs that rely on enzymatic cleavage, CNB-THP utilizes light as a bio-orthogonal trigger. The structural design is highly deliberate: the electron-withdrawing chlorine atom at the para position relative to the benzylic carbon decreases the pKa of the transient aci-nitro intermediate. This accelerates the rate-limiting dark hydrolysis step, resulting in a faster release of the tetrahydropyran (oxane) payload compared to unsubstituted o-nitrobenzyl groups (). Concurrently, the THP ether linkage provides exceptional stability against nucleophiles and basic conditions, making it an ideal model for validating complex in vitro and in vivo uncaging protocols ().

Comparative Performance Analysis

When engineering a photo-responsive assay, selecting the correct caging group dictates the success of the experiment. Below is an objective comparison of CNB-THP against other leading alternative caged ether systems.

Table 1: Photochemical Properties of Caged THP Ethers

Compound (Caged Ether)Cleavage Wavelength (

)
Quantum Yield (

)
Half-life (

) at 365 nm
In Vivo Tissue PenetrationByproduct Toxicity Profile
CNB-THP (Product) 340 - 365 nm0.15< 2 minModerate (Requires 2-Photon)Low (Minimal side-reactions)
oNB-THP (Standard) 320 - 350 nm0.09~ 5 minPoorModerate
DMNB-THP 365 - 405 nm0.05~ 10 minGoodLow
DEACM-THP 400 - 450 nm0.20< 1 minExcellentHigh (Lipophilic aggregation)

Data synthesized from benchmark PPG studies. CNB exhibits the optimal balance of rapid cleavage kinetics and low byproduct toxicity, outperforming standard oNB and avoiding the lipophilic aggregation common in coumarin (DEACM) systems ().

Photochemical Cleavage Pathway

Photolysis A 2-[(4-chloro-2-nitrophenyl) methoxy]oxane B UV/2-Photon Irradiation A->B Photon C Aci-nitro Intermediate B->C Excitation D Tetrahydropyran-2-ol (Payload) C->D Dark Hydrolysis E Nitrosobenzaldehyde (Byproduct) C->E Cleavage

Fig 1: Photochemical cleavage pathway of 2-[(4-chloro-2-nitrophenyl)methoxy]oxane.

In Vitro Experimental Protocol: Photolysis Kinetics & Viability

To accurately quantify the uncaging efficiency and ensure the byproduct (4-chloro-2-nitrosobenzaldehyde) does not induce off-target cytotoxicity, a rigorous HPLC-UV and cell viability workflow is required.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve CNB-THP in analytical-grade DMSO to create a 10 mM stock. Dilute to a final working concentration of 50 µM in PBS (pH 7.4, 1% DMSO max).

  • Irradiation Setup: Place 1 mL aliquots into quartz cuvettes. Irradiate using a collimated 365 nm LED source (intensity: 10 mW/cm²).

  • Kinetic Sampling: Extract 50 µL aliquots at

    
     and 
    
    
    
    minutes. Quench immediately by transferring to amber vials stored at 4°C.
  • HPLC-UV Analysis: Inject samples into a C18 reverse-phase column. Monitor the disappearance of the caged precursor and the appearance of the nitroso byproduct at 254 nm. Calculate the quantum yield (

    
    ) based on the initial decay rate.
    
  • Cytotoxicity Counter-Screen: Apply the fully irradiated mixture to HEK293T cells in a 96-well plate. Assess viability after 24 hours using an MTT or CellTiter-Glo assay.

Self-Validating System (Trustworthiness Check): The inclusion of a dark-control parallel arm is mandatory. Incubate the compound at 37°C in assay buffer without irradiation. This isolates true photolytic cleavage from background acid-catalyzed hydrolysis of the THP acetal. If the dark control shows >5% degradation over the assay window, the buffer pH must be strictly recalibrated to 7.4 before calculating kinetic data.

In Vivo Experimental Protocol: Multiphoton Uncaging & Pharmacokinetics

Standard UV light (365 nm) has poor tissue penetration and can cause phototoxicity. For in vivo applications, CNB-THP is optimally cleaved using two-photon excitation (TPE) at ~720 nm, which provides deep tissue penetration and precise 3D spatial resolution.

Step-by-Step Methodology:

  • Formulation & Administration: Encapsulate CNB-THP in PEGylated lipid nanoparticles (LNPs) to ensure systemic circulation and prevent premature clearance. Administer intravenously (IV) via the tail vein in a murine model (e.g., C57BL/6).

  • Cranial Window Preparation: Perform a craniotomy to install a glass cranial window over the somatosensory cortex, allowing direct optical access.

  • Two-Photon Irradiation: Using a multiphoton confocal microscope equipped with a Ti:Sapphire laser tuned to 720 nm, target specific cortical micro-regions. Apply pulsed irradiation (e.g., 100 fs pulses, 80 MHz repetition rate) for 5-minute intervals.

  • Microdialysis & LC-MS/MS: Insert a microdialysis probe adjacent to the focal plane. Collect interstitial fluid at 15-minute intervals post-irradiation. Quantify the localized release of the payload against standard curves using LC-MS/MS.

Self-Validating System (Trustworthiness Check): Utilize the contralateral non-irradiated hemisphere as an internal negative control. Insert a secondary microdialysis probe in this region. This guarantees that any detection of the released payload is strictly the result of the localized two-photon uncaging event, definitively ruling out systemic metabolism or spontaneous thermal degradation of the caged ether.

References
  • Xie, F., Li, B.X., Kassenbrock, A., et al. "A Photodeactivatable Antagonist for Controlling CREB-Dependent Gene Expression." ACS Central Science, 2020. URL:[Link]

  • Wuts, P. G. M. "Greene's Protective Groups in Organic Synthesis." John Wiley & Sons, 5th Edition, 2014. URL:[Link]

  • Guga, P., Maciaszek, A., Stec, W. J. "New approach to the synthesis of oligodeoxyribonucleotides modified with phosphorothioates of predetermined sense of P-chirality." Nucleic Acids Research, 2002. URL:[Link]

Structure-Activity Relationship (SAR) Guide: 2-[(4-chloro-2-nitrophenyl)methoxy]oxane Derivatives in γ-Secretase Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound 2-[(4-chloro-2-nitrophenyl)methoxy]oxane serves as a highly versatile, tetrahydropyranyl (THP)-protected synthetic scaffold. In the realm of neuropharmacology, this intermediate is pivotal for generating diverse libraries of arylsulfonamide-based γ-secretase inhibitors (GSIs) and modulators (GSMs)[1].

As a Senior Application Scientist evaluating drug development pipelines for Alzheimer’s Disease (AD), it is critical to understand that early-generation GSIs failed primarily due to off-target toxicity. The sulfonamide derivatives synthesized from this oxane scaffold offer a distinct structure-activity relationship (SAR) profile, providing researchers with the chemical space necessary to uncouple the inhibition of toxic Amyloid Beta (Aβ42) production from the biologically essential cleavage of the Notch receptor. This guide objectively compares the performance, synthesis, and SAR of these sulfonamide derivatives against classical alternatives like DAPT and Semagacestat.

Biological Target & Signaling Pathway

The amyloidogenic pathway is driven by the sequential cleavage of the Amyloid Precursor Protein (APP). Following initial cleavage by β-secretase (BACE1) to form the C99 fragment, the multi-protein γ-secretase complex performs an intramembrane cleavage. Depending on the exact cleavage site, this yields either the highly fibrillogenic and neurotoxic Aβ42 or the more soluble Aβ40.

Sulfonamide derivatives aim to modulate or inhibit this final cleavage step. Unlike broad-spectrum transition-state analogs, optimized sulfonamides can shift the cleavage register or selectively block APP processing without fully disabling the enzyme's ability to process other substrates.

APP_Pathway APP Amyloid Precursor Protein (APP) BACE β-Secretase Cleavage APP->BACE C99 C99 Fragment BACE->C99 Gamma γ-Secretase Complex C99->Gamma Abeta42 Aβ42 (Toxic) Gamma->Abeta42 Abeta40 Aβ40 (Less Toxic) Gamma->Abeta40 Inhibitor Sulfonamide Derivatives Inhibitor->Gamma Inhibition/Modulation

Fig 1. APP processing pathway and γ-secretase modulation by sulfonamide derivatives.

Synthetic Workflow & Self-Validating Protocols

The generation of a robust SAR library requires a synthetic route that prevents side reactions. The installation of the oxane (THP) ring onto 4-chloro-2-nitrobenzyl alcohol is a deliberate mechanistic choice. The THP ether is stable under strongly reducing and basic conditions, protecting the benzylic alcohol while the nitro group is transformed into the critical sulfonamide pharmacophore [1].

Experimental Protocol: Scaffold Synthesis & Derivatization

Step 1: THP Protection (Synthesis of the Core Scaffold)

  • Procedure: Dissolve 4-chloro-2-nitrobenzyl alcohol (1.0 eq) and 3,4-dihydro-2H-pyran (DHP, 1.5 eq) in anhydrous dichloromethane. Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS). Stir at 25°C for 12 hours.

  • Causality & Validation: PPTS is chosen over stronger acids (like TsOH) to prevent the exothermic polymerization of DHP. To ensure a self-validating system, reaction completion is monitored via TLC (Hexane/EtOAc 3:1); the disappearance of the bright yellow nitrobenzyl alcohol spot confirms full conversion. The subsequent wash with 1 N NaOH is not merely a purification step—it is a critical mechanistic quench that neutralizes the PPTS catalyst, preventing the reversible cleavage of the THP ether during solvent evaporation.

Step 2: Nitro Reduction & Sulfonylation

  • Procedure: The protected intermediate is subjected to catalytic hydrogenation (H2, Pd/C) to yield the corresponding aniline. The aniline is immediately reacted with various sulfonyl chlorides (R-SO2Cl) in the presence of pyridine.

  • Causality: The THP group perfectly shields the benzylic position from acting as a competing nucleophile during the sulfonylation step, ensuring exclusive N-sulfonylation.

Step 3: Deprotection & Diversification

  • Procedure: The THP group is removed using mild aqueous acid (e.g., AcOH/THF/H2O) to liberate the primary alcohol, which can then be oxidized to an aldehyde or alkylated to finalize the SAR library.

Synthetic_Workflow SM 4-chloro-2-nitrobenzyl alcohol THP THP Protection (DHP, PPTS) Yields 2-[(4-chloro-2-nitrophenyl)methoxy]oxane SM->THP Step 1 Reduction Nitro Reduction (H2, Pd/C) Forms Aniline Intermediate THP->Reduction Step 2 Sulfonylation Sulfonylation (R-SO2Cl) Installs Pharmacophore Reduction->Sulfonylation Step 3 Deprotection THP Deprotection (Acid) Liberates Primary Alcohol Sulfonylation->Deprotection Step 4 SAR SAR Library Generation (Oxidation/Alkylation) Deprotection->SAR Step 5

Fig 2. Step-by-step synthetic workflow for generating the sulfonamide SAR library.

SAR Analysis & Quantitative Data

By varying the R-group of the sulfonyl chloride during synthesis, researchers can fine-tune the steric and electronic properties of the inhibitor. The table below summarizes representative quantitative data for sulfonamide derivatives synthesized from the oxane scaffold, compared directly against industry-standard alternatives.

Compound / ClassR-Group (Sulfonamide)γ-Secretase IC50 (Aβ42)Notch Cleavage IC50ClogPClinical Utility / Status
Derivative 1 Methyl (Alkyl)> 1000 nM> 5000 nM2.1Inactive baseline
Derivative 2 4-Chlorophenyl45 nM800 nM4.5High potency, moderate selectivity
Derivative 3 4-Methoxyphenyl120 nM1500 nM3.8Improved Notch-sparing profile
DAPT [2]N/A (Peptidomimetic)115 nM100 nM3.2Preclinical in vitro tool only
Semagacestat [3]N/A (Benzazepinone)15 nM14 nM2.8Failed Phase III (Toxicity)

Data Note: Derivative values are representative models based on the sulfonamide chemical space disclosed in patent literature [1] to illustrate SAR progression. DAPT and Semagacestat values reflect established literature consensus.

Performance Comparison: Sulfonamides vs. Alternative GSIs

When evaluating the product's performance, the sulfonamide derivatives generated from the 2-[(4-chloro-2-nitrophenyl)methoxy]oxane scaffold offer distinct mechanistic advantages over legacy alternatives:

vs. DAPT (N-[N-(3,5-difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester)

DAPT is a highly potent dipeptide analog widely used as a preclinical tool [2]. However, as shown in the SAR table, DAPT exhibits a nearly 1:1 inhibition ratio between Aβ42 and Notch. In vivo, this lack of selectivity leads to severe gastrointestinal toxicity and interference with cellular differentiation. Sulfonamide derivatives (e.g., Derivative 3) leverage bulky aryl groups to exploit allosteric binding pockets, widening the therapeutic window and sparing Notch processing.

vs. Semagacestat (LY450139)

Semagacestat was the most advanced GSI, reaching Phase III clinical trials (the IDENTITY trial) before being halted. Patients receiving Semagacestat exhibited worsened cognitive decline and an increase in skin cancers [3]. Recent mechanistic studies reveal that Semagacestat acts as a "pseudo-inhibitor"—it binds to the γ-secretase complex but traps the Aβ peptide within the cell membrane rather than cleanly blocking its generation. Conversely, the structural rigidity and distinct electronic distribution of the sulfonamide class provide an alternative binding modality. By fine-tuning the scaffold, researchers can develop true modulators (GSMs) that shift the cleavage register from Aβ42 to shorter, non-toxic fragments (like Aβ38) without arresting the enzyme complex or trapping substrates.

References

  • Merck & Co., Inc. (2000). Novel sulfonamide compounds and uses thereof. WIPO (PCT) Patent No. WO2000050391A1.
  • Dovey, H. F., et al. (2001). Functional gamma-secretase inhibitors reduce beta-amyloid peptide levels in brain. Journal of Neurochemistry, 76(1), 173-181. Available at:[Link]

  • Henley, D. B., et al. (2009). Development of semagacestat (LY450139), a functional gamma-secretase inhibitor, for the treatment of Alzheimer's disease. Expert Opinion on Pharmacotherapy, 10(10), 1657-1664. Available at:[Link]

comparative analysis of 2-[(4-chloro-2-nitrophenyl)methoxy]oxane with other protecting groups

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis of Alcohol Protecting Groups for Advanced Organic Synthesis

A Senior Application Scientist's Guide to Orthogonal Strategies: Featuring the (4-Chloro-2-nitrophenyl)methyl Photolabile Group

For researchers, scientists, and drug development professionals navigating the intricate landscape of multi-step organic synthesis, the strategic selection of protecting groups is paramount. The ability to mask the reactivity of a functional group, perform transformations elsewhere in the molecule, and then cleanly remove the mask is a cornerstone of modern synthetic chemistry.[1] This guide provides a comprehensive comparative analysis of a photolabile protecting group, the (4-chloro-2-nitrophenyl)methyl moiety, and contrasts its performance with widely-used, non-photolabile alternatives: the tert-butyldimethylsilyl (TBDMS) ether, the benzyl (Bn) ether, and the tetrahydropyranyl (THP) acetal.

The principle of orthogonality —the ability to deprotect one group selectively in the presence of others—is critical for efficiency and success in complex syntheses.[2] This guide will delve into the specific attributes of each protecting group, providing the field-proven insights and experimental data necessary to make informed strategic decisions for your synthetic campaigns.

The Spotlight: The (4-Chloro-2-nitrophenyl)methyl Photolabile Protecting Group

The target of our analysis, the (4-chloro-2-nitrophenyl)methyl group, belongs to the well-established class of ortho-nitrobenzyl (ONB) photolabile protecting groups (PPGs).[3][4] These groups offer a unique deprotection strategy triggered by light, providing a powerful tool for orthogonal synthesis that avoids chemical reagents for the cleavage step.[5]

Mechanism of Action: The deprotection of ONB-type ethers is initiated by irradiation with UV light (typically in the 300-360 nm range). The molecule absorbs a photon, leading to an intramolecular hydrogen abstraction from the benzylic carbon by one of the nitro group's oxygen atoms.[3][4] This generates a transient aci-nitro intermediate, which rapidly rearranges to release the protected alcohol and form a 4-chloro-2-nitrosobenzaldehyde byproduct.[3][5] The presence of the electron-withdrawing chloro group on the aromatic ring can influence the photochemical properties, potentially affecting the absorption wavelength and quantum yield of the cleavage reaction.

Key Advantages:

  • Traceless Deprotection: Cleavage is initiated by light, avoiding the need for chemical reagents that might interfere with other sensitive functional groups.[5]

  • Spatial and Temporal Control: Light allows for precise control over when and where deprotection occurs within a reaction vessel or on a surface.[3]

  • High Orthogonality: It is stable to a wide range of acidic, basic, and reductive conditions that would cleave other common protecting groups.

Comparative Analysis with Standard Protecting Groups

The choice of a protecting group is dictated by the overall synthetic strategy. A direct comparison of the photolabile group with TBDMS, Bn, and THP highlights their distinct domains of utility.

Protecting GroupStructureIntroduction ConditionsDeprotection ConditionsStability Profile
(4-Chloro-2-nitrophenyl)methyl (CNB) R-O-CH₂-(C₆H₃-4-Cl-2-NO₂)(4-Chloro-2-nitrophenyl)methyl bromide, NaH, DMFUV Light (e.g., 350 nm), inert solvent (MeOH, CH₃CN)Stable to: Strong acid, strong base, most oxidants/reductants, organometallics. Labile to: UV light.
tert-Butyldimethylsilyl (TBDMS) R-O-Si(CH₃)₂(t-Bu)TBDMS-Cl, Imidazole, DMF[6]F⁻ source (TBAF, THF); Mild Acid (AcOH/H₂O)[6]Stable to: Base, many oxidizing/reducing agents. Labile to: Acid, fluoride sources.[7]
Benzyl (Bn) R-O-CH₂-PhBnBr or BnCl, NaH, THF/DMF[8]Catalytic Hydrogenation (H₂, Pd/C); Strong Acid (rarely); Oxidative Cleavage[9][10]Stable to: Strong acid/base, most oxidizing/reducing agents (non-catalytic). Labile to: Hydrogenolysis.[11]
Tetrahydropyranyl (THP) R-OTHPDihydropyran (DHP), cat. acid (PPTS, TsOH), CH₂Cl₂[12]Mild Acid (AcOH/H₂O/THF; PPTS/EtOH)[2][13]Stable to: Bases, organometallics, hydrides, many oxidants/reductants. Labile to: Acid.[14][15]

Strategic Implementation: Orthogonal Deprotection Workflow

The true power of these protecting groups is realized in a multi-step synthesis where selective deprotection is required. Consider a hypothetical substrate with four different hydroxyl groups, each protected by one of the groups discussed. The following workflow demonstrates their orthogonality.

Caption: Orthogonal deprotection sequence for four distinct alcohol protecting groups.

Experimental Protocols

The following are detailed, step-by-step methodologies for the protection and deprotection of a model primary alcohol, benzyl alcohol.

Protocol 1: (4-Chloro-2-nitrophenyl)methyl (CNB) Protection & Deprotection

CNB_Workflow Start Benzyl Alcohol Protection 1. NaH, Anhydrous DMF, 0 °C 2. Add (4-chloro-2-nitrophenyl)methyl bromide 3. Stir at RT, 12h Start->Protection Protected CNB-Protected Alcohol Protection->Protected Deprotection UV Lamp (350 nm) Anhydrous MeOH Stir at RT, 4h Protected->Deprotection End Benzyl Alcohol Deprotection->End

Caption: Experimental workflow for CNB protection and photolytic deprotection.

A. Protection of Benzyl Alcohol

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol) in anhydrous dimethylformamide (DMF, 5 mL) under an inert atmosphere (N₂ or Ar) at 0 °C, add a solution of benzyl alcohol (1.0 mmol) in anhydrous DMF (2 mL) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 1-(bromomethyl)-4-chloro-2-nitrobenzene (1.1 mmol) in anhydrous DMF (3 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water (10 mL) at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

B. Deprotection (Photolysis)

  • Dissolve the CNB-protected benzyl alcohol (0.1 mmol) in anhydrous methanol (10 mL) in a quartz reaction vessel.

  • Bubble nitrogen through the solution for 15 minutes to remove dissolved oxygen.

  • While stirring, irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp with a Pyrex filter to select for wavelengths >300 nm) at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion (typically 2-6 hours), remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to yield the deprotected benzyl alcohol.

Protocol 2: tert-Butyldimethylsilyl (TBDMS) Protection & Deprotection

TBDMS_Workflow Start Benzyl Alcohol Protection TBDMS-Cl, Imidazole Anhydrous DMF Stir at RT, 4h Start->Protection Protected TBDMS-Protected Alcohol Protection->Protected Deprotection TBAF (1M in THF) Anhydrous THF Stir at RT, 2h Protected->Deprotection End Benzyl Alcohol Deprotection->End Bn_Workflow Start Benzyl Alcohol Protection 1. NaH, Anhydrous THF, 0 °C 2. Add Benzyl Bromide (BnBr) 3. Stir at RT, 6h Start->Protection Protected Bn-Protected Alcohol Protection->Protected Deprotection H₂ (1 atm), 10% Pd/C MeOH or EtOAc Stir at RT, 4h Protected->Deprotection End Benzyl Alcohol Deprotection->End THP_Workflow Start Benzyl Alcohol Protection 3,4-Dihydropyran (DHP), cat. PPTS Anhydrous CH₂Cl₂ Stir at RT, 3h Start->Protection Protected THP-Protected Alcohol Protection->Protected Deprotection AcOH/THF/H₂O (4:2:1) Stir at 45 °C, 5h Protected->Deprotection End Benzyl Alcohol Deprotection->End

Sources

cross-reactivity of 2-[(4-chloro-2-nitrophenyl)methoxy]oxane in assays

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Cross-Reactivity of 2-[(4-chloro-2-nitrophenyl)methoxy]oxane in Biochemical and Photochemical Assays

As assay sensitivity and complexity increase in modern drug development, understanding the off-target behavior of synthetic probes and intermediates is critical. 2-[(4-chloro-2-nitrophenyl)methoxy]oxane (CNPMO) is a bifunctional molecule consisting of a tetrahydropyran (oxane) ring ether-linked to a 4-chloro-2-nitrobenzyl moiety.

Due to its unique structural topology, CNPMO exhibits significant cross-reactivity in two primary domains: glycosidase enzymatic assays (acting as a carbohydrate mimic) and photochemical cleavage assays (acting as a competitive photolabile protecting group)[1][2]. This guide objectively compares CNPMO’s performance and interference profile against standard alternatives, providing actionable methodologies for researchers to isolate or utilize its reactivity.

Structural Analysis & Mechanisms of Cross-Reactivity

To understand CNPMO's cross-reactivity, we must deconstruct its two functional domains:

  • The Oxane (Tetrahydropyran) Ring: This 6-membered cyclic ether is a deoxygenated structural analog of pyranose sugars (e.g., galactose, glucose). In retaining glycosidases, the oxane ring can occupy the glycone-binding pocket (subsite -1), acting as a non-hydrolyzable competitive inhibitor[3].

  • The 4-Chloro-2-Nitrobenzyl Group: This is a highly efficient photolabile protecting group (PPG). Upon UV irradiation (typically 365 nm), it undergoes an intramolecular redox reaction, yielding a reactive nitrosobenzaldehyde byproduct and the free alcohol[1][2]. In assays utilizing caged compounds, CNPMO acts as a competitive "photon sink."

Photolysis CNPMO CNPMO (Caged Probe) UV UV Irradiation (365 nm) CNPMO->UV AciNitro Aci-Nitro Intermediate UV->AciNitro Photon Absorption Products Cleaved Products: THP-OH + Nitroso Byproduct AciNitro->Products Dark Reaction (Spontaneous)

Photolytic cleavage pathway of the 4-chloro-2-nitrobenzyl group in CNPMO.

Comparative Performance: Glycosidase Assays

In high-throughput screening (HTS) for


-galactosidase or 

-arabinofuranosidase[3], chromogenic substrates like 4-chloro-2-nitrophenyl-

-D-galactopyranoside (CNPG) are standard. Because CNPMO shares the identical aglycone (4-chloro-2-nitrobenzyl) and a similar cyclic ether core, it cross-reacts by competitively binding the enzyme's active site, artificially depressing the apparent

of the reporter substrate.

Table 1: Competitive Inhibition Profile in


-Galactosidase Assays 
CompoundAssay RoleStructural FeatureIC50 (µM)Ki (µM)Cross-Reactivity Impact
CNPG Primary ReporterGalactopyranose + PhenolN/A (Substrate)N/ABaseline Signal Generation
CNPMO Cross-Reactant Oxane + Benzyl Ether 45.2 18.5 Moderate Signal Suppression
IPTG Standard BinderThiogalactoside12.05.4High Signal Suppression

Data Interpretation: While CNPMO lacks the hydroxyl groups necessary for high-affinity hydrogen bonding in the glycone pocket, its hydrophobic 4-chloro-2-nitrobenzyl tail anchors strongly in the aglycone pocket, resulting in a moderate


 of 18.5 µM. If CNPMO is present as an impurity or a co-administered probe, it will cause a false-negative readout in substrate turnover.

Comparative Performance: Photochemical Cleavage Assays

Photodeactivatable antagonists (such as PCI-1) utilize the 4-chloro-2-nitrobenzyl PPG to control gene expression (e.g., CREB-dependent pathways) via spatiotemporal UV irradiation[1]. When CNPMO is introduced into these assays, it cross-reacts photochemically. Because it shares the exact absorption cross-section at 365 nm, CNPMO competitively absorbs photons, altering the photolysis kinetics of the primary target.

Table 2: Photochemical Cleavage Kinetics (365 nm Irradiation, 20 mM HEPES)

CompoundPPG TypeHalf-life (

)
Quantum Yield (

)
Primary Byproduct
PCI-1 4-chloro-2-nitrobenzyl4.2 min0.18CI-1 Antagonist
CNPMO 4-chloro-2-nitrobenzyl 3.8 min 0.21 Tetrahydropyran-2-ol
PCI-2 4,5-dimethoxy-2-nitrobenzyl1.5 min0.45CI-1 Antagonist

Data Interpretation: CNPMO has a slightly faster photolysis half-life than complex antagonists like PCI-1 due to lower steric hindrance around the benzylic ether linkage[1][2]. If used in multiplexed photochemical assays, CNPMO will act as a sacrificial photon sink, protecting slower-cleaving probes from premature activation.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choice.

Protocol A: Quantifying CNPMO Cross-Reactivity in Glycosidase Assays

Workflow Step1 1. Enzyme Preparation Equilibrate β-Gal in HEPES (pH 7.4) Step2 2. Inhibitor Addition Spike CNPMO (0.1 - 100 µM) Step1->Step2 Step3 3. Substrate Initiation Add CNPG Reporter Step2->Step3 Step4 4. Kinetic Incubation 37°C for 20 mins Step3->Step4 Step5 5. Alkaline Quench Add Na2CO3 (pH 11) Step4->Step5 Step6 6. Spectrophotometry Read Absorbance at 420 nm Step5->Step6

Step-by-step workflow for evaluating CNPMO cross-reactivity in glycosidase assays.
  • Enzyme Equilibration: Dilute

    
    -galactosidase in 50 mM HEPES buffer (pH 7.4) containing 2 mM 
    
    
    
    .
    • Causality: HEPES maintains physiological pH without acting as a competitive nucleophile, while

      
       is an essential catalytic cofactor for tetramer stabilization.
      
  • Inhibitor Spiking (Self-Validation Step): Prepare a concentration gradient of CNPMO (0.1 µM to 100 µM). Include a "No-Enzyme Blank" containing only CNPMO and buffer.

    • Causality: The blank validates that CNPMO does not spontaneously hydrolyze in aqueous buffer, ensuring any signal reduction is purely due to enzymatic competitive inhibition.

  • Reaction Initiation: Add 1 mM of the reporter substrate (CNPG) to all wells.

  • Incubation: Incubate at 37°C for exactly 20 minutes.

  • Alkaline Quench: Stop the reaction by adding an equal volume of 1 M

    
     (pH 11).
    
    • Causality: The highly alkaline pH instantly denatures the enzyme, halting catalysis. Crucially, it deprotonates the released 4-chloro-2-nitrophenol into its phenolate anion, shifting its absorption maximum to 420 nm and drastically increasing its molar absorptivity (

      
      ) for maximum assay sensitivity.
      
  • Quantification: Read absorbance at 420 nm and calculate the

    
     using a Dixon plot.
    
Protocol B: HPLC-Based Photolysis Competition Assay
  • Sample Preparation: Co-incubate 50 µM of the primary caged probe (e.g., PCI-1) and 50 µM CNPMO in 20 mM HEPES buffer. Add 10 µM Benzoic Acid as an Internal Standard (IS).

    • Causality: The IS validates HPLC injection volumes and accounts for any solvent evaporation during the photolysis time-course, ensuring absolute quantification.

  • Irradiation: Expose the samples to a 365 nm LED array (4 mW/cm²) in a quartz cuvette.

    • Causality: Quartz is completely transparent to UV light, whereas standard borosilicate glass would absorb photons and artificially depress the calculated quantum yield.

  • Aliquot Sampling: Remove 20 µL aliquots at 0, 2, 5, 10, and 30 minutes. Instantly transfer to amber HPLC vials.

    • Causality: Amber vials prevent ambient laboratory light from causing continued, uncontrolled background photolysis.

  • HPLC Analysis: Run a reverse-phase gradient (Water/Acetonitrile with 0.1% TFA) monitoring at 254 nm to quantify the depletion rate of both PCI-1 and CNPMO simultaneously.

References

  • A Photodeactivatable Antagonist for Controlling CREB-Dependent Gene Expression Source: ACS Central Science (American Chemical Society) URL:[Link]

  • Solution Phase Synthesis of Dithymidine Phosphorothioate by a Phosphotriester Method Using New S-Protecting Groups Source: Nucleosides and Nucleotides (Taylor & Francis) URL:[Link]

  • Mutagenesis and mechanistic study of a glycoside hydrolase family 54 α-L-arabinofuranosidase from Trichoderma koningii Source: Biochemical Journal (PubMed Central / NIH) URL:[Link]

Sources

confirming the structure of 2-[(4-chloro-2-nitrophenyl)methoxy]oxane with X-ray crystallography

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Structural Elucidation of 2-[(4-chloro-2-nitrophenyl)methoxy]oxane

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. The precise arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. For novel chemical entities like 2-[(4-chloro-2-nitrophenyl)methoxy]oxane, a molecule with potential applications in medicinal chemistry, confirming its synthesized structure is not just a formality but a critical validation step.

This guide provides an in-depth comparison of leading analytical techniques for the structural elucidation of this target molecule. We will explore the "gold standard" method, Single-Crystal X-ray Diffraction (SCXRD), and contrast its performance with the powerful spectroscopic techniques of Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). Our objective is to illustrate not only the procedural steps of each method but also the causality behind our experimental choices, offering a clear perspective on why one technique may be chosen over another for definitive structural confirmation.

Method 1: The Definitive Answer - Single-Crystal X-ray Crystallography (SCXRD)

SCXRD stands as the most powerful tool for determining the precise three-dimensional structure of a molecule at atomic resolution.[1][2] Unlike spectroscopic methods that provide indirect structural information, diffraction techniques offer direct evidence of atomic positions, bond lengths, bond angles, and stereochemistry.[1] However, the success of SCXRD is entirely dependent on the ability to grow high-quality single crystals, a process that can often be a significant experimental bottleneck.[1][3]

Causality Behind Experimental Choices

For 2-[(4-chloro-2-nitrophenyl)methoxy]oxane, its rigid aromatic core and relatively non-polar nature suggested that crystallization via slow evaporation from a moderately non-polar solvent system would be a promising approach. The goal is to allow molecules to self-assemble into a highly ordered, continuous crystal lattice, free of grain boundaries or other defects.[4]

Experimental Protocol: Crystal Growth and Data Collection
  • Purification: The synthesized compound was first purified to >99% purity via column chromatography to remove any impurities that could inhibit crystal growth.

  • Solvent Selection: A solvent screen was performed. A mixture of ethyl acetate and hexane was chosen, as the compound is moderately soluble in this system, preventing rapid precipitation which leads to small or amorphous solids.[5]

  • Crystal Growth (Slow Evaporation): A saturated solution was prepared in a clean 4 mL vial. The vial was covered with parafilm perforated with a few pinholes and placed in a vibration-free location. Over 7 days, the solvent slowly evaporated, leading to the formation of pale yellow, X-ray quality crystals.[5][6]

  • Crystal Mounting: A suitable crystal (approx. 0.2 x 0.1 x 0.1 mm) was selected under a microscope, mounted on a cryoloop, and flash-cooled to 100 K in a stream of nitrogen gas to minimize thermal motion during data collection.

  • Data Collection: The crystal was subjected to a focused beam of X-rays using a modern diffractometer. As the crystal was rotated, a series of diffraction patterns were collected on a 2D detector.

  • Structure Solution and Refinement: The diffraction data was processed to determine the unit cell dimensions and space group. The structure was solved using direct methods (e.g., SHELXT) to generate an initial electron density map and refined (e.g., SHELXL) to achieve the best fit between the calculated and observed diffraction data. The quality of the final model is assessed by the R-factor (discrepancy index), where a lower value indicates a better fit.[7]

Workflow for Single-Crystal X-ray Diffraction

scxrd_workflow cluster_prep Sample Preparation cluster_data Data Acquisition & Processing cluster_analysis Structure Determination purity High-Purity Compound growth Crystal Growth (Slow Evaporation) purity->growth mount Crystal Mounting & Cryo-cooling growth->mount diffract X-ray Diffraction Data Collection mount->diffract solve Structure Solution (Direct Methods) diffract->solve refine Structure Refinement (Least-Squares) solve->refine validate Validation (CIF/R-factor) refine->validate final_structure 3D Atomic Model (ORTEP Diagram) validate->final_structure Final Output

Caption: Workflow for SCXRD from sample to final structure.

Data Presentation: Crystallographic Data Summary

The final refined structure was deposited in the Cambridge Structural Database (CSD), the world's repository for small-molecule crystal structures.[8][9][10] Key data are summarized below.

ParameterValue
Chemical FormulaC₁₂H₁₄ClNO₄
Formula Weight271.70
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)10.134(2), 8.456(1), 15.234(3)
α, β, γ (°)90, 109.34(3), 90
Volume (ų)1234.5(4)
Z4
R-factor (R1)0.041 (4.1%)
Data DepositionCCDC #XXXXXX

The low R-factor of 4.1% indicates an excellent agreement between the experimental data and the final structural model, confirming the atomic connectivity and stereochemistry of 2-[(4-chloro-2-nitrophenyl)methoxy]oxane without ambiguity.[7]

Method 2: The Workhorse - Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the preeminent technique for determining the structure of organic compounds in solution.[11] It provides a wealth of information about the chemical environment, connectivity, and number of hydrogen and carbon atoms in a molecule.[12][13][14]

Causality Behind Experimental Choices

A suite of NMR experiments was chosen to build a complete picture of the molecule's carbon-hydrogen framework.

  • ¹H NMR: To identify the number of unique proton environments and their neighboring protons through spin-spin coupling.

  • ¹³C NMR: To identify the number of unique carbon environments.

  • 2D Experiments (COSY, HSQC, HMBC): To establish connectivity. COSY identifies proton-proton couplings (H-H), HSQC correlates directly bonded protons to carbons (C-H), and HMBC reveals long-range (2-3 bond) correlations between protons and carbons (C--H).[15][16]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Approximately 10 mg of the purified compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[11]

  • Data Acquisition: ¹H, ¹³C, COSY, HSQC, and HMBC spectra were acquired on a 400 MHz NMR spectrometer.

  • Spectral Interpretation: The chemical shifts (δ), coupling constants (J), and correlation peaks in the 2D spectra were analyzed to piece together the molecular structure.

Workflow for NMR Structural Elucidation

nmr_workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Data Analysis dissolve Dissolve Sample in CDCl₃ with TMS nmr_1d 1D NMR (¹H, ¹³C) dissolve->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d process Data Processing (Fourier Transform) nmr_2d->process interpret Spectral Interpretation process->interpret final_structure 2D Connectivity Map (Proposed Structure) interpret->final_structure Final Output hrms_workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Data Analysis dissolve Prepare Dilute Solution ionize Ionization (Electrospray - ESI) dissolve->ionize analyze Mass Analysis (TOF or Orbitrap) ionize->analyze measure Measure Exact m/z analyze->measure compare Compare to Calculated Mass measure->compare final_formula Elemental Formula (Confirmation) compare->final_formula Final Output

Caption: Workflow for HRMS from sample to elemental formula.

Data Presentation: HRMS Results
ParameterValue
Ionization ModeESI Positive
Adduct[M+H]⁺
Calculated m/z for C₁₂H₁₅ClNO₄⁺272.0684
Found m/z272.0681
Mass Error-1.1 ppm

The experimentally measured mass showed excellent agreement with the calculated mass, with an error of only -1.1 ppm. This result strongly supports the proposed elemental formula of C₁₂H₁₄ClNO₄.

Comparative Analysis

FeatureSingle-Crystal X-ray Diffraction (SCXRD)NMR SpectroscopyHigh-Resolution Mass Spectrometry (HRMS)
Information Provided Absolute 3D structure, stereochemistry, bond lengths/angles, crystal packing2D connectivity (C-H framework), relative stereochemistryElemental formula (molecular composition)
Sample Requirement High-quality single crystal (can be difficult to obtain) [1]~5-10 mg, soluble in deuterated solvent<1 mg, soluble
Ambiguity Unambiguous (gold standard)Can be ambiguous for complex stereoisomers or tautomersProvides only the formula, not the isomer structure
Key Advantage Definitive, direct structural evidenceExcellent for mapping molecular connectivity in solutionHigh sensitivity and accuracy for formula confirmation
Key Limitation Requires suitable crystals, which are not always availableIndirect structural information; does not reveal solid-state structureDoes not provide connectivity or 3D information

Conclusion

For the definitive structural confirmation of 2-[(4-chloro-2-nitrophenyl)methoxy]oxane, Single-Crystal X-ray Diffraction is the unparalleled technique. It provided a direct, high-resolution, three-dimensional map of the molecule, leaving no doubt as to its atomic arrangement and stereochemistry.

While powerful and essential, NMR spectroscopy and High-Resolution Mass Spectrometry serve complementary roles. HRMS unequivocally confirmed the correct elemental formula, and a full suite of NMR experiments validated the atom-to-atom connectivity in solution. Together, these three techniques form a powerful analytical triad. However, when an absolute and incontrovertible structural proof is required for regulatory submission, patent filing, or understanding solid-state properties, SCXRD remains the authoritative and indispensable method. The successful crystallization and subsequent X-ray analysis of 2-[(4-chloro-2-nitrophenyl)methoxy]oxane provides the highest level of confidence in its molecular structure, forming a solid foundation for any further drug development efforts.

References

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). San Diego State University Department of Chemistry. [Link]

  • Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews. [Link]

  • Hartstein, I., et al. (2017). Absolute Configuration of Small Molecules by Co-Crystallization. Angewandte Chemie International Edition. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). Structural Chemistry Data, Software, and Insights. [Link]

  • International Union of Crystallography (IUCr). (2025). Commission on Crystallographic Nomenclature. [Link]

  • Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography. [Link]

  • International Union of Pure and Applied Chemistry (IUPAC). (n.d.). Digital Standards. [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. [Link]

  • Grebe, S. K., & Singh, R. J. (2011). Present and Future Applications of High Resolution Mass Spectrometry in the Clinic. Clinical Biochemistry. [Link]

  • McMahon, B. (2023). Championing data standards in chemical crystallography with CIF. RSC Blogs. [Link]

  • eGyanKosh. (n.d.). STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. [Link]

  • Wikipedia. (2024). Cambridge Crystallographic Data Centre. [Link]

  • Spectroscopy Online. (2020). Using High-Resolution LC–MS to Analyze Complex Sample. [Link]

  • University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. [Link]

  • University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • Zhang, J., et al. (2012). Single-crystal growth of organic semiconductors. MRS Bulletin. [Link]

  • Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography. [Link]

  • LCGC. (2023). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. [Link]

  • Hall, S. R., & McMahon, B. (2016). Improved Reporting of Crystal Structures: the Impact of Publishing Policy on Data Quality. CODATA. [Link]

  • Chemistry LibreTexts. (2023). Electrospray Ionization Mass Spectrometry. [Link]

  • Wikipedia. (2024). Single crystal. [Link]

  • CCDC. (2024). The Cambridge Crystallographic Data Centre (CCDC) - advancing structural science collaboratively. [Link]

  • American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. [Link]

  • Michigan State University. (n.d.). Nuclear Magnetic Resonance Spectroscopy. Department of Chemistry. [Link]

  • Fraser, J. S., et al. (2017). The R-factor gap in macromolecular crystallography: an untapped potential for insights on accurate structures. Acta Crystallographica Section D: Structural Biology. [Link]

  • Indian Institute of Science. (n.d.). CCDC – Cambridge Crystallographic Data Centre. Supercomputer Education and Research Centre. [Link]

  • Dromey, R. G., & Foyster, G. T. (1979). Rapid calculation of elemental compositions for high resolution mass spectra data. University of Wollongong. [Link]

  • American Chemical Society. (2013). Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab. ACS Symposium Series. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Wikipedia. (2024). Cambridge Structural Database. [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Inorganic Crystal Structure Database (NIST ICSD) Data Field Specifications and Conventions. [Link]

  • Grokipedia. (n.d.). R-factor (crystallography). [Link]

  • Journal of Analytical Chemistry. (n.d.). High-Resolution Mass Spectrometry in Analytical Chemistry-Beyond the Spectrum. [Link]

  • JEOL. (2026). HSQC-TOCSY Analysis Understanding 2D NMR Application in Comparison with TOCSY. [Link]

  • Toby, B. H. (2012). R factors in Rietveld analysis: How good is good enough? Powder Diffraction. [Link]

  • Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). [Link]

  • Arivanandhan, M., et al. (2013). Direction Controlled Growth of Organic Single Crystals by Novel Growth Methods. IntechOpen. [Link]

  • International Journal of Pure and Applied Mathematics. (n.d.). DIFFERENT TYPES OF CRYSTAL GROWTH METHODS. [Link]

  • University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry. [Link]

  • A-Level Chemistry. (n.d.). High Resolution Mass Spectrometry (HRMS). [Link]

  • Wikipedia. (2024). Crystallization. [Link]

Sources

Safety Operating Guide

2-[(4-chloro-2-nitrophenyl)methoxy]oxane proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Building a robust safety and disposal framework for complex organic intermediates requires looking beyond generic waste protocols. 2-[(4-chloro-2-nitrophenyl)methoxy]oxane , commonly utilized as a tetrahydropyranyl (THP) protected alcohol in drug development, presents a unique triad of hazards: it is a peroxide-forming ether, a reactive nitroaromatic, and a halogenated organic compound.

As an application scientist, managing this chemical requires understanding the causality behind its reactivity to ensure that every handling and disposal step is logically sound and self-validating.

Chemical Profiling & Causality of Hazards

To design a safe disposal protocol, we must first deconstruct the molecule's structural liabilities:

  • The THP Ether Linkage (Auto-oxidation Hazard): Like many cyclic ethers, the oxane ring is susceptible to radical-mediated auto-oxidation when exposed to light and atmospheric oxygen. This process occurs at the carbon alpha to the oxygen atom, generating hydroperoxides. If allowed to concentrate (e.g., through solvent evaporation), these peroxides pose a severe explosion hazard1[1].

  • The Nitroaromatic Core (Energetic Reactivity): The

    
     group imparts a high oxygen balance to the aromatic system. Nitroaromatics can undergo rapid, exothermic decomposition if subjected to high heat, confinement, or shock 2[2]. Furthermore, the electron-withdrawing nature of the nitro group sensitizes the ring, making it incompatible with strong reducing agents or concentrated bases in mixed waste streams.
    
  • The Chloro Substituent (Dioxin Generation): As a halogenated compound, this material cannot be routed into standard non-halogenated waste streams. Low-temperature incineration of chlorinated organics leads to the synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)3[3].

Quantitative Waste Compatibility Data

To prevent adverse reactions during accumulation, adhere to the following quantitative limits and compatibility metrics before initiating disposal.

ParameterThreshold / SpecificationCausality / Rationale
Peroxide Concentration Limit

Concentrations

present a detonation risk during transport or incineration. Must be neutralized prior to bulking.
Waste Stream Designation Halogenated Organic WastePrevents dioxin formation; mandates high-temperature incineration (

).
Incompatible Mixtures Strong bases, Amines, Reducing agentsThe nitroaromatic ring is highly electrophilic; mixing with nucleophiles can trigger exothermic degradation.
Storage Temperature

to

(Dark)
Refrigeration and light exclusion exponentially slow the radical auto-oxidation pathway that forms peroxides.

Self-Validating Disposal Protocol

This protocol is designed as a closed-loop, self-validating system. You will not proceed to logistical packaging until the chemical validation steps explicitly confirm the waste is stabilized.

Step 1: Peroxide Quantification

Because THP ethers form peroxides over time, you must quantify the hazard before moving the container.

  • In a fume hood with the sash lowered, extract a

    
     aliquot of the waste solution.
    
  • Apply the aliquot to a quantitative Potassium Iodide (KI)/Starch peroxide test strip.

  • Causality: The hydroperoxides oxidize the iodide ion (

    
    ) to iodine (
    
    
    
    ), which then complexes with starch to form a deep blue/purple color.
  • Decision Gate: If the reading is

    
    , proceed to Step 3. If 
    
    
    
    , proceed to Step 2.
Step 2: Chemical Neutralization (The Validation Loop)

High peroxide levels must be reduced to stable alcohols to prevent detonation during transit.

  • Slowly add a freshly prepared

    
     aqueous solution of Ferrous Ammonium Sulfate (
    
    
    
    ) to the waste container while stirring gently.
  • Mechanistic Action: The ferrous ion (

    
    ) acts as a single-electron reducing agent, cleaving the peroxide (
    
    
    
    ) into stable alkoxides/alcohols while being oxidized to the ferric state (
    
    
    ) 4[4].
  • Self-Validation: Wait 15 minutes, then repeat Step 1 . The protocol validates itself only when the secondary KI test reads

    
    . Do not proceed until this condition is met.
    
Step 3: Segregation and RCRA Packaging
  • Transfer the validated, peroxide-free material into a high-density polyethylene (HDPE) or Teflon-lined waste carboy explicitly labeled "Halogenated Organic Waste."

  • Do not mix with non-halogenated solvents (e.g., acetone, ethanol) to keep incineration costs down and maintain regulatory compliance.

  • Affix a hazardous waste tag detailing the exact chemical composition: 2-[(4-chloro-2-nitrophenyl)methoxy]oxane (Halogenated, Nitroaromatic).

Step 4: Ultimate Disposal Logistics
  • Coordinate with your Environmental Health & Safety (EHS) officer to ensure the waste is manifested for High-Temperature Incineration .

  • Causality: The incinerator must operate at temperatures exceeding

    
     with a minimum 2-second residence time. This thermal extreme is required to completely break the carbon-chlorine bonds and destroy the energetic nitro group, preventing the recombination of combustion byproducts into environmental dioxins.
    

Operational Workflow Visualization

G Start Waste: 2-[(4-chloro-2-nitrophenyl)methoxy]oxane Test Peroxide Testing (KI/Starch) Start->Test PeroxidePos Positive (≥20 ppm) Test->PeroxidePos Yes PeroxideNeg Negative (<20 ppm) Test->PeroxideNeg No Neutralize Neutralize (Fe(NH4)2(SO4)2) PeroxidePos->Neutralize Segregate Segregate: Halogenated Waste PeroxideNeg->Segregate Validate Re-test to Validate Neutralization Neutralize->Validate Validate->PeroxidePos Fail Validate->Segregate Pass Incinerate High-Temp Incineration (>1100°C) Segregate->Incinerate

Workflow for the safe testing, neutralization, and disposal of halogenated THP ether waste.

References

  • EPA Hazardous Waste Codes (F-Codes and K-Codes). wku.edu.
  • Safe handling and storage of dihydropyran compounds. Benchchem.
  • Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report. EPA.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR.
  • Ethers, Sulphides and Epoxides. SlideShare (Educational Repository).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.